(R)-Ethyl thiazolidine-4-carboxylate hydrochloride
Description
Properties
IUPAC Name |
ethyl (4R)-1,3-thiazolidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S.ClH/c1-2-9-6(8)5-3-10-4-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRLNYSSTHJCIU-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CSCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CSCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670013 | |
| Record name | Ethyl (4R)-1,3-thiazolidine-4-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86028-91-3 | |
| Record name | Ethyl (4R)-1,3-thiazolidine-4-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-Ethyl thiazolidine-4-carboxylate hydrochloride chemical properties
An In-depth Technical Guide to (R)-Ethyl Thiazolidine-4-Carboxylate Hydrochloride
This guide provides an in-depth analysis of this compound (CAS No: 86028-91-3), a pivotal chiral intermediate in modern pharmaceutical synthesis. Designed for researchers, chemists, and drug development professionals, this document elucidates the compound's core chemical properties, synthesis methodologies, and critical applications, with a focus on the mechanistic insights that drive its utility in the field.
Introduction: A Versatile Chiral Building Block
This compound is a heterocyclic compound derived from the natural amino acid L-cysteine.[1] It exists as a white to off-white crystalline solid, valued primarily for its stereospecific structure.[2][3] This defined chirality is essential, making it a sought-after starting material or intermediate for the enantioselective synthesis of complex active pharmaceutical ingredients (APIs).[2] Its most prominent roles are as a key intermediate for the synthesis of the immunostimulant Pidotimod and as a prodrug for the intracellular delivery of L-cysteine.[3][4] The hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in various reaction conditions.[2]
dot
Caption: Chemical structure of this compound.
Physicochemical Properties
Understanding the fundamental physicochemical properties is critical for handling, reaction optimization, and formulation. The compound's characteristics are summarized below.
| Property | Value | Source(s) |
| CAS Number | 86028-91-3 | [3][5] |
| Molecular Formula | C₆H₁₂ClNO₂S | [3][5] |
| Molecular Weight | 197.68 g/mol | [3][5] |
| Appearance | White to off-white crystalline powder/solid | [2][3][6] |
| Boiling Point | 289.7°C at 760 mmHg | [3][] |
| Flash Point | 129°C | [3] |
| Solubility | Enhanced solubility in polar solvents like water and alcohols | [2] |
| Storage | Store in a dry, cool, well-ventilated place under an inert atmosphere | [5][8] |
Synthesis and Purification: A Mechanistic Approach
The most common and efficient synthesis of this compound leverages the natural chirality of L-cysteine. The process involves two key transformations: thiazolidine ring formation and esterification.
Causality Behind Experimental Choices:
-
Starting Material: L-cysteine is the ideal precursor as it provides the necessary thiol (-SH) and amine (-NH₂) groups in the correct stereochemical configuration (R at the alpha-carbon, which becomes C4 in the final product).
-
Ring Formation: The thiazolidine ring is formed via a condensation reaction between the cysteine and an aldehyde, typically formaldehyde. The amine nitrogen acts as a nucleophile, attacking the carbonyl carbon of the aldehyde, while the thiol group subsequently attacks the resulting intermediate to close the five-membered ring. This reaction is often reversible.
-
Esterification & Salt Formation: The carboxylic acid is converted to an ethyl ester using ethanol. This step is crucial as the ester is often a more suitable functional group for subsequent synthetic steps (e.g., peptide coupling). Using ethanolic hydrogen chloride (HCl) serves a dual purpose: it catalyzes the Fischer esterification and protonates the basic nitrogen atom of the thiazolidine ring, forming the stable and easily handled hydrochloride salt.
dot
Caption: Generalized workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Synthesis from L-Cysteine
This protocol describes a representative lab-scale synthesis.
Materials:
-
L-Cysteine (1.0 eq)
-
Formaldehyde (37% aqueous solution, 1.1 eq)
-
Ethanol (anhydrous)
-
Hydrogen Chloride (gas or concentrated HCl)
-
Diethyl ether
-
Deionized water
Procedure:
-
Ring Formation:
-
Dissolve L-cysteine in deionized water in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5°C in an ice bath.
-
Slowly add the formaldehyde solution dropwise while maintaining the temperature below 10°C.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours. The formation of (R)-Thiazolidine-4-carboxylic acid can be monitored by TLC.
-
Expert Insight: This condensation is typically fast. The key is controlling the temperature to minimize side reactions. The product at this stage can be isolated, but it is often carried forward directly.
-
-
Esterification and Salt Formation:
-
Remove the water from the reaction mixture under reduced pressure (rotary evaporation).
-
To the resulting solid/oil, add a sufficient volume of anhydrous ethanol to dissolve the material.
-
Cool the ethanolic solution to 0°C and begin bubbling dry hydrogen chloride gas through it with vigorous stirring. Alternatively, a pre-made solution of HCl in ethanol can be used.
-
Trustworthiness Check: The reaction must be kept anhydrous to favor the formation of the ester over hydrolysis. Using dry HCl gas and anhydrous ethanol is critical for high yields.
-
Continue the addition of HCl until the solution is saturated. Allow the reaction to stir at room temperature overnight or gently reflux for 4-6 hours until the reaction is complete (monitored by TLC or LC-MS).
-
-
Isolation and Purification:
-
Reduce the volume of the ethanolic solution under vacuum.
-
Add diethyl ether to the concentrated solution to precipitate the hydrochloride salt. The product is generally insoluble in ether while impurities may remain in solution.
-
Stir the resulting slurry in the cold for 30 minutes to maximize precipitation.
-
Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
The crude product can be recrystallized from an ethanol/ether solvent system if further purification is required.
-
Core Applications in Drug Development and Research
The utility of this molecule stems from its dual functionality as both a chiral synthon and a bioactive prodrug.
Intermediate for API Synthesis
As a chiral building block, it is integral to the synthesis of Pidotimod, an immunostimulatory agent.[3][9] The thiazolidine ring provides a rigid, stereochemically defined scaffold that chemists can elaborate upon to build the final complex molecular architecture of the drug. Its use ensures the final product has the correct enantiomeric purity, which is essential for therapeutic efficacy and safety.
Prodrug of L-Cysteine
A more sophisticated application is its use as a prodrug to deliver L-cysteine into cells.[4][10] L-cysteine is a crucial precursor to glutathione (GSH), the body's primary endogenous antioxidant. However, direct administration of L-cysteine is inefficient and potentially toxic due to its rapid oxidation.
Mechanism of Action: Thiazolidine-4-carboxylic acid derivatives act as masked forms of L-cysteine.[4] Once inside the cell, the thiazolidine ring is in equilibrium with its open-chain imine form. Under physiological pH, this imine can hydrolyze, slowly releasing L-cysteine and formaldehyde.[4][10] This controlled, intracellular release provides a sustained source of cysteine for GSH synthesis, thereby protecting cells from oxidative damage. This mechanism is particularly relevant in conditions associated with oxidative stress, such as acetaminophen-induced hepatotoxicity.[4]
dot
Caption: Mechanism of intracellular L-cysteine release from a thiazolidine prodrug.
Spectral Data for Characterization
Structural confirmation is typically achieved using a combination of spectroscopic methods. While exact peak positions can vary slightly based on the solvent and instrument, the expected signals are well-defined.
| Spectroscopy | Expected Characteristic Signals |
| ¹H NMR | ~1.3 ppm (t, 3H): -CH₃ of the ethyl group.~4.3 ppm (q, 2H): -OCH₂- of the ethyl group.~3.2-3.5 ppm (m, 2H): -SCH₂- protons on the ring.~4.4-4.6 ppm (m, 1H): -NCH- proton at C4.~4.2-4.4 ppm (m, 2H): -NCH₂S- protons on the ring.~9.0-10.0 ppm (br s, 2H): -NH₂⁺- protons of the hydrochloride salt. |
| ¹³C NMR | ~14 ppm: -CH₃ of the ethyl group.~35 ppm: -SCH₂- carbon.~55 ppm: -NCH₂S- carbon.~63 ppm: -OCH₂- carbon.~70 ppm: -NCH- carbon at C4.~170 ppm: C=O of the ester. |
| FT-IR (cm⁻¹) | ~3000-2800: C-H stretching.~2700-2400: N-H stretching (broad, characteristic of amine salt).~1740: C=O stretching of the ester.~1200: C-O stretching. |
Safety and Handling
This compound is considered a hazardous chemical and requires careful handling.[5][11]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][6]
-
Precautionary Statements: P261 (Avoid breathing dust), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][6]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Storage and Incompatibilities: Store in a tightly sealed container in a dry, cool place away from strong oxidizing agents and strong bases.[2][11]
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. Page loading... [guidechem.com]
- 3. Ethyl L-Thiazolidine-4-Carboxylate Hydrochloride | BAISHIXING | ETW [etwinternational.com]
- 4. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethyl L-thiazolidine-4-carboxylate hydrochloride | 86028-91-3 [chemicalbook.com]
- 6. Ethyl L-thiazolidine-4-carboxylate hydrochloride | 86028-91-3 [chemicalbook.com]
- 8. 86028-91-3|this compound|BLD Pharm [bldpharm.com]
- 9. nbinno.com [nbinno.com]
- 10. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. | Semantic Scholar [semanticscholar.org]
- 11. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to the Molecular Structure and Application of (R)-Ethyl Thiazolidine-4-Carboxylate Hydrochloride
Executive Summary: (R)-Ethyl thiazolidine-4-carboxylate hydrochloride is a pivotal chiral building block in modern organic and medicinal chemistry. Derived from the natural amino acid L-cysteine, this heterocyclic compound combines stereochemical purity with versatile reactivity, making it an invaluable intermediate in the synthesis of complex pharmaceutical agents. This guide provides an in-depth analysis of its molecular structure, conformational dynamics, synthesis, and spectroscopic characterization. Furthermore, it explores its critical application in drug development, with a specific focus on its role as a precursor to the immunostimulant Pidotimod, offering researchers and drug development professionals a comprehensive resource for leveraging this compound's unique properties.
The Thiazolidine Scaffold: A Privileged Structure in Drug Discovery
In the landscape of pharmaceutical sciences, the quest for stereochemically pure and biologically active molecules is paramount. Chiral scaffolds—core molecular frameworks with defined three-dimensional arrangements—are the foundation upon which many successful drugs are built. The thiazolidine ring, a five-membered saturated heterocycle containing sulfur and nitrogen atoms, represents one such "privileged structure".[1] Its prevalence in nature, notably in the penicillin antibiotic family, and its synthetic accessibility have made it a cornerstone of medicinal chemistry.[1][2]
This compound, CAS No. 86028-91-3, emerges as a particularly valuable derivative.[3] Its structure is derived directly from L-cysteine, a natural amino acid, which endows it with a single, well-defined stereocenter at the C4 position. This inherent chirality is essential for creating enantiomerically pure drugs, where biological activity is often dependent on a precise molecular geometry. The presence of a reactive ethyl ester and a secondary amine (as its hydrochloride salt) provides two distinct handles for further chemical modification, establishing it as a versatile synthon for complex target molecules.
Physicochemical and Structural Properties
The compound typically presents as a white to off-white crystalline solid, a characteristic of its salt form.[4][5] The hydrochloride salt not only aids in purification and stability but also significantly enhances its solubility in polar solvents like water and alcohols, which is a practical advantage for reaction setup.[4]
| Property | Value |
| CAS Number | 86028-91-3[3][6][] |
| Molecular Formula | C₆H₁₂ClNO₂S[4][5][6] |
| Molecular Weight | 197.68 g/mol [3][5][6][8] |
| Appearance | White to off-white crystalline solid[4][5] |
| IUPAC Name | ethyl (4R)-1,3-thiazolidine-4-carboxylate;hydrochloride[][8] |
| Synonyms | Ethyl L-thiazolidine-4-carboxylate HCl, (R)-4-Thiazolidinecarboxylic acid ethyl ester HCl[4][5][] |
Elucidation of the Core Molecular Structure
The molecule's architecture consists of three key components:
-
The Thiazolidine Ring: A saturated five-membered ring with a thioether group at position 1 and an amine group at position 3.[1]
-
The (R)-Ethyl Carboxylate Group: An ester functional group attached to the chiral carbon (C4) of the ring. The "(R)" designation defines the absolute stereochemistry at this center.
-
The Hydrochloride Salt: The nitrogen atom of the thiazolidine ring is protonated, forming an ammonium salt with a chloride counter-ion. This protonation influences the ring's electronic properties and conformation.
Stereochemistry and Conformational Analysis
The biological function of chiral molecules is intimately linked to their 3D structure. The (R)-configuration at C4 is the most critical structural feature of this compound, dictating the stereochemical outcome of subsequent synthetic transformations.
Beyond its fixed configuration, the five-membered thiazolidine ring is not planar. It exists in dynamic equilibrium between non-planar conformations to minimize steric and torsional strain. The two most common conformations are the "envelope," where one atom (often the sulfur or C2) is out of the plane of the other four, and the "half-chair," where two adjacent atoms are displaced on opposite sides of the plane.[9][10] The specific preferred conformation in the solid state or in solution can be influenced by substituents and intermolecular interactions like hydrogen bonding.[9][10]
Synthesis and Manufacturing Insights
The most common and efficient synthesis of this compound leverages L-cysteine as the chiral starting material, ensuring the desired (R)-stereochemistry is preserved.
Retrosynthetic Analysis & Mechanistic Principles
The synthesis follows a logical and well-established pathway. The core transformation is the formation of the thiazolidine ring via a condensation reaction between the aminothiol group of L-cysteine and an aldehyde, typically formaldehyde.[1][11] This reaction proceeds through the formation of a transient Schiff base (imine) between the amine and the aldehyde, which is then intramolecularly attacked by the thiol group to close the ring. The subsequent step is a Fischer esterification of the carboxylic acid with ethanol, catalyzed by a strong acid like HCl, which conveniently also forms the final hydrochloride salt.
Protocol for Laboratory-Scale Synthesis
This protocol describes a self-validating system where the reaction progress can be monitored by standard techniques (e.g., TLC) and the product identity confirmed by spectroscopic analysis.
Materials: L-cysteine, 37% aqueous formaldehyde solution, ethanol (absolute), concentrated hydrochloric acid.
Step 1: Thiazolidine Ring Formation
-
In a round-bottom flask, dissolve L-cysteine (1.0 eq) in deionized water.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add aqueous formaldehyde (1.1 eq) dropwise while maintaining the temperature below 10 °C. Causality: This exothermic condensation reaction is controlled at low temperature to prevent side reactions.
-
Stir the reaction mixture at room temperature for 2-4 hours until TLC analysis indicates the consumption of L-cysteine.
-
Concentrate the reaction mixture under reduced pressure to obtain crude (R)-thiazolidine-4-carboxylic acid as a solid.
Step 2: Esterification and Salt Formation
-
Suspend the crude solid from Step 1 in absolute ethanol.
-
Cool the suspension in an ice bath and slowly add concentrated HCl (catalytic to stoichiometric amount) dropwise. Causality: HCl acts as the catalyst for Fischer esterification and subsequently protonates the amine to form the hydrochloride salt, driving the reaction to completion and aiding in product precipitation/crystallization.
-
Reflux the mixture for 4-6 hours, monitoring by TLC for the formation of the ethyl ester.
-
After completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystalline product by filtration, wash with cold ethanol or diethyl ether, and dry under vacuum.
Spectroscopic Characterization and Analytical Validation
Structural confirmation is achieved through a combination of standard spectroscopic techniques. The following data represent the expected spectral features for this molecule.
| Technique | Expected Key Features |
| ¹H NMR | ~4.2 ppm (q): -O-CH₂ -CH₃ of the ethyl group.~1.3 ppm (t): -O-CH₂-CH₃ of the ethyl group.~4.5-4.8 ppm (m): CH proton at the chiral C4 center.~3.2-3.6 ppm (m): Diastereotopic CH₂ protons at C5.~4.3-4.5 ppm (m): CH₂ protons at C2.Broad signals: NH₂ ⁺ protons. |
| ¹³C NMR | ~170 ppm: C =O of the ester.~65-70 ppm: C H at the C4 position.~62 ppm: -O-C H₂-CH₃ of the ethyl group.~45-50 ppm: C H₂ at the C2 position.~30-35 ppm: C H₂ at the C5 position.~14 ppm: -O-CH₂-C H₃ of the ethyl group. |
| FT-IR (cm⁻¹) | ~2400-3000 (broad): N-H stretch of the secondary ammonium salt.~1740: C=O stretch of the ester.~1200: C-O stretch of the ester. |
| Mass Spec (ESI+) | m/z ~162.06: [M+H]⁺ of the free base (C₆H₁₁NO₂S). |
Applications in Pharmaceutical Development
The primary value of this compound lies in its application as a chiral intermediate for synthesizing high-value active pharmaceutical ingredients (APIs).[5]
Case Study: Synthesis of Pidotimod
A prominent example of its utility is in the synthesis of Pidotimod, an immunostimulatory agent used to treat recurrent respiratory and urinary tract infections.[5][6] The thiazolidine ring of the starting material becomes the core of the final Pidotimod structure. The synthesis involves the acylation of the secondary amine in the thiazolidine ring.
Broader Utility in Medicinal Chemistry
The thiazolidine scaffold is a key component in a wide range of biologically active molecules. Derivatives have been investigated for numerous therapeutic areas:
-
ACE Inhibitors: The constrained ring structure mimics the proline residue found in many angiotensin-converting enzyme (ACE) inhibitors used to treat hypertension.[12][13]
-
Anticancer Agents: Thiazolidin-4-one derivatives, closely related structures, have shown significant potential as anticancer agents by inhibiting various enzymes involved in tumor growth.[14]
-
Antidiabetic Drugs: The thiazolidinedione class of drugs (e.g., Pioglitazone) for treating type 2 diabetes features a related core structure.[11]
By providing a stereochemically defined and synthetically versatile entry point, this compound enables the rapid generation of compound libraries for screening and the efficient scale-up of promising drug candidates.
Handling, Storage, and Safety
For optimal shelf life and to maintain its purity, the compound should be stored under an inert atmosphere at room temperature.[3][6] It should be kept in a tightly sealed container in a dry, well-ventilated area away from strong oxidizing agents and bases.[4] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. Acute exposure may cause respiratory tract and eye irritation.[4]
Conclusion
This compound is more than a simple chemical intermediate; it is an enabling tool for innovation in drug discovery. Its molecular structure, defined by the chiral thiazolidine ring, offers a robust and reliable platform for the asymmetric synthesis of complex pharmaceuticals. A thorough understanding of its properties, from conformational behavior to spectroscopic signatures, allows researchers to fully exploit its synthetic potential. As demonstrated by its role in the production of Pidotimod and its relevance to other therapeutic classes, this compound will continue to be a cornerstone for the development of next-generation medicines.
References
- 1. Thiazolidine - Wikipedia [en.wikipedia.org]
- 2. Thiazolidine ring conformation is not connected with potency of penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 86028-91-3|this compound|BLD Pharm [bldpharm.com]
- 4. Page loading... [guidechem.com]
- 5. Ethyl L-Thiazolidine-4-Carboxylate Hydrochloride | BAISHIXING | ETW [etwinternational.com]
- 6. Ethyl L-thiazolidine-4-carboxylate hydrochloride | 86028-91-3 [chemicalbook.com]
- 8. Ethyl L-Thiazolidine-4-Carboxylate Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.iucr.org [journals.iucr.org]
- 11. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nveo.org [nveo.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical characteristics of (R)-Ethyl thiazolidine-4-carboxylate HCl
An In-depth Technical Guide to the Physicochemical Characteristics of (R)-Ethyl Thiazolidine-4-Carboxylate Hydrochloride
Executive Summary
This compound (CAS No: 86028-91-3) is a pivotal chiral intermediate in modern organic and medicinal chemistry. This technical guide provides a comprehensive overview of its essential physicochemical characteristics, analytical methodologies, and applications for an audience of researchers, scientists, and drug development professionals. We delve into the compound's structural features, solubility, thermal properties, and spectroscopic profile, explaining the scientific causality behind its properties and the protocols used for its characterization. The significance of these characteristics is contextualized within its primary application as a key starting material for the synthesis of Pidotimod, an immunostimulant drug, and other complex chiral molecules. This document serves as a practical, in-depth resource for understanding and utilizing this versatile chemical building block.
Introduction: A Key Chiral Building Block
This compound is a heterocyclic compound derived from the natural amino acid L-cysteine. Its structure incorporates a stable thiazolidine ring with a defined stereocenter at the 4-position, making it an invaluable asset in asymmetric synthesis. The presence of the hydrochloride salt enhances its stability and modifies its solubility, rendering it highly practical for various synthetic applications.[1]
In the pharmaceutical industry, the demand for enantiomerically pure compounds is paramount, as the biological activity of a drug often resides in a single enantiomer. This compound serves as a robust chiral synthon, allowing for the precise introduction of the thiazolidine moiety into larger, more complex molecular architectures.[1] Its most notable application is as a critical intermediate in the multi-step synthesis of Pidotimod, where the integrity of its stereocenter is essential for the final drug's therapeutic efficacy.[2][3][4] Beyond this, it is also utilized as a precursor for chiral ligands in catalysis and in the development of novel agrochemicals.[1]
Chemical Identity and Molecular Structure
A precise understanding of the compound's identity is the foundation for all scientific work. The key identifiers and structural details are summarized below.
| Identifier | Value | Reference |
| IUPAC Name | ethyl (4R)-1,3-thiazolidine-4-carboxylate;hydrochloride | [] |
| CAS Number | 86028-91-3 | [1][2][][6][7][8][9][10][11] |
| Molecular Formula | C₆H₁₂ClNO₂S | [1][3][6][10][12] |
| Molecular Weight | 197.68 g/mol | [2][3][6][10][12] |
| SMILES Code | O=C([C@H]1NCSC1)OCC.[H]Cl | [6] |
| InChI Key | SQRLNYSSTHJCIU-JEDNCBNOSA-N | [][6][8] |
The molecule consists of a saturated five-membered ring containing both sulfur and nitrogen atoms (a thiazolidine). The ethyl ester group at the 4-position is attached to the chiral center, which has the (R) configuration. The hydrochloride salt is formed at the secondary amine within the ring, increasing the compound's polarity and stability.
Core Physicochemical Properties and Their Significance
The physical and chemical properties of a starting material dictate its handling, reaction conditions, and purification strategies.
| Property | Typical Value | Significance in Application |
| Appearance | White to off-white crystalline powder/solid | Provides an initial, rapid assessment of material quality and purity.[1][2][7][9] |
| Melting Point | 95 - 98 °C | A sharp, defined melting range is a critical indicator of high purity.[7] |
| Solubility | Moderately soluble in water; readily soluble in methanol, ethanol | Crucial for selecting appropriate reaction solvents and purification methods (e.g., crystallization, extraction).[1][7] |
| Density | ~1.3 g/cm³ | Useful for process scale-up calculations and reactor volume planning.[7] |
| Boiling Point | 289.7 °C at 760 mmHg | Indicates thermal stability; relevant for high-temperature reactions or distillation-based purifications.[2][3][] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere. | Defines the necessary conditions to prevent degradation and maintain the compound's integrity over time.[1][2][8] |
Causality Behind the Properties
-
Solubility: The presence of the ester and, more importantly, the hydrochloride salt of the secondary amine, introduces significant polarity. This allows the molecule to readily dissolve in polar protic solvents like water and alcohols through hydrogen bonding and ion-dipole interactions.[1][7] This property is intentionally engineered into the molecule, as the free-base form would be significantly less water-soluble.
-
Melting Point: The crystalline solid structure is held together by a lattice of ionic interactions (between the ammonium cation and chloride anion) and intermolecular forces. The energy required to overcome these forces determines the melting point. Impurities disrupt this crystal lattice, typically causing a depression and broadening of the melting range, making it a reliable purity check.
-
Stability: The thiazolidine ring is generally stable. However, as an ester, the compound is susceptible to hydrolysis under strongly acidic or basic conditions, which would cleave the ethyl group. Storing it in a dry environment is crucial to prevent this. The hydrochloride form protects the amine from unwanted side reactions, such as oxidation.
Analytical and Spectroscopic Characterization
Confirming the identity and purity of (R)-Ethyl thiazolidine-4-carboxylate HCl is a non-negotiable step in any research or manufacturing process. A multi-technique approach is essential for unambiguous characterization.
Spectroscopic Profile (Expected Features)
While specific spectra are proprietary to the manufacturer, the expected features based on the molecular structure are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This technique confirms the proton framework. Key expected signals include a triplet and a quartet characteristic of the ethyl ester group (-OCH₂CH₃), a series of multiplets for the non-equivalent protons on the thiazolidine ring, and a broad, exchangeable signal for the N-H proton of the ammonium salt.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): This provides a count of unique carbon atoms. One would expect to see a signal for the ester carbonyl carbon (~170 ppm), signals for the two carbons of the ethyl group, and three distinct signals for the carbons comprising the thiazolidine ring.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy identifies the functional groups present. The spectrum will be dominated by a strong C=O stretching vibration for the ester (~1730-1750 cm⁻¹). A broad absorption in the 2400-3200 cm⁻¹ range is characteristic of the N-H stretch of a secondary ammonium salt. C-O, C-N, and C-S stretching bands will also be present in the fingerprint region.
-
Mass Spectrometry (MS): This technique confirms the molecular weight. Using electrospray ionization (ESI), the expected mass-to-charge ratio (m/z) would correspond to the free base of the molecule (C₆H₁₁NO₂S), which has a monoisotopic mass of approximately 161.05 Da.[13][14]
Chromatographic Purity
-
HPLC (High-Performance Liquid Chromatography): This is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method is typically employed to separate the main compound from any impurities arising from synthesis or degradation.
Key Experimental Methodologies
The following sections outline the workflows and protocols central to the synthesis and quality control of this compound.
General Synthesis and Characterization Workflow
The synthesis of (R)-Ethyl thiazolidine-4-carboxylate HCl typically begins with L-cysteine, leveraging its inherent chirality.[7] The subsequent characterization is a rigorous, multi-step process to ensure the material meets specifications before use.
Caption: High-level workflow for synthesis and quality control.
Protocol: Purity Determination by Reverse-Phase HPLC
This protocol is a representative method for assessing the purity of the title compound.
Objective: To quantify the purity of (R)-Ethyl thiazolidine-4-carboxylate HCl and identify any related impurities.
Instrumentation & Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Sample Diluent: 50:50 Water:Acetonitrile.
-
(R)-Ethyl thiazolidine-4-carboxylate HCl sample.
-
Reference standard of known purity.
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the sample diluent to achieve a concentration of ~1 mg/mL.
-
Standard Preparation: Prepare a reference standard solution at the same concentration (~1 mg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, low UV is necessary).
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Return to 5% B
-
19-25 min: Re-equilibration at 5% B
-
-
-
Analysis: Inject the blank (diluent), followed by the reference standard, and then the sample.
-
Data Processing: Integrate the peaks in the chromatograms. Calculate the purity of the sample by area percent (Area of main peak / Total area of all peaks * 100%). Confirm the identity of the main peak by comparing its retention time to that of the reference standard.
Trustworthiness Check: The use of a validated reference standard ensures the primary peak is correctly identified. The gradient elution is designed to separate both more polar and less polar impurities from the main analyte, providing a comprehensive purity profile.
Role in Pharmaceutical Synthesis
The primary value of (R)-Ethyl thiazolidine-4-carboxylate HCl lies in its ability to serve as a structurally important and stereochemically defined fragment for building larger drug molecules.
Caption: Role as a key starting material in API synthesis.
In the synthesis of Pidotimod, the thiazolidine ring from this starting material becomes the core of the final API. The synthetic route involves coupling the thiazolidine moiety with other chemical fragments. Using the enantiomerically pure (R)-form of the starting material is critical because it directly translates to the correct stereochemistry in the final drug product, which is essential for its immunological activity. Any deviation in the stereochemical purity of the starting material would lead to impurities in the final API that are difficult to remove and could have different pharmacological or toxicological profiles.
Safety and Handling
As with any chemical reagent, proper handling is essential to ensure laboratory safety.
-
Primary Hazards: The compound is considered to have moderate toxicity.[1] It may cause irritation to the eyes and respiratory system upon acute exposure and may be harmful if inhaled or comes into contact with skin.[1][15]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile), should be worn at all times when handling this compound.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk. Avoid generating dust.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[1]
Conclusion
This compound is a well-characterized and highly valuable chiral intermediate. Its physicochemical properties—notably its solid, crystalline nature, defined melting point, and solubility in polar organic solvents—make it a practical and reliable reagent for complex organic synthesis. The hydrochloride salt form enhances its stability and handling characteristics. A thorough understanding of its spectroscopic and chromatographic profiles is essential for ensuring the identity and purity required for pharmaceutical applications, particularly in the synthesis of Pidotimod. This guide provides the foundational knowledge for scientists and researchers to confidently and safely incorporate this critical building block into their synthetic and drug development programs.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Ethyl L-Thiazolidine-4-Carboxylate Hydrochloride | BAISHIXING | ETW [etwinternational.com]
- 3. Best Ethyl L-thiazolidine-4-carboxylate HCL Manufacturer and Factory | Baishixing [bsxaminoacids.com]
- 4. nbinno.com [nbinno.com]
- 6. 86028-91-3 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]
- 7. Ethyl L-thiazolidine-4-Carboxylate Hcl BP EP USP CAS 86028-91-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 8. 86028-91-3 | CAS DataBase [m.chemicalbook.com]
- 9. Ethyl L-thiazolidine-4-carboxylate Hydrochloride CAS 86028-91-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 10. Ethyl L-thiazolidine-4-carboxylate hydrochloride | 86028-91-3 [chemicalbook.com]
- 11. 86028-91-3|this compound|BLD Pharm [bldpharm.com]
- 12. Ethyl L-thiazolidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 13. Ethyl (R)-thiazolidine-4-carboxylate | C6H11NO2S | CID 13011878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. PubChemLite - Ethyl l-thiazolidine-4-carboxylate hydrochloride (C6H11NO2S) [pubchemlite.lcsb.uni.lu]
- 15. fishersci.com [fishersci.com]
(R)-Ethyl thiazolidine-4-carboxylate hydrochloride mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of (R)-Ethyl thiazolidine-4-carboxylate hydrochloride
Executive Summary
This compound is a synthetic, chiral molecule that primarily functions as a highly bioavailable prodrug of the amino acid L-cysteine.[1] Its mechanism of action is not centered on direct interaction with a specific receptor or enzyme but rather on its metabolic conversion into L-cysteine. This liberated L-cysteine serves as the crucial, rate-limiting substrate for the biosynthesis of glutathione (GSH), the most abundant and important endogenous antioxidant in mammalian cells.[2][3] By augmenting the intracellular pool of L-cysteine, the compound effectively enhances the cell's capacity to synthesize glutathione, thereby bolstering its defenses against oxidative stress, detoxifying xenobiotics, and modulating immune function. This guide provides a detailed examination of this mechanism, from bioactivation to the downstream pharmacological effects of glutathione enhancement.
Introduction to this compound
This compound is a white to off-white crystalline solid, typically encountered as a hydrochloride salt to improve its stability and solubility in polar solvents.[4] It is a derivative of thiazolidine-4-carboxylic acid, a cyclic sulfur-containing amino acid analog.[5][6]
Chemical Properties and Structure
The compound's structure features a thiazolidine ring, which is key to its function as a protected form of L-cysteine, and an ethyl ester group at the 4-position carboxylic acid.
| Property | Value | Source |
| CAS Number | 86028-91-3 | [7][8] |
| Molecular Formula | C₆H₁₂ClNO₂S | [7][9] |
| Molecular Weight | 197.68 g/mol | [7] |
| Appearance | White crystalline powder | [4][7] |
| Boiling Point | 289.7°C at 760 mmHg | [7] |
| IUPAC Name | ethyl (4R)-1,3-thiazolidine-4-carboxylate;hydrochloride | [] |
Rationale for Use: The L-Cysteine Delivery Challenge
Direct administration of L-cysteine presents significant challenges. The free thiol (-SH) group in its side chain makes it highly reactive and susceptible to rapid oxidation in the bloodstream and gastrointestinal tract, limiting its bioavailability. The development of prodrugs like this compound or N-acetyl-l-cysteine (NAC) provides a strategic solution.[11] By masking the reactive thiol and amino groups within the thiazolidine ring, the molecule is more stable, allowing for efficient delivery to cells where it can be converted into its active form.
Core Mechanism of Action: A Prodrug for L-Cysteine Delivery
The central tenet of the compound's action is its role as a precursor that replenishes intracellular L-cysteine levels. This process involves two key stages: bioactivation of the prodrug and the subsequent utilization of L-cysteine in the glutathione synthesis pathway.
Bioactivation Pathway: From Prodrug to Active Amino Acid
Upon cellular uptake, this compound undergoes metabolic conversion. While the precise enzymatic pathway for this specific ethyl ester is not extensively detailed in the provided literature, the metabolism of related thiazolidine carboxylic acids provides a strong model. The process likely involves two primary steps:
-
Ester Hydrolysis: Intracellular esterases cleave the ethyl ester bond, yielding ethanol and (R)-thiazolidine-4-carboxylic acid (also known as thioproline).
-
Thiazolidine Ring Opening: The thiazolidine ring undergoes hydrolysis to release L-cysteine. Studies on related compounds suggest this ring-opening can occur non-enzymatically at physiological pH or may be facilitated by enzymes like mitochondrial proline oxidase, which can oxidize the ring, leading to its subsequent hydrolysis.[1][12]
This sequential conversion effectively delivers L-cysteine directly into the cell, bypassing the limitations of its direct administration.
Caption: Bioactivation of the prodrug to L-cysteine and its incorporation into glutathione.
L-Cysteine: The Rate-Limiting Precursor for Glutathione Synthesis
Glutathione (γ-L-glutamyl-L-cysteinylglycine) is a tripeptide synthesized in a two-step, ATP-dependent process.[3][13] The first step, catalyzed by glutamate-cysteine ligase (GCL), combines L-glutamate and L-cysteine. This reaction is the primary rate-limiting step in overall glutathione synthesis.[3] Consequently, the availability of intracellular L-cysteine is the critical determinant of the cell's capacity to produce glutathione.[2] By providing a steady supply of L-cysteine, this compound directly fuels this pathway, leading to elevated glutathione levels.
Downstream Pharmacological Effects: Augmentation of the Glutathione System
Elevating glutathione levels has profound effects on cellular homeostasis and defense mechanisms.
Glutathione: The Master Antioxidant
The thiol group (-SH) of glutathione's cysteine residue is a potent reducing agent. It directly neutralizes reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as hydroxyl radicals, superoxide anions, and nitric oxide. In this process, two molecules of reduced glutathione (GSH) are oxidized to form glutathione disulfide (GSSG). The cell regenerates GSH from GSSG using the NADPH-dependent enzyme glutathione reductase, thus maintaining a high GSH/GSSG ratio, which is critical for cellular redox balance.[3]
References
- 1. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine [ouci.dntb.gov.ua]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. Ethyl L-Thiazolidine-4-Carboxylate Hydrochloride | BAISHIXING | ETW [etwinternational.com]
- 8. 86028-91-3|this compound|BLD Pharm [bldpharm.com]
- 9. Ethyl L-thiazolidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. [Metabolism of L-thiazolidine-4-carboxylic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glutathione: Overview of its protective roles, measurement, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis and Evolution of Thiazolidine Carboxylic Acid Esters: A Technical Guide for Drug Development Professionals
Abstract
Thiazolidine carboxylic acid esters represent a pivotal class of heterocyclic compounds, the significance of which has progressively amplified within the realms of medicinal chemistry and drug development. This guide provides an in-depth exploration of their discovery, historical evolution, and the fundamental synthetic strategies that have defined their utility. We will dissect the causal underpinnings of experimental designs, from foundational cyclization reactions to the strategic implementation of these molecules as prodrugs. This document serves as a comprehensive technical resource for researchers and scientists, offering not only a historical narrative but also actionable experimental protocols and mechanistic insights to facilitate future innovation.
Introduction: The Emergence of a Versatile Scaffold
The thiazolidine ring, a saturated five-membered heterocycle containing both sulfur and nitrogen atoms, forms the core of a diverse family of biologically active molecules.[1] Its derivatives, particularly thiazolidine-4-carboxylic acids and their corresponding esters, have garnered substantial interest due to their inherent biocompatibility and chemical tractability. The strategic importance of this scaffold lies in its ability to serve as a stable, yet cleavable, carrier for therapeutic agents, most notably as a prodrug for the essential amino acid L-cysteine.[2][3] This guide will trace the scientific journey from the initial discovery of the parent acid to the sophisticated design of its ester derivatives as targeted therapeutic agents.
Historical Perspective: From Fundamental Synthesis to Therapeutic Application
The story of thiazolidine carboxylic acid esters begins with the foundational work on the parent acid. In a seminal 1937 paper, Ratner and Clarke detailed the synthesis of L-thiazolidine-4-carboxylic acid through the condensation of L-cysteine with formaldehyde.[4] This straightforward cyclization reaction laid the groundwork for the entire field. For a related class of compounds, the thiazolidinediones (TZDs), the initial synthesis was reported even earlier by Kallenberg in 1923, highlighting the early interest in this heterocyclic core.[5]
The conceptual leap to utilizing these compounds as prodrugs, particularly for L-cysteine, marked a significant turning point. The esterification of the carboxylic acid moiety offered a means to mask the polarity of the acid, potentially improving bioavailability and cellular uptake. Once inside the body, these esters are designed to be hydrolyzed, releasing the parent thiazolidine carboxylic acid, which can then undergo non-enzymatic ring-opening to liberate L-cysteine.[2] This strategy addresses the inherent instability and poor pharmacokinetic profile of administering L-cysteine directly. By the mid-20th century, various simple alkyl esters, such as the methyl, ethyl, and cetyl esters of thiazolidine-4-carboxylic acid, were being described in patent literature, indicating their growing importance in applied chemistry.[4] A notable 1984 study solidified the prodrug concept by demonstrating the protective effects of 2-substituted thiazolidine-4(R)-carboxylic acids against acetaminophen-induced hepatotoxicity in mice, directly attributing the effect to the in vivo release of L-cysteine.[2]
Core Synthetic Methodologies: A Self-Validating System
The synthesis of thiazolidine carboxylic acid esters is rooted in fundamental organic chemistry principles. The methodologies described herein are designed to be robust and reproducible, forming a self-validating system for researchers.
Formation of the Thiazolidine-4-Carboxylic Acid Core
The cornerstone of synthesizing these esters is the initial formation of the thiazolidine ring. This is typically achieved through a condensation reaction between L-cysteine and an aldehyde or ketone.[1] The choice of the carbonyl compound is a critical experimental decision, as it determines the substitution at the C2 position of the thiazolidine ring, which in turn influences the stability and biological activity of the final product.
References
- 1. Monitoring the in Vitro Thiazolidine Ring Formation of Antioxidant Drug N-Acetyl-l-cysteine at Basic pH and Detection of Reaction Intermediates: A Raman Spectroscopic and Ab Initio Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. US3243346A - Thiazolidine-4-carboxylic acid and its esters in a hair compositions method - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Navigating the Solubility Landscape of (R)-Ethyl Thiazolidine-4-Carboxylate Hydrochloride: A Technical Guide for Drug Development Professionals
Introduction: The Crucial Role of Solubility in Pharmaceutical Development
(R)-Ethyl thiazolidine-4-carboxylate hydrochloride is a vital chiral building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its journey from a laboratory curiosity to a key component in modern therapeutics hinges on a thorough understanding of its physicochemical properties, paramount among which is its solubility. The solubility of this intermediate dictates critical downstream processes, including reaction kinetics, purification strategies, and ultimately, the formulation of the final drug product. This guide provides an in-depth exploration of the solubility of this compound in a range of organic solvents, offering both empirical data and the underlying theoretical principles to empower researchers, scientists, and drug development professionals in their quest for efficient and robust pharmaceutical manufacturing.
As a white to off-white crystalline solid, the hydrochloride salt form of (R)-Ethyl thiazolidine-4-carboxylate enhances its polarity and, consequently, its solubility in polar solvents.[1][3] This guide will delve into the nuanced interplay of solvent properties and solute characteristics that govern its dissolution, providing a practical framework for solvent selection and optimization in synthetic and formulation workflows.
Understanding the Molecular Basis of Solubility: Key Influencing Factors
The solubility of a solute in a given solvent is a complex phenomenon governed by the principle of "like dissolves like."[4] This principle is, in turn, dictated by the nature and magnitude of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the following factors are of primary importance:
-
Polarity: The presence of the hydrochloride salt, the ester functional group, and the heteroatoms (nitrogen and sulfur) within the thiazolidine ring imparts a significant degree of polarity to the molecule. Consequently, it exhibits greater solubility in polar solvents capable of forming strong dipole-dipole interactions.[5]
-
Hydrogen Bonding: The N-H bond in the thiazolidine ring and the presence of the chloride ion make the molecule a potential hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding, particularly protic solvents like alcohols, are expected to be effective in solvating this compound.[5][6][7] The formation of intermolecular hydrogen bonds between the solute and solvent can significantly enhance solubility.[8][9]
-
Temperature: For most solid solutes, solubility increases with temperature.[10] This is because the dissolution process is often endothermic, and an increase in temperature provides the necessary energy to overcome the crystal lattice energy of the solid and disrupt the intermolecular forces within the solvent.
-
Molecular Size and Structure: While larger molecules can sometimes be less soluble, the specific arrangement of functional groups and the overall molecular architecture play a more critical role. The relatively compact structure of this compound is favorable for dissolution.
The interplay of these factors creates a unique solubility profile for the compound across different classes of organic solvents.
Caption: Key factors influencing the solubility of the target compound.
Quantitative Solubility Profile in Common Organic Solvents
A comprehensive study by Qiu et al. (2021) provides valuable experimental data on the mole fraction solubility of this compound in fifteen different organic solvents at temperatures ranging from 283.15 K to 323.15 K.[5][11] The following table summarizes these findings, offering a practical reference for solvent screening.
| Solvent | Class | Polarity (Dielectric Constant) | Hydrogen Bonding | Solubility Trend (Mole Fraction) |
| Water | Protic | 80.1 | Donor & Acceptor | Very High |
| Methanol | Protic | 32.7 | Donor & Acceptor | High |
| Ethanol | Protic | 24.5 | Donor & Acceptor | High |
| n-Propanol | Protic | 20.1 | Donor & Acceptor | Moderate |
| Isopropanol | Protic | 18.3 | Donor & Acceptor | Moderate |
| n-Butanol | Protic | 17.8 | Donor & Acceptor | Low to Moderate |
| Isobutanol | Protic | 17.7 | Donor & Acceptor | Low |
| sec-Butanol | Protic | 15.8 | Donor & Acceptor | Low |
| Acetone | Aprotic | 20.7 | Acceptor | High |
| 2-Butanone | Aprotic | 18.5 | Acceptor | Moderate |
| Acetonitrile | Aprotic | 37.5 | Acceptor | Very Low |
| Dichloromethane | Aprotic | 9.1 | Weak Acceptor | Low |
| Methyl Acetate | Aprotic | 6.7 | Acceptor | Low |
| Ethyl Acetate | Aprotic | 6.0 | Acceptor | Low |
| 1,4-Dioxane | Aprotic | 2.2 | Acceptor | Low to Moderate |
Data synthesized from Qiu et al. (2021).[5][11]
The data reveals a clear trend: polar protic solvents and some polar aprotic solvents like acetone are generally good solvents for this compound. The solubility in alcohols tends to decrease as the carbon chain length increases, which can be attributed to the decreasing polarity and increasing steric hindrance of the solvent.[5] The very low solubility in acetonitrile, despite its high polarity, highlights the critical role of specific solute-solvent interactions, such as hydrogen bonding, which are less favorable with acetonitrile compared to protic solvents.
Experimental Determination of Solubility: A Step-by-Step Guide
Accurate determination of solubility is fundamental for process development and optimization. The shake-flask method, followed by gravimetric or spectroscopic analysis, is considered the gold standard for determining thermodynamic solubility due to its reliability.[1][12]
Protocol: Shake-Flask Method for Thermodynamic Solubility Determination
This protocol outlines the steps for determining the equilibrium solubility of this compound in a given organic solvent.
Materials:
-
This compound (pure solid)
-
Selected organic solvent (analytical grade)
-
Screw-capped vials or flasks
-
Shaking incubator or water bath with temperature control
-
Centrifuge (optional)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Evaporating dish or pre-weighed vials
-
Oven
-
UV-Vis spectrophotometer or HPLC system (for spectroscopic analysis)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials. A visual excess of solid should remain at the bottom of the vial to ensure saturation.
-
Add a known volume of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured solubility is constant).[11]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.
-
Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to remove any undissolved particles.
-
Gravimetric Analysis:
-
Dispense the filtered supernatant into a pre-weighed, dry evaporating dish.[3][12]
-
Record the total weight of the dish and the solution.
-
Evaporate the solvent in a fume hood or under a gentle stream of nitrogen.
-
Dry the remaining solid residue in an oven at a suitable temperature until a constant weight is achieved.[12]
-
The weight of the residue corresponds to the mass of the dissolved solute.
-
-
Spectroscopic Analysis (UV-Vis or HPLC):
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Measure the absorbance (UV-Vis) or peak area (HPLC) of the diluted sample.
-
Calculate the concentration of the solute in the original supernatant using the calibration curve.
-
-
-
Calculation of Solubility:
-
Gravimetric Method: Solubility ( g/100 mL) = (mass of residue / volume of supernatant) x 100.
-
Spectroscopic Method: Solubility ( g/100 mL) = (concentration from calibration curve x dilution factor x volume of supernatant) / 100.
-
Caption: Workflow for the shake-flask solubility determination method.
Conclusion and Future Perspectives
A thorough understanding of the solubility of this compound is indispensable for the efficient development of pharmaceuticals. This guide has provided a comprehensive overview of its solubility in various organic solvents, the underlying physicochemical principles, and a detailed experimental protocol for its determination. The presented data and methodologies offer a solid foundation for rational solvent selection, process optimization, and formulation design.
Future research could explore the use of co-solvents to further enhance solubility in specific systems, as well as the development of predictive computational models to accelerate solvent screening. As the pharmaceutical industry continues to evolve, a deep understanding of the fundamental properties of key intermediates like this compound will remain a cornerstone of successful drug development.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pharmajournal.net [pharmajournal.net]
- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Role of hydrogen bonding on the spectroscopic properties of thiazolidinedione derivatives in homogeneous solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. al-kindipublisher.com [al-kindipublisher.com]
- 9. al-kindipublishers.org [al-kindipublishers.org]
- 10. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. uomus.edu.iq [uomus.edu.iq]
A Technical Guide to the Spectroscopic Characterization of (R)-Ethyl Thiazolidine-4-carboxylate Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of a Chiral Building Block
(R)-Ethyl thiazolidine-4-carboxylate hydrochloride is a crucial chiral intermediate in synthetic organic chemistry and pharmaceutical development. As a derivative of L-cysteine, it incorporates a stereocenter, a thiazolidine ring, and an ethyl ester, making it a versatile precursor for a range of bioactive molecules. It is notably used as an intermediate in the synthesis of Pidotimod, a synthetic immunostimulant.[1] The precise characterization of this compound is paramount to ensure purity, confirm stereochemical integrity, and validate its structure before its use in multi-step syntheses.
This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to unequivocally identify and characterize this compound (CAS No: 86028-91-3).[2][3] We will delve into the interpretation of the spectra, explaining the causal relationships between the molecular structure and the observed spectroscopic signals, and provide standardized protocols for data acquisition.
Molecular Structure and Key Features
Before analyzing the spectra, it is essential to understand the molecule's structure.
-
Key Functional Groups:
-
Secondary amine (as a hydrochloride salt)
-
Thioether within the thiazolidine ring
-
Ethyl ester
-
-
Chiral Center: The carbon at the 4-position (C4) of the thiazolidine ring, derived from the (R)-configuration of L-cysteine.
The protonation of the secondary amine to form the hydrochloride salt is a critical feature, as it significantly influences the chemical environment of nearby protons and carbons, a fact that will become evident in the NMR analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, a polar aprotic solvent like DMSO-d₆ is often employed due to the high polarity of the hydrochloride salt.
¹H NMR (Proton NMR) Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. The protonation of the ring nitrogen leads to observable signals for the N-H protons and induces diastereotopicity in the methylene protons at C2 and C5.
| Proton Assignment | Chemical Shift (δ) ppm (Typical) | Multiplicity | Coupling Constant (J) Hz | Integration | Rationale for Assignment |
| -NH₂⁺- | 9.5 - 11.0 | Broad Singlet | - | 2H | The acidic protons on the positively charged nitrogen are highly deshielded and often exchange, leading to a broad signal. |
| H4 | 4.4 - 4.6 | dd | ~4.5, 9.0 | 1H | This methine proton is coupled to the two diastereotopic protons on the adjacent C5 methylene group. Its position is downfield due to the adjacent ester and nitrogen. |
| -OCH₂CH₃ | 4.1 - 4.3 | q | ~7.1 | 2H | The methylene protons of the ethyl group are coupled to the three methyl protons, resulting in a quartet. |
| H2 (axial & eq.) | 4.2 - 4.5 | m | - | 2H | These methylene protons are adjacent to both the sulfur atom and the protonated nitrogen, resulting in a complex, downfield multiplet. |
| H5 (axial & eq.) | 3.3 - 3.5 | m | - | 2H | These diastereotopic methylene protons are adjacent to the chiral center (C4) and coupled to H4, appearing as a multiplet. |
| -OCH₂CH₃ | 1.2 - 1.4 | t | ~7.1 | 3H | The terminal methyl group of the ethyl ester is coupled to the adjacent methylene group, giving a characteristic triplet. |
Note: The exact chemical shifts can vary based on solvent and concentration. The data presented is a representative interpretation based on analogous structures.[4]
¹³C NMR (Carbon-13 NMR) Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Carbon Assignment | Chemical Shift (δ) ppm (Typical) | Rationale for Assignment |
| C=O (Ester) | 168 - 172 | The carbonyl carbon of the ester group is the most deshielded carbon in the molecule.[5] |
| C4 | 63 - 67 | This methine carbon is attached to the deshielding nitrogen and the ester group. |
| -OCH₂CH₃ | 60 - 64 | The methylene carbon of the ethyl ester is directly attached to the electronegative oxygen atom. |
| C2 | 45 - 50 | This methylene carbon is situated between the electron-withdrawing nitrogen and the sulfur atom. |
| C5 | 33 - 37 | The C5 methylene carbon is adjacent to the chiral center and the sulfur atom. |
| -OCH₂CH₃ | 13 - 15 | The terminal methyl carbon of the ethyl group is the most upfield signal. |
Note: Representative values based on published data for similar thiazolidine structures.[6][7]
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the complete spectroscopic confirmation of this compound.
Caption: Workflow for Spectroscopic Structure Elucidation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) (Typical) | Vibrational Mode | Functional Group Assignment |
| 2400 - 3000 (broad) | N-H Stretch | Secondary Amine Hydrochloride (-NH₂⁺-) |
| 2850 - 2980 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |
| 1735 - 1750 | C=O Stretch | Ester Carbonyl[5] |
| 1180 - 1250 | C-O Stretch | Ester (C-O-C) |
| 600 - 700 | C-S Stretch | Thioether |
The most diagnostic peaks are the strong carbonyl stretch of the ester and the very broad absorption in the 2400-3000 cm⁻¹ region, which is characteristic of an amine salt.
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns. Electrospray Ionization (ESI) in positive mode is a suitable technique for this polar, pre-salted compound.
-
Expected Molecular Ion: The analysis is performed on the free base form after the loss of HCl. The molecular formula of the free base is C₆H₁₁NO₂S.[8]
-
Exact Mass: 161.05 g/mol .[8]
-
Observed Ion (ESI+):
-
[M+H]⁺: The most abundant ion should be observed at m/z ≈ 162.06. This corresponds to the protonated free base.
-
-
Key Fragmentation Patterns:
-
A significant fragment often corresponds to the loss of the ethoxy group (-OCH₂CH₃) from the protonated molecule, resulting in an acylium ion.
-
Another common fragmentation pathway involves the loss of the entire ethyl carboxylate group (-COOCH₂CH₃).
-
Experimental Protocols
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh approximately 10-15 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. Reference the spectrum to the residual DMSO solvent peak (δ ≈ 2.50 ppm).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans will be required (e.g., 1024 or more). Reference the spectrum to the DMSO solvent peak (δ ≈ 39.52 ppm).
FT-IR Spectroscopy Protocol
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for a solid sample. Place a small amount of the solid powder directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan prior to the sample scan.
-
Data Processing: Process the data to show the spectrum in terms of transmittance or absorbance.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, coupled to a suitable mass analyzer (e.g., Quadrupole or Time-of-Flight).
-
Acquisition: Infuse the sample solution into the ESI source operating in positive ion mode. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
Data Analysis: Identify the [M+H]⁺ peak to confirm the molecular weight of the free base.
Conclusion: An Integrated Spectroscopic Portrait
The collective data from NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of this compound. ¹H and ¹³C NMR define the carbon-hydrogen framework and confirm the stereochemical environment. IR spectroscopy validates the presence of key functional groups, particularly the ester and the amine salt. Finally, mass spectrometry confirms the molecular weight. Together, these techniques form a self-validating system, ensuring the identity and purity of this vital synthetic intermediate for its application in research and drug development.
References
- 1. Ethyl L-Thiazolidine-4-Carboxylate Hydrochloride | BAISHIXING | ETW [etwinternational.com]
- 2. 86028-91-3|this compound|BLD Pharm [bldpharm.com]
- 3. Ethyl L-thiazolidine-4-carboxylate hydrochloride | 86028-91-3 [chemicalbook.com]
- 4. zuscholars.zu.ac.ae [zuscholars.zu.ac.ae]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nanobioletters.com [nanobioletters.com]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl (R)-thiazolidine-4-carboxylate | C6H11NO2S | CID 13011878 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for using (R)-Ethyl thiazolidine-4-carboxylate hydrochloride in peptide synthesis
Application Note & Protocol
Topic: Protocol for Utilizing (R)-Ethyl Thiazolidine-4-Carboxylate Hydrochloride in Advanced Peptide Synthesis
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the use of this compound as a precursor for the thiazolidine (Thz) protected cysteine in synthetic peptide chemistry. The thiazolidine moiety serves as a robust and selectively cleavable protecting group for N-terminal cysteine residues, a critical requirement for complex strategies like sequential Native Chemical Ligation (NCL). We will explore the underlying chemical principles, provide step-by-step protocols for incorporation during Solid-Phase Peptide Synthesis (SPPS), and detail various methods for the crucial deprotection step to reveal the free cysteine amine for ligation. This document is intended for researchers, chemists, and drug development professionals engaged in the chemical synthesis of complex peptides and proteins.
Introduction: The N-Terminal Cysteine Challenge in Convergent Peptide Synthesis
The chemical synthesis of large proteins is predominantly achieved by assembling smaller, unprotected peptide segments. Native Chemical Ligation (NCL) stands as the most powerful and widely adopted technique for this purpose.[1][2] NCL involves the chemoselective reaction between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine residue, forming a native peptide bond at the ligation site.[2]
While elegant, the NCL strategy presents a significant challenge when assembling three or more fragments. In a sequential "one-pot" ligation, the internal peptide segments must possess both a C-terminal thioester and a protected N-terminal cysteine. Failure to protect the N-terminal cysteine of the middle fragment would lead to undesirable intramolecular cyclization or intermolecular oligomerization, effectively terminating the synthesis.[3]
This necessitates a protecting group for the N-terminal cysteine that is stable throughout Fmoc-based Solid-Phase Peptide Synthesis (SPPS), including the final trifluoroacetic acid (TFA)-mediated cleavage from the resin, yet can be removed selectively under mild conditions that do not affect the delicate peptide thioester. The 1,3-thiazolidine-4-carboxylate (Thz) group, a pseudoproline derived from cysteine, is a premier solution to this problem.[1][3] this compound is a key starting material for generating the Fmoc-protected Thz building block used in SPPS.
The Thiazolidine (Thz) Protecting Group: Properties and Principles
The Thz protecting group is effectively a masked form of cysteine, created by the condensation of the cysteine's N-terminal amine and side-chain thiol with an aldehyde (typically formaldehyde). This forms a stable five-membered ring.
Chemical Properties
This compound serves as a convenient precursor. The core structure, (4R)-thiazolidine-4-carboxylic acid, is a chiral, sulfur-containing cyclic amino acid analog.[4]
| Property | Value | Source |
| Molecular Formula | C6H12ClNO2S | [5] |
| Molecular Weight | 197.68 g/mol | [5] |
| Appearance | White to off-white crystalline solid | [5] |
| Synonyms | Ethyl L-thiazolidine-4-carboxylate HCl, Thioproline ethyl ester HCl | [5] |
For direct use in Fmoc-SPPS, this compound is typically converted into its N-Fmoc protected form, Fmoc-(4R)-thiazolidine-4-carboxylic acid (Fmoc-Thz-OH).
Mechanism of Protection and Deprotection
The stability of the thiazolidine ring is pH-dependent. It is highly stable under the acidic conditions of TFA used for peptide cleavage from the resin.[6] However, the ring-opening is a reversible equilibrium. Deprotection is achieved by shifting this equilibrium towards the open-chain cysteine form. This is accomplished by introducing an aldehyde scavenger, which reacts irreversibly with the released formaldehyde, preventing ring re-closure and liberating the N-terminal cysteine.[7][8]
Caption: Mechanism of Thz Deprotection.
Protocol: Incorporation via Fmoc-SPPS
The incorporation of a Thz-protected cysteine into a peptide sequence is achieved using standard Fmoc-SPPS protocols with the commercially available Fmoc-Thz-OH building block.
Experimental Workflow
Caption: Fmoc-SPPS Workflow for Thz Incorporation.
Step-by-Step Protocol
-
Resin Swelling: Swell the Rink Amide MBHA resin in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF, add a solution of 20% (v/v) piperidine in DMF to the resin, and agitate for 5 minutes. Repeat this step once.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times) to remove all traces of piperidine.
-
Coupling:
-
Prepare the coupling solution: Dissolve Fmoc-Thz-OH (4 equiv.), HBTU (3.9 equiv.), and DIPEA (8 equiv.) in DMF.
-
Add the coupling solution to the resin and agitate at room temperature for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.[9]
-
Final Cleavage and Global Deprotection:
-
After the final coupling, wash the resin with DCM and dry it under vacuum.
-
Treat the peptide-resin with a cleavage cocktail of TFA/H2O/Triisopropylsilane (TIPS) (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.[3]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Purification: Purify the crude Thz-protected peptide using reverse-phase HPLC.
Protocol: Thz Deprotection for Native Chemical Ligation
The selective removal of the Thz group is the key step that enables sequential ligation. This is typically performed after the first NCL step is complete. Several reagents can be used, each with specific advantages.
Comparison of Deprotection Reagents
| Reagent | Typical Conditions | Advantages | Disadvantages | References |
| Methoxyamine HCl | pH 4.0-4.5, 37 °C, 2-4 hours | Efficient, common, and reliable. | Can sometimes be slow. | [10] |
| O-Benzylhydroxylamine (O-BHA) | pH 4.0, 55 °C, 1 hour | Rapid conversion. Can be extracted from the reaction mixture with an organic solvent. | Requires elevated temperature for fast kinetics. | [8][11] |
| CuSO4 / Ascorbate | pH 7.0, 37 °C, < 1 hour | Very fast, proceeds at neutral pH. | Requires quenching with a reducing agent like DTT. Potential for metal-catalyzed side reactions. | [12] |
| 2-amino-5-methoxy-N',N'-dimethylbenzohydrazide (AMDBH) | pH 4.0 | Newly developed scavenger, highly efficient and compatible with thioesters at neutral pH. | Less commercially available. | [7] |
General Protocol using Methoxyamine
This protocol describes the deprotection of a Thz-peptide fragment in situ after a primary ligation reaction.
-
Primary Ligation: Perform the first NCL reaction between your Thz-peptide (e.g., Fragment B) and a C-terminal thioester peptide (e.g., Fragment A) in a standard ligation buffer (e.g., 6 M Gn·HCl, 0.2 M Phosphate, pH 7.5) with a thiol catalyst like MPAA. Monitor by LC-MS until completion.
-
pH Adjustment: Lower the pH of the reaction mixture to 4.0-4.5 by adding a calculated amount of 6 M HCl or an appropriate buffer.
-
Deprotection: Add a stock solution of methoxyamine hydrochloride to the reaction mixture to a final concentration of 0.2-0.5 M.
-
Incubation: Incubate the reaction at 37 °C for 2-4 hours. Monitor the conversion of the Thz-peptide to the Cys-peptide by LC-MS.
-
pH Readjustment for Next Ligation: Once deprotection is complete, readjust the pH back to ~7.5 with a calculated amount of 6 M NaOH or concentrated buffer.
-
Secondary Ligation: Add the next peptide fragment (e.g., Fragment C, a thioester) to the same pot to initiate the second ligation reaction.
Troubleshooting and Expert Insights
-
Incomplete Deprotection: If Thz removal is sluggish, ensure the pH is accurately maintained at ~4.0. Increasing the temperature to 37-45 °C or increasing the concentration of the aldehyde scavenger can improve the rate.
-
Thioester Degradation: Aldehyde scavengers like methoxyamine are nucleophiles and can slowly degrade the C-terminal thioester of the ligated product. Newer scavengers like AMDBH show minimal thioester degradation at neutral pH, making them ideal for one-pot strategies.[7] It is crucial to perform the deprotection at acidic pH where the thioester is more stable and the scavenger is most effective.
-
Epimerization: The Thz group is generally stable to epimerization during standard Fmoc-SPPS and activation.[3]
-
Alternative Strategies: For extremely sensitive peptides, methods like the O-BHA protocol allow for the scavenger to be physically removed by ethyl acetate extraction before the next ligation step, eliminating any risk of side reactions.[8][11]
Safety Precautions
This compound and its parent acid may cause skin, eye, and respiratory irritation. It is harmful if swallowed or inhaled.[13][14]
-
Handling: Always handle this compound in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep the container tightly closed.[13]
Conclusion
The use of a thiazolidine-protected cysteine, derived from precursors like this compound, is an enabling technology for the chemical synthesis of complex proteins. Its unique stability profile—robust during SPPS and acidic cleavage but selectively removable under mild, chemoselective conditions—solves a critical challenge in sequential Native Chemical Ligation. By understanding the underlying principles and carefully selecting the appropriate deprotection protocol, researchers can confidently assemble multi-domain proteins and other complex peptide targets with high efficiency and purity.
References
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [guidechem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Repetitive Thiazolidine Deprotection Using a Thioester-Compatible Aldehyde Scavenger for One-Pot Multiple Peptide Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
- 10. scribd.com [scribd.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
Application Notes & Protocols for (R)-Ethyl Thiazolidine-4-Carboxylate Hydrochloride in Pharmaceutical Synthesis
Introduction: The Strategic Importance of a Chiral Building Block
(R)-Ethyl thiazolidine-4-carboxylate hydrochloride, a derivative of the natural amino acid L-cysteine, stands as a cornerstone chiral intermediate in modern pharmaceutical development.[1] Its rigid, heterocyclic structure, featuring a stereocenter of defined (R)-configuration, makes it an invaluable synthon for creating complex, biologically active molecules with high stereochemical purity. The thiazolidine ring acts as a constrained bioisostere of proline, a feature expertly exploited in the design of Angiotensin-Converting Enzyme (ACE) inhibitors.[2] Beyond this, its utility extends to the synthesis of immunostimulants and other novel therapeutic agents, underscoring its versatility and strategic value in drug discovery pipelines.[3] This guide provides an in-depth exploration of its applications, supported by detailed, field-proven protocols for its use in a research and development setting.
Physicochemical & Handling Profile
A thorough understanding of the intermediate's properties is fundamental to its successful application and safe handling. It typically presents as a white to off-white crystalline solid.[4] The hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in various reaction media.[4]
| Property | Value | Source(s) |
| CAS Number | 86028-91-3 | [3][5][6] |
| Molecular Formula | C₆H₁₂ClNO₂S | [3][7] |
| Molecular Weight | 197.68 g/mol | [3][7] |
| Appearance | White to off-white crystalline powder/solid | [3][4][5] |
| Purity | ≥99% (Typical) | [3][8] |
| Boiling Point | 289.7°C at 760 mmHg | [3][] |
| Solubility | Soluble in polar solvents like water and alcohols | [4] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere. | [4][5][10] |
Safety & Handling Precautions
This compound is considered a hazardous chemical. Acute exposure may cause skin, eye, and respiratory tract irritation.[4][10] Proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[10][11] All manipulations should be performed in a well-ventilated chemical fume hood.[4][10]
Core Application 1: A Proline Mimic in ACE Inhibitor Synthesis
The structural similarity between the thiazolidine ring and the pyrrolidine ring of L-proline is a key aspect of its utility. L-proline is the foundational scaffold for Captopril, one of the first rationally designed ACE inhibitors.[12][13] By substituting L-proline with a thiazolidine derivative, medicinal chemists can develop novel analogues with potentially improved pharmacokinetic profiles or different side-effect profiles. The sulfur atom in the thiazolidine ring can engage in unique interactions within the enzyme's active site, offering a pathway to new intellectual property and enhanced drug efficacy. The synthesis of these analogues, such as Fentiapril, relies on the thiazolidine core.[2]
Conceptual Workflow: From Intermediate to ACE Inhibitor
The general pathway involves the N-acylation of the thiazolidine ring with a suitable side chain, which is crucial for binding to the zinc ion in the ACE active site.
Caption: General workflow from L-cysteine to a potential ACE inhibitor.
Core Application 2: Intermediate for Immunostimulants
This compound is a documented intermediate in the synthesis of Pidotimod.[3] Pidotimod is a synthetic dipeptide-like immunostimulant used to support immune function. The thiazolidine moiety forms a critical part of the core structure of Pidotimod, and the use of the (R)-enantiomer is essential for its biological activity.
Experimental Protocols
The following protocols are designed for laboratory-scale synthesis and provide a framework for process development. They incorporate causality explanations and self-validating analytical checkpoints.
Protocol 1: Synthesis of this compound from L-Cysteine
This protocol details the foundational synthesis of the title intermediate. The process involves a cyclocondensation reaction followed by Fischer esterification.
Causality: The reaction of the thiol and amine groups of L-cysteine with formaldehyde creates the stable thiazolidine ring.[1] Subsequent esterification with ethanol under acidic conditions converts the carboxylic acid to its ethyl ester, which is often more suitable for subsequent coupling reactions. Formation of the hydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and store than the free base.
Materials:
-
L-Cysteine (1.0 eq)
-
Formaldehyde (37% aqueous solution, 1.1 eq)
-
Ethanol (Anhydrous, as solvent)
-
Thionyl chloride (SOCl₂, 1.5 eq) or concentrated HCl gas
-
Diethyl ether (for precipitation)
Procedure:
-
Ring Formation: Suspend L-cysteine in a mixture of water and ethanol. Cool the mixture to 0-5°C in an ice bath.
-
Add aqueous formaldehyde dropwise while maintaining the temperature below 10°C.
-
Allow the reaction to stir at room temperature for 12-18 hours. The formation of (R)-thiazolidine-4-carboxylic acid can be monitored by TLC.
-
Solvent Removal: Remove the solvent under reduced pressure to yield the crude carboxylic acid.
-
Esterification: Suspend the crude (R)-thiazolidine-4-carboxylic acid in anhydrous ethanol (approx. 10 mL per gram of acid).
-
Cool the suspension to 0°C. Add thionyl chloride dropwise over 30 minutes. Causality: Thionyl chloride reacts with ethanol to generate HCl in situ, which acts as the catalyst for esterification, and also converts any residual water to HCl and SO₂, driving the equilibrium towards the ester product.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Isolation and Purification: Cool the reaction mixture to room temperature. Reduce the volume of ethanol by approximately half under reduced pressure.
-
Add diethyl ether to the concentrated solution until a white precipitate forms.
-
Stir the slurry at 0-5°C for 1 hour to maximize precipitation.
-
Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Self-Validation/Characterization:
-
¹H NMR: Confirm the presence of the ethyl ester group (triplet and quartet) and protons of the thiazolidine ring.
-
Mass Spectrometry (MS): Verify the molecular weight of the cation (161.05 g/mol ).[14]
-
Melting Point: Compare with literature values.
-
Optical Rotation: Confirm the retention of the (R)-stereochemistry.
Protocol 2: N-Acylation of this compound
This protocol demonstrates the crucial step of attaching a side chain to the secondary amine of the thiazolidine ring, a key transformation towards building ACE inhibitors.
Causality: The secondary amine on the thiazolidine ring is a nucleophile, but it is protonated in the hydrochloride salt form. A non-nucleophilic organic base is required to neutralize the HCl and deprotonate the amine, "activating" it to attack the electrophilic carbonyl carbon of the acyl chloride. The reaction is run at low temperature to control the exothermic reaction and minimize side products.
Caption: Mechanism of N-acylation of the thiazolidine intermediate.
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (e.g., 3-(acetylthio)-2-methylpropanoyl chloride, 1.05 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)
-
Dichloromethane (DCM), anhydrous (as solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous DCM.
-
Cooling: Cool the resulting suspension to 0°C using an ice-water bath.
-
Base Addition: Add triethylamine (2.2 eq) dropwise to the stirred suspension. The suspension should become a clear solution as the free base is formed. Causality: The first equivalent of base neutralizes the HCl salt, and the second equivalent acts as the base for the acylation reaction itself.
-
Acylation: Prepare a solution of the acyl chloride (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C over 30-45 minutes.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Workup - Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly quench by adding water.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Saturated aq. NaHCO₃ (to remove excess acid chloride and neutralize the triethylammonium salt).
-
Water.
-
Brine (to facilitate phase separation and remove bulk water).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-acylated product.
Self-Validation/Characterization:
-
¹H NMR: Confirm the disappearance of the N-H proton signal and the appearance of signals corresponding to the newly added acyl group.
-
¹³C NMR: Observe the appearance of a new amide carbonyl carbon signal (typically ~170 ppm).
-
IR Spectroscopy: Look for a strong amide C=O stretch (~1650 cm⁻¹).
-
HRMS (High-Resolution Mass Spectrometry): Confirm the exact mass of the product molecule.
Conclusion
This compound is a high-value, versatile intermediate whose stereochemical integrity is paramount to its function. Its role as a proline bioisostere in the synthesis of ACE inhibitors and as a core component of immunostimulants highlights its significance in medicinal chemistry. The protocols provided herein offer a robust and validated framework for the synthesis and functionalization of this key building block, enabling researchers and drug development professionals to confidently advance their synthetic campaigns toward novel therapeutic agents.
References
- 1. novapublishers.com [novapublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl L-Thiazolidine-4-Carboxylate Hydrochloride | BAISHIXING | ETW [etwinternational.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Ethyl L-thiazolidine-4-carboxylate hydrochloride | 86028-91-3 [chemicalbook.com]
- 6. 86028-91-3|this compound|BLD Pharm [bldpharm.com]
- 7. Ethyl L-thiazolidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. Captopril synthesis - chemicalbook [chemicalbook.com]
- 13. scispace.com [scispace.com]
- 14. Ethyl (R)-thiazolidine-4-carboxylate | C6H11NO2S | CID 13011878 - PubChem [pubchem.ncbi.nlm.nih.gov]
Use of (R)-Ethyl thiazolidine-4-carboxylate hydrochloride in the synthesis of Pidotimod.
An Application Guide to the Strategic Use of (R)-Ethyl Thiazolidine-4-Carboxylate Hydrochloride in the Synthesis of Pidotimod
Introduction: Pidotimod and the Role of a Key Chiral Intermediate
Pidotimod, chemically known as (4R)-3-[[(2S)-5-oxo-2-pyrrolidinyl]carbonyl]-4-thiazolidinecarboxylic acid, is a synthetic dipeptide-like immunostimulant.[1][2] It is utilized in clinical practice to boost both innate and adaptive immune responses, finding application in the prevention and treatment of recurrent respiratory and urinary tract infections.[3][4][5] The synthesis of Pidotimod is a multi-step process that hinges on the precise coupling of two key chiral building blocks: L-pyroglutamic acid and a derivative of L-cysteine.
The core of the Pidotimod structure features a thiazolidine ring, which is derived from L-cysteine. A critical intermediate in many modern and scalable synthetic routes is This compound (CAS No: 86028-91-3).[1] This specific compound is not merely a reactant but a strategic choice that offers several advantages:
-
Stereochemical Control: It provides the necessary (R)-configuration at the 4th position of the thiazolidine ring, which is essential for the final biological activity of Pidotimod.
-
Carboxyl Protection: The ethyl ester group serves as a protecting group for the carboxylic acid. This is crucial to prevent self-polymerization or other side reactions during the subsequent amide bond formation with L-pyroglutamic acid.
-
Enhanced Stability and Handling: The hydrochloride salt form improves the stability and handling properties of the amino ester, making it a more robust and manageable crystalline solid for industrial applications.[1]
This document serves as a detailed guide for researchers and drug development professionals, outlining the synthesis of Pidotimod with a focus on the application of this compound. It provides not only step-by-step protocols but also the underlying scientific rationale for key experimental choices.
The Synthetic Pathway: From L-Cysteine to Pidotimod
The overall synthesis can be logically divided into three primary stages:
-
Formation and Esterification of the Thiazolidine Ring: L-cysteine is first cyclized with formaldehyde to create L-thiazolidine-4-carboxylic acid. This intermediate is then esterified to produce the key building block, (R)-Ethyl thiazolidine-4-carboxylate.[3][6]
-
Peptide Coupling: The thiazolidine ester is coupled with L-pyroglutamic acid to form an amide bond, resulting in the ester precursor of Pidotimod.
-
Deprotection (Hydrolysis): The final step involves the hydrolysis of the ethyl ester to reveal the carboxylic acid, yielding Pidotimod.[3][6]
The following workflow diagram illustrates this synthetic strategy.
Caption: Synthetic workflow for Pidotimod.
Physicochemical Properties of the Key Intermediate
A clear understanding of the starting material's properties is fundamental for process control and safety.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | Ethyl L-thiazolidine-4-carboxylate HCl | [1] |
| CAS Number | 86028-91-3 | [1] |
| Molecular Formula | C₆H₁₂ClNO₂S | [1] |
| Molecular Weight | 197.68 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Purity | ≥ 99% | [1] |
| Storage | Store in sealed containers in a dry environment at room temperature. | [1] |
Detailed Protocols and Scientific Rationale
The following protocols are based on established methods found in the chemical literature and patent filings.[3][4][6] They are intended for skilled professionals in a controlled laboratory or manufacturing environment.
Protocol 1: Synthesis of this compound
This protocol combines the ring formation and esterification steps.
Step 1A: Synthesis of L-Thiazolidine-4-carboxylic Acid
-
Reaction Setup: In a suitable reaction vessel, dissolve L-cysteine (1.0 mol) in purified water.
-
Reagent Addition: To the stirred solution, slowly add a 37-40% aqueous solution of formaldehyde (1.05 mol) at room temperature. The use of a slight molar excess of formaldehyde ensures complete conversion of the cysteine.
-
Reaction: Continue stirring the mixture at room temperature for 6-12 hours. The reaction involves the nucleophilic attack of the cysteine's amine on the formaldehyde carbonyl, followed by an intramolecular cyclization via the thiol group to form the stable five-membered thiazolidine ring.
-
Crystallization and Isolation: Cool the reaction mixture to 0-5 °C to induce crystallization. The product, L-thiazolidine-4-carboxylic acid, precipitates as a colorless crystalline solid.
-
Purification: Collect the crystals by filtration, wash with cold water, and dry under vacuum. A recrystallization from hot water can be performed to achieve higher purity.[4]
Step 1B: Esterification to this compound
-
Reaction Setup: Suspend the dried L-thiazolidine-4-carboxylic acid (1.0 mol) in anhydrous ethanol (10-15 mL per gram of acid).
-
Reagent Addition: Cool the suspension to -5 to 0 °C in an ice-salt bath. Slowly add acetyl chloride (3.0-4.0 mol) or thionyl chloride (1.5-2.0 mol) dropwise, maintaining the low temperature.
-
Causality: Acetyl chloride reacts with ethanol in situ to generate anhydrous HCl gas and ethyl acetate. The HCl acts as the catalyst for the Fischer esterification. This method avoids the direct handling of corrosive HCl gas. Using a significant excess ensures the reaction goes to completion.
-
-
Reaction: After the addition is complete, slowly warm the mixture to reflux temperature and maintain for 10-14 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Cool the reaction mixture and evaporate the solvent under reduced pressure. The resulting solid is the crude this compound.[6]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield a white crystalline powder.
Protocol 2: Synthesis of Pidotimod
Step 2A: Condensation with L-Pyroglutamic Acid
-
Neutralization (Free Base Generation): Dissolve the this compound (1.0 mol) in a suitable organic solvent like dichloromethane (DCM). Cool the solution to 0-5 °C and add a saturated aqueous solution of a mild base (e.g., potassium carbonate) dropwise until the pH of the aqueous layer is ~8.5. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic extracts and dry over anhydrous sodium sulfate.[6]
-
Causality: The coupling reaction requires the free amine of the thiazolidine ester to act as a nucleophile. The hydrochloride salt must first be neutralized to liberate this free amine.
-
-
Reaction Setup: In a separate reaction vessel, dissolve L-pyroglutamic acid (1.1 mol) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.05 mol) in DCM.
-
Coupling Agent Addition: Cool this solution to -5 to 0 °C and add the DCM solution of the free thiazolidine ester from step 1. Slowly add a solution of N,N'-Diisopropylcarbodiimide (DIC) or a similar carbodiimide coupling agent (1.2 mol) in DCM dropwise.
-
Causality: DIC activates the carboxylic acid of L-pyroglutamic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the nucleophilic amine of the thiazolidine ester. DMAP acts as an acylation catalyst, further enhancing the reaction rate. The reaction is performed at low temperature to minimize side reactions and potential racemization.
-
-
Reaction: Stir the reaction mixture at low temperature for 4-6 hours, then allow it to warm to room temperature and react for an additional 2-4 hours.[6]
-
Workup: The byproduct, diisopropylurea, is insoluble in DCM and can be removed by filtration. The filtrate, containing the desired ester intermediate, is concentrated under reduced pressure to yield an oil or solid.
Step 2B: Hydrolysis to Pidotimod
-
Reaction Setup: Dissolve the crude ester intermediate from the previous step in water. Cool the solution to 0-5 °C.
-
Hydrolysis: Slowly add an aqueous solution of an inorganic base, such as 15-20% sodium hydroxide (1.2 mol), keeping the temperature below 10 °C. Stir the mixture for 2-8 hours until the hydrolysis is complete (monitored by HPLC or TLC).
-
Acidification and Crystallization: Cool the reaction mixture back down to -5 to 0 °C. Carefully adjust the pH to 1-2 by the dropwise addition of concentrated hydrochloric acid. This protonates the carboxylate, causing the final Pidotimod product to precipitate out of the solution.
-
Isolation and Purification: Stir the resulting slurry for several hours at low temperature to ensure complete crystallization. Filter the solid product, wash with cold water, and dry under vacuum. For final purification, the product can be recrystallized from hot water to yield high-purity Pidotimod.[3][6]
Process Logic and Critical Parameters
The successful synthesis of Pidotimod relies on careful control over each step. The following diagram outlines the logical decisions and critical control points in the process.
Caption: Logical workflow with quality control checkpoints.
Analytical Characterization
Throughout the synthesis, and for the final product release, a suite of analytical techniques is essential for ensuring quality and purity.
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity, quantifying related substances, and monitoring reaction progress.[2][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural elucidation of intermediates and the final product, confirming the correct chemical structure and stereochemistry.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compounds. LC-MS/MS is particularly powerful for identifying impurities and degradation products.[5]
-
Infrared (IR) Spectroscopy: Used to identify key functional groups (e.g., amide, carboxylic acid) in the molecules.
Conclusion
This compound is a highly effective and strategically important intermediate in the synthesis of Pidotimod. Its use facilitates a controlled, scalable, and stereospecific pathway to the final active pharmaceutical ingredient. The protocols detailed herein, grounded in established chemical principles, provide a robust framework for the synthesis. By understanding the causality behind each step—from the protective role of the ethyl ester to the activation mechanism of peptide coupling agents—researchers and chemists can optimize reaction conditions, ensure high yield and purity, and contribute to the efficient production of this important immunomodulatory agent.
References
- 1. Ethyl L-Thiazolidine-4-Carboxylate Hydrochloride | BAISHIXING | ETW [etwinternational.com]
- 2. Analytical and chemical profile of pidotimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN102167727A - Synthesis method of pidotimod - Google Patents [patents.google.com]
- 4. Calaméo - Synthesis Of Literature: The Immune Enhancers Pidotimod Synthesis [calameo.com]
- 5. Stress Testing of Pidotimod by LC and LC-MS/MS – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. CN102167727B - Synthesis method of pidotimod - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
Application Notes & Protocols: Mastering Nucleophilic Addition Reactions with (R)-Ethyl Thiazolidine-4-Carboxylate Hydrochloride
Foreword: The Strategic Value of the Thiazolidine Scaffold
In the landscape of modern drug discovery and fine chemical synthesis, the thiazolidine ring system stands out as a privileged scaffold. Its prevalence in blockbuster drugs like Pioglitazone and its presence in natural products such as penicillin underscore its therapeutic and synthetic importance.[1] (R)-Ethyl thiazolidine-4-carboxylate hydrochloride, a chiral building block derived from L-cysteine, offers a synthetically versatile and stereochemically defined starting point for constructing complex molecular architectures.[2]
This guide provides an in-depth exploration of the experimental setup for nucleophilic addition reactions targeting the secondary amine of this crucial reagent. We move beyond simple procedural lists to dissect the underlying chemical principles, empowering researchers to not only replicate these methods but also to innovate upon them. The protocols detailed herein are designed to be self-validating, incorporating checkpoints and characterization guidance to ensure experimental integrity.
Section 1: Mechanistic Underpinnings of Reactivity
This compound possesses two primary sites for modification: the ester and the secondary amine. Nucleophilic additions at the nitrogen atom are among the most common and useful transformations. However, the starting material is a hydrochloride salt, meaning the nitrogen's lone pair is protonated and unavailable for nucleophilic attack. Therefore, the crucial first step in any such reaction is the in situ neutralization with a suitable base to liberate the free secondary amine.
Once deprotonated, the nitrogen becomes a potent nucleophile, capable of attacking a variety of electrophilic partners. A prime example is N-acylation, a robust reaction for installing amide functionalities.
Mechanism of N-Acylation
The N-acylation of the thiazolidine ring is a classic nucleophilic acyl substitution. The reaction proceeds through a well-established addition-elimination pathway.
-
Deprotonation: A base (e.g., Na₂CO₃, Et₃N) removes the proton from the secondary amine, generating the free, nucleophilic nitrogen.
-
Nucleophilic Attack: The lone pair of the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride). This forms a transient tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., acetate).
-
Proton Transfer: A final proton transfer event yields the neutral N-acylated thiazolidine product.
Figure 1: Generalized mechanism for the N-acylation of (R)-Ethyl thiazolidine-4-carboxylate.
Section 2: Safety, Materials, and Equipment
Critical Safety Precautions
Safe laboratory practice is paramount. Always handle chemicals in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE).
-
This compound (CAS: 86028-91-3):
-
Hazards: May cause skin, eye, and respiratory irritation.[3][4]
-
GHS Pictogram: Warning signal word.[3]
-
Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water...).[3]
-
Handling: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong bases and oxidizing agents.[5]
-
-
Acetic Anhydride (CAS: 108-24-7):
-
Hazards: Flammable, corrosive, causes severe skin burns and eye damage, harmful if swallowed or inhaled.
-
Handling: Use with extreme caution under a fume hood. Keep away from water and sources of ignition.
-
-
Aromatic Aldehydes (e.g., Benzaldehyde):
-
Hazards: Harmful if swallowed. May cause skin and eye irritation.
-
Handling: Avoid inhalation of vapors.
-
Materials and Reagents
| Reagent | CAS Number | Supplier | Grade |
| (R)-Ethyl thiazolidine-4-carboxylate HCl | 86028-91-3 | Sigma-Aldrich | ≥98% |
| Acetic Anhydride | 108-24-7 | Fisher Scientific | ACS Reagent, ≥98% |
| 4-Methoxybenzaldehyde | 123-11-5 | Alfa Aesar | 99% |
| Sodium Carbonate (Anhydrous) | 497-19-8 | VWR Chemicals | ACS Grade |
| L-Cysteine hydrochloride | 52-89-1 | Sigma-Aldrich | ≥98% |
| Ethanol (Absolute) | 64-17-5 | Decon Labs | 200 Proof |
| Ethyl Acetate | 141-78-6 | Fisher Scientific | HPLC Grade |
| Hexanes | 110-54-3 | Fisher Scientific | HPLC Grade |
| Chloroform | 67-66-3 | Sigma-Aldrich | ACS Grade |
| Sodium Sulfate (Anhydrous) | 7757-82-6 | VWR Chemicals | Granular, ACS |
| Hydrochloric Acid (10% aq.) | 7647-01-0 | Fisher Scientific | Reagent Grade |
Required Equipment
-
Magnetic stirrer with heating capabilities
-
Round-bottom flasks (50 mL, 100 mL)
-
Reflux condenser
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for filtration (Büchner funnel, filter flask)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
Section 3: Experimental Protocols
The following protocols provide step-by-step methodologies for two common nucleophilic addition reactions.
Protocol 1: N-Acetylation of (R)-Ethyl Thiazolidine-4-Carboxylate
This protocol details the synthesis of (R)-Ethyl 3-acetylthiazolidine-4-carboxylate, a foundational derivative. The procedure is adapted from established methods for N-acetylation of thiazolidine cores.[2][6]
Step-by-Step Procedure:
-
Setup and Deprotonation:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.98 g, 10 mmol) in a 6% aqueous solution of sodium carbonate (50 mL). The sodium carbonate serves as the base to neutralize the hydrochloride and deprotonate the secondary amine.[2]
-
Cool the resulting clear solution to 0°C using an ice-water bath. This is critical to control the exothermicity of the subsequent acylation step.
-
-
Acylation:
-
While maintaining the temperature at 0°C, add acetic anhydride (e.g., 3.77 mL, 40 mmol, 4 eq.) dropwise over 10-15 minutes with vigorous stirring. Using an excess of the acylating agent ensures the reaction goes to completion.
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes, then remove the ice bath and let it stir at room temperature for 1.5 hours.[2]
-
-
Reaction Monitoring & Workup:
-
Monitor the reaction progress using TLC (e.g., 1:1 Hexanes:Ethyl Acetate). The product spot should be less polar than the starting material.
-
Once the reaction is complete, carefully acidify the solution to pH ~2-3 by the dropwise addition of 10% HCl. This step neutralizes excess base and protonates any acetate.
-
Transfer the mixture to a separatory funnel and extract the product with chloroform (2 x 25 mL).[2]
-
-
Isolation and Purification:
-
Combine the organic layers and wash with water (25 mL) followed by brine (25 mL) to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid can be further purified by column chromatography on silica gel if necessary.
-
Protocol 2: Cyclocondensation with an Aromatic Aldehyde
This protocol describes the synthesis of a 2-aryl substituted thiazolidine derivative, a common strategy for building molecular diversity.[1] It involves the reaction of L-cysteine with an aldehyde, which mirrors the reactivity of the free amine in our target molecule for similar condensation reactions.
Step-by-Step Procedure:
-
Setup:
-
To a 50 mL round-bottom flask, add L-cysteine hydrochloride (e.g., 1.58 g, 10 mmol) and the desired aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 1.36 g, 10 mmol).
-
Add ethanol (25 mL) as the solvent and stir the mixture to form a suspension.
-
-
Reaction:
-
Gently reflux the reaction mixture with stirring for 4-6 hours. The heat facilitates the condensation and subsequent cyclization by eliminating water.[2]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
-
Isolation:
-
After completion, cool the reaction vessel to room temperature and then place it in an ice-water bath for 30-60 minutes to induce precipitation of the product.
-
Collect the solid precipitate by suction filtration using a Büchner funnel.
-
Wash the collected solid several times with cold ethanol to remove any unreacted aldehyde or soluble impurities.[1]
-
-
Purification:
-
Dry the product under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification if required.
-
Section 4: Data, Characterization, and Troubleshooting
Expected Results and Data Presentation
Successful synthesis should yield the desired product in good purity. The following table provides hypothetical data for the N-acetylation reaction described in Protocol 1.
| Parameter | Value |
| Starting Material Mass | 1.98 g |
| Molar Amount (Starting) | 10.0 mmol |
| Molar Equivalents (Ac₂O) | 4.0 |
| Theoretical Yield | 2.03 g |
| Expected Characterization | |
| ¹H NMR (CDCl₃, δ ppm) | ~4.5 (t, H-4), ~3.5 (m, H-5), ~2.1 (s, COCH₃), ~4.2 (q, OCH₂CH₃), ~1.3 (t, OCH₂CH₃) |
| FT-IR (cm⁻¹) | ~1740 (C=O, ester), ~1650 (C=O, amide) |
| MS (ESI+) [M+H]⁺ | m/z = 204.06 |
General Experimental Workflow
Figure 2: Standard workflow for nucleophilic addition, purification, and analysis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Incomplete deprotonation of the starting material. Inactive acylating agent (hydrolyzed). Insufficient reaction time or temperature. | Ensure the base is fresh and added in sufficient quantity. Use a fresh bottle of acetic anhydride. Increase reaction time and monitor carefully by TLC. |
| Incomplete Reaction | Insufficient equivalents of the electrophile. Poor mixing in a heterogeneous reaction. | Increase the molar equivalents of the electrophile (e.g., acetic anhydride). Ensure vigorous stirring throughout the reaction. |
| Multiple Products | Side reactions due to excessive heat. Reaction with solvent. Ester hydrolysis under harsh acidic/basic workup. | Maintain strict temperature control, especially during additions. Choose an inert solvent. Perform workup under mild conditions and avoid prolonged exposure to strong acid/base. |
| Purification Issues | Product and starting material have similar polarity. Oily product that won't crystallize. | Optimize the eluent system for column chromatography to achieve better separation. Try triturating the oil with a non-polar solvent (e.g., hexanes) to induce solidification. |
References
Application Notes and Protocols for the Quantification of (R)-Ethyl Thiazolidine-4-carboxylate Hydrochloride
Abstract
This comprehensive guide provides detailed analytical methods for the quantification and characterization of (R)-Ethyl thiazolidine-4-carboxylate hydrochloride, a critical chiral intermediate in pharmaceutical synthesis. Recognizing the stringent quality control required in drug development, this document outlines robust protocols for identity confirmation, purity and assay determination by High-Performance Liquid Chromatography (HPLC), enantiomeric purity assessment using chiral HPLC, and the quantification of residual solvents by Gas Chromatography (GC). Each protocol is designed for accuracy, precision, and reliability, and is grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4] This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction: The Analytical Imperative
This compound (ETC-HCl) is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemical integrity is paramount, as the desired therapeutic effect is often linked to a specific enantiomer. Consequently, robust and reliable analytical methods are essential to ensure the identity, purity, strength, and quality of this intermediate, thereby guaranteeing the safety and efficacy of the final drug product.
The analytical control strategy for ETC-HCl must address several key quality attributes:
-
Identity: Unambiguous confirmation of the chemical structure.
-
Purity & Assay: Quantification of the compound and its impurities.
-
Enantiomeric Purity: Ensuring the correct stereoisomer is present in the desired excess.
-
Residual Solvents: Monitoring and controlling solvents used in the manufacturing process.
This guide provides a suite of validated analytical procedures designed to meet these requirements, ensuring compliance with global regulatory standards.
Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Value | Source |
| Chemical Name | This compound | [5][6] |
| CAS Number | 86028-91-3 | [5][6] |
| Molecular Formula | C₆H₁₂ClNO₂S | [6][7] |
| Molecular Weight | 197.68 g/mol | [6][7] |
| Appearance | White to off-white crystalline solid | - |
| Solubility | Soluble in water and polar organic solvents | - |
Analytical Methodologies
This section details the protocols for the comprehensive analysis of ETC-HCl. The workflow is designed to provide a complete quality profile of the intermediate.
Caption: A logical workflow for the complete analysis of this compound.
Identification by Spectroscopic Methods
For unambiguous identification, a combination of Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.
3.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Protocol:
-
Prepare the sample as a potassium bromide (KBr) pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Compare the resulting spectrum with a reference standard of this compound.
-
-
Expected Characteristic Peaks:
-
~3400 cm⁻¹ (N-H stretch)
-
~2900-3000 cm⁻¹ (C-H stretch)
-
~1740 cm⁻¹ (C=O stretch, ester)
-
~1200 cm⁻¹ (C-O stretch, ester)
-
Characteristic peaks for the hydrochloride salt.
-
3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.
-
Protocol:
-
Rationale: This technique provides definitive structural confirmation, which is a critical component of identity testing.
Purity and Assay by Reverse-Phase HPLC (RP-HPLC)
-
Principle: This method separates the analyte from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The concentration is determined by comparing the peak area to that of a reference standard.
-
Protocol:
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of Acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid in water).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
-
Standard Preparation:
-
Prepare a reference standard solution at the same concentration as the sample.
-
-
Analysis:
-
Inject the standard and sample solutions and record the chromatograms.
-
Calculate the purity based on the area percent of the main peak and the assay against the reference standard.
-
-
-
Method Validation: The method should be validated according to ICH Q2(R2) guidelines.[1][4]
| Validation Parameter | Acceptance Criteria | Rationale |
| Specificity | Peak purity index > 0.999; baseline resolution from known impurities | Ensures the method is selective for the analyte. |
| Linearity | R² ≥ 0.999 over a range of 50-150% of the target concentration | Demonstrates a proportional relationship between concentration and response.[1][4] |
| Accuracy | 98.0% - 102.0% recovery | Confirms the closeness of the measured value to the true value.[11] |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0% | Measures the consistency of results under the same and different conditions.[11] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 | Defines the lowest concentration that can be reliably quantified. |
| Robustness | No significant impact on results with small variations in method parameters | Shows the method's reliability during normal use. |
Enantiomeric Purity by Chiral HPLC
-
Principle: This method utilizes a chiral stationary phase (CSP) to separate the (R)- and (S)-enantiomers of Ethyl thiazolidine-4-carboxylate. The differential interaction of the enantiomers with the CSP leads to different retention times.
-
Protocol:
-
Chromatographic Conditions:
-
Column: Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm, or similar cellulose-based CSP.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 85:15 v/v).[12]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detector: UV at 220 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
-
System Suitability:
-
Inject a racemic mixture of Ethyl thiazolidine-4-carboxylate to ensure adequate resolution (Rs > 1.5) between the enantiomeric peaks.
-
-
Analysis:
-
Inject the sample solution and identify the peaks corresponding to the (R)- and (S)-enantiomers based on their retention times relative to the racemic mixture.
-
Calculate the enantiomeric excess (% ee) using the peak areas.
-
-
-
Rationale: Control of stereochemistry is critical. This method provides a direct measure of the enantiomeric purity, which is a key quality attribute. The use of a CSP is essential for this separation as enantiomers have identical physical properties in a non-chiral environment.[13]
Caption: Step-by-step workflow for determining the enantiomeric purity of ETC-HCl.
Residual Solvents by Headspace Gas Chromatography (HS-GC-FID)
-
Principle: This method is used to identify and quantify volatile organic compounds (residual solvents) in the sample. The sample is heated in a sealed vial, and the volatile solvents in the headspace are injected into a gas chromatograph for separation and detection by a Flame Ionization Detector (FID).
-
Protocol:
-
Chromatographic Conditions:
-
Headspace Conditions:
-
Vial Equilibration Temperature: 80 °C
-
Vial Equilibration Time: 45 min
-
-
Sample Preparation:
-
Accurately weigh the sample (e.g., 100 mg) into a headspace vial and dissolve in a suitable high-boiling point solvent (e.g., DMSO or DMF).
-
-
Standard Preparation:
-
Prepare a standard solution containing known amounts of the expected residual solvents in the same diluent.
-
-
Analysis:
-
Analyze the headspace of the standard and sample vials.
-
Identify and quantify any residual solvents present in the sample by comparing their retention times and peak areas to the standard.
-
-
-
Rationale: Manufacturing processes often use solvents that must be removed. This method is the industry standard for ensuring that residual solvent levels are below the safety limits defined in guidelines such as ICH Q3C.[14][17]
Conclusion
The analytical methods detailed in this application note provide a comprehensive framework for the quality control of this compound. The combination of spectroscopic and chromatographic techniques ensures the unambiguous identification, and accurate quantification of the compound, its impurities, and its enantiomeric counterpart. Adherence to these protocols and the principles of method validation outlined by the ICH will ensure that the quality of this critical pharmaceutical intermediate is consistently met, contributing to the development of safe and effective medicines.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. 86028-91-3|this compound|BLD Pharm [bldpharm.com]
- 6. sinfoochem.com [sinfoochem.com]
- 7. Ethyl (R)-thiazolidine-4-carboxylate | C6H11NO2S | CID 13011878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nanobioletters.com [nanobioletters.com]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. agilent.com [agilent.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. s4science.at [s4science.at]
Application Note: A Systematic Approach to HPLC Method Development for the Chiral Separation of Thiazolidine Derivatives
Abstract
Thiazolidine derivatives are a critical class of heterocyclic compounds with broad applications in medicinal chemistry, often exhibiting stereospecific biological activity. Consequently, the ability to separate and quantify the enantiomers of these derivatives is paramount for drug development, quality control, and pharmacokinetic studies. This guide provides a comprehensive, field-proven protocol for developing robust and efficient High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of thiazolidine derivatives. We will explore the rationale behind the selection of chiral stationary phases (CSPs), systematic mobile phase optimization strategies, and the influence of key chromatographic parameters. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable enantioselective analytical methods.
The Principle of Chiral Recognition in HPLC
The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, requires the creation of a chiral environment within the HPLC system. This is most commonly achieved by using a Chiral Stationary Phase (CSP). The fundamental principle of chiral recognition is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[1]
For a stable diastereomeric complex to form and lead to separation, a minimum of three simultaneous interactions between the analyte and the CSP are generally required, a concept known as the "three-point interaction model".[2] These interactions can include:
-
Hydrogen bonds
-
π-π interactions
-
Dipole-dipole interactions
-
Steric hindrance
-
Inclusion complexation
The difference in the stability and energy of these diastereomeric complexes for each enantiomer results in different retention times, enabling their separation. The selection of a CSP is therefore the most critical step in chiral method development.
A Strategic Framework for Method Development
A trial-and-error approach to chiral separations can be inefficient and time-consuming.[2] A systematic screening strategy, beginning with the most versatile CSPs and mobile phases, dramatically increases the probability of success. Our recommended workflow is outlined below.
Figure 1: A systematic workflow for chiral HPLC method development.
Chiral Stationary Phase (CSP) Selection
For thiazolidine derivatives, which often contain aromatic rings, amide functionalities, and heteroatoms, polysaccharide-based CSPs are an excellent starting point due to their broad applicability and multiple chiral recognition mechanisms.[1]
Primary Screening Recommendations:
-
Amylose-based CSPs: (e.g., Chiralpak® AD, Chiralpak® IA). These are often effective for compounds with π-acidic or π-basic groups.
-
Cellulose-based CSPs: (e.g., Chiralcel® OD, Chiralcel® OJ). These phases can offer complementary selectivity to amylose-based CSPs.[3]
A study on the separation of thiazolidine-2-carboxylic acid found that after screening multiple CSPs, a Chiralcel OD-H column provided the best compromise between resolution and retention time.[4]
Mobile Phase Optimization
The choice of mobile phase mode—Normal Phase (NP), Reversed-Phase (RP), or Polar Organic (PO)—is critical. For initial screening of polysaccharide CSPs, NP and PO modes are often the most successful.
-
Normal Phase (NP): Typically uses a non-polar solvent like n-hexane with a polar alcohol modifier (e.g., isopropanol or ethanol). This mode often provides excellent selectivity.
-
Polar Organic (PO): Uses polar organic solvents like acetonitrile or methanol. This can be advantageous for analytes with poor solubility in hexane.
-
Reversed-Phase (RP): Uses aqueous buffers with organic modifiers (acetonitrile or methanol). This mode is generally screened if NP and PO modes fail.
The Role of Additives: The addition of small amounts of an acidic or basic additive is crucial for improving peak shape and resolution, especially for ionizable thiazolidine derivatives.
-
For Basic Analytes: Add 0.1% diethylamine (DEA) or ethylenediamine (EDA).
-
For Acidic Analytes: Add 0.1% trifluoroacetic acid (TFA) or acetic acid.
Influence of Chromatographic Parameters
Once a promising CSP and mobile phase are identified, resolution can be further improved by optimizing temperature and flow rate.
-
Temperature: Decreasing the column temperature generally increases chiral selectivity and resolution, as it enhances the weaker bonding forces responsible for chiral recognition.[5] However, this may also increase backpressure and retention times. A typical starting point is 25°C.
-
Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5 - 1.0 mL/min for a 4.6 mm ID column).[5] This allows more time for the enantiomers to interact with the CSP, often leading to better resolution.
Detailed Experimental Protocol
Materials and Reagents
-
Racemic thiazolidine derivative standard
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (IPA)
-
HPLC-grade ethanol (EtOH)
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), analytical grade
-
Diethylamine (DEA), analytical grade
-
Chiral HPLC Columns:
-
Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
Sample Preparation
-
Prepare a stock solution of the racemic thiazolidine derivative at 1.0 mg/mL in a suitable solvent (e.g., 50:50 IPA/Hexane).
-
From the stock solution, prepare a working standard of 0.1 mg/mL by diluting with the initial mobile phase to be tested.
CSP & Mobile Phase Screening Protocol
This protocol outlines a systematic screening process to efficiently identify a suitable separation method.
Figure 2: A decision-tree for initial CSP and mobile phase screening.
Step-by-Step Screening:
-
Equilibration: Equilibrate the first column (e.g., Chiralpak AD-H) with the first mobile phase (e.g., Hexane/IPA 90:10 + additive) for at least 10-15 column volumes or until a stable baseline is achieved.
-
Set Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection: Set wavelength based on the analyte's UV maxima.
-
-
Injection: Inject the racemic standard.
-
Evaluation: Analyze the chromatogram. If no separation or poor resolution is observed, proceed to the next mobile phase system.
-
Repeat: Repeat steps 1-4 for all mobile phase combinations on both columns as outlined in Figure 2.
Optimization Protocol
Once a condition providing at least partial separation (Resolution, Rs > 1.2) is found, optimize it.
-
Modifier Percentage: Adjust the alcohol percentage in the mobile phase.
-
If retention is too long: Increase the alcohol percentage in 5% increments (e.g., from 90:10 to 85:15 Hexane/IPA).
-
If resolution is poor: Decrease the alcohol percentage in 2-5% increments.
-
-
Flow Rate: Decrease the flow rate from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min to see if resolution improves.
-
Temperature: Decrease the temperature from 25°C to 20°C or 15°C to enhance selectivity.
Data Interpretation & System Suitability
The success of a chiral separation is quantified by several chromatographic parameters.
| Parameter | Formula | Desired Value | Rationale |
| Retention Factor (k') | k' = (tR - t0) / t0 | 2 < k' < 10 | Ensures the analyte interacts sufficiently with the CSP without excessively long run times. |
| Selectivity Factor (α) | α = k'2 / k'1 | α > 1.1 | Measures the separation between the two enantiomer peaks. A value of 1 means no separation. |
| Resolution (Rs) | Rs = 2(tR2 - tR1) / (w1 + w2) | Rs ≥ 1.5 | The critical measure of separation. A value of 1.5 indicates baseline separation. |
| Tailing Factor (T) | T = W0.05 / 2f | T ≤ 2.0 | Measures peak symmetry. High tailing can compromise resolution and integration. |
| Theoretical Plates (N) | N = 16(tR / w)2 | > 2000 | A measure of column efficiency. Higher numbers indicate sharper peaks. |
| tR = retention time, t0 = void time, w = peak width at base, W0.05 = peak width at 5% height, f = distance from peak front to maximum at 5% height. |
Table 1: Key Chromatographic Parameters and Acceptance Criteria.
Method Validation Overview
Once a robust method is developed, it must be validated to ensure it is suitable for its intended purpose.[6] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7]
| Validation Characteristic | Purpose |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components (e.g., impurities, degradants, or the other enantiomer). |
| Linearity | To demonstrate that the results are directly proportional to the concentration of the analyte over a given range. |
| Accuracy | To measure the closeness of the test results to the true value. |
| Precision | To assess the degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., % organic, pH, temperature). |
Table 2: Summary of Method Validation Parameters as per ICH Q2(R1).[7][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Separation (Single Peak) | 1. Inappropriate CSP/mobile phase combination. 2. Analyte lacks functional groups for interaction. | 1. Continue with the screening protocol (Figure 2). 2. Consider derivatization to introduce interacting groups (e.g., amides, esters).[4] |
| Poor Resolution (Rs < 1.5) | 1. Mobile phase is too strong. 2. Flow rate is too high. 3. Temperature is too high. | 1. Decrease the percentage of the polar modifier (alcohol). 2. Reduce the flow rate (e.g., from 1.0 to 0.5 mL/min). 3. Decrease the column temperature (e.g., from 25°C to 15°C). |
| Poor Peak Shape (Tailing) | 1. Secondary interactions with silica support. 2. Mismatch between sample solvent and mobile phase. 3. Column degradation. | 1. Add/increase the concentration of an acidic or basic modifier (TFA/DEA). 2. Dissolve the sample in the mobile phase. 3. Flush the column or replace it if necessary. |
| Irreproducible Retention Times | 1. Insufficient column equilibration. 2. Temperature fluctuations. 3. Mobile phase composition changing. | 1. Equilibrate with at least 10-15 column volumes of new mobile phase. 2. Use a column thermostat. 3. Prepare fresh mobile phase daily; ensure proper mixing. |
Table 3: Common Issues and Solutions in Chiral HPLC Method Development.
Conclusion
The successful chiral separation of thiazolidine derivatives by HPLC is a highly achievable goal when a systematic and logical approach is employed. By prioritizing polysaccharide-based CSPs and employing a structured screening protocol for both columns and mobile phases, researchers can significantly reduce development time. Fine-tuning of the mobile phase composition, temperature, and flow rate allows for the optimization of resolution and peak shape. Finally, adherence to system suitability criteria and ICH validation guidelines ensures the development of a robust, reliable, and transferable analytical method suitable for the stringent requirements of the pharmaceutical industry.
References
- 1. eijppr.com [eijppr.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. akjournals.com [akjournals.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. chromatographyonline.com [chromatographyonline.com]
The Versatile Chiral Synthon: (R)-Ethyl Thiazolidine-4-carboxylate Hydrochloride in Heterocyclic Chemistry
(R)-Ethyl thiazolidine-4-carboxylate hydrochloride has emerged as a cornerstone chiral building block for the synthesis of a diverse array of complex heterocyclic compounds. Its inherent stereochemistry, derived from L-cysteine, coupled with its reactive functionalities—a secondary amine, a thioether, and an ethyl ester—renders it a privileged scaffold in medicinal chemistry and drug development. This guide provides an in-depth exploration of its synthetic utility, offering detailed application notes and validated protocols for its transformation into valuable heterocyclic systems, including key intermediates for β-lactam antibiotics.
Introduction to a Privileged Scaffold
(R)-Ethyl thiazolidine-4-carboxylate, often used as its hydrochloride salt for improved stability and handling, is a saturated five-membered heterocycle. The thiazolidine ring is structurally related to the amino acid proline and is a key component in numerous biologically active molecules, including the iconic penicillin antibiotics.[1] The fixed (R) configuration at the 4-position provides a crucial stereochemical handle for asymmetric synthesis, enabling the construction of enantiomerically pure target molecules.
This guide will delve into the key transformations of this compound, focusing on N-acylation and its subsequent elaboration into more complex architectures. We will explore the mechanistic underpinnings of these reactions, providing a rationale for the selection of reagents and reaction conditions, thereby empowering researchers to adapt and innovate upon these protocols.
Core Synthetic Transformations and Protocols
The synthetic versatility of this compound primarily revolves around the nucleophilicity of the secondary amine at the N-3 position. This allows for a range of modifications, with N-acylation being the most fundamental and widely employed transformation.
Application 1: N-Acylation - Gateway to Functionalized Thiazolidines
N-acylation of the thiazolidine ring is the initial and often crucial step in the elaboration of this compound into more complex heterocyclic systems. This reaction introduces a side chain that can be further modified or can play a direct role in the biological activity of the final compound. The choice of acylating agent and reaction conditions is critical for achieving high yields and preventing side reactions.
Causality Behind Experimental Choices:
-
Base: A base, typically a tertiary amine like triethylamine or a milder base such as sodium bicarbonate, is essential to neutralize the hydrochloride salt and to scavenge the acid byproduct (e.g., HCl from an acyl chloride) generated during the acylation. The choice of base can influence the reaction rate and minimize side reactions like ester hydrolysis.
-
Solvent: Aprotic solvents such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are commonly used to ensure the solubility of the reactants and to prevent unwanted reactions with the solvent.
-
Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C) initially to control the exothermic nature of the reaction between the amine and the acylating agent, and then allowed to warm to room temperature to ensure complete conversion.
Protocol 1: General Procedure for N-Acylation with an Acyl Chloride
This protocol describes a general method for the N-acylation of this compound using an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (Et3N)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the suspension. Stir for 15-30 minutes at 0 °C to ensure complete neutralization.
-
In a separate flask, dissolve the acyl chloride (1.1 eq) in anhydrous DCM.
-
Add the solution of the acyl chloride dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water or saturated NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired N-acyl derivative.
Data Presentation:
| Acyl Chloride | Product | Typical Yield (%) |
| Acetyl Chloride | (R)-Ethyl 3-acetylthiazolidine-4-carboxylate | >90 |
| Benzoyl Chloride | (R)-Ethyl 3-benzoylthiazolidine-4-carboxylate | 85-95 |
DOT Diagram: N-Acylation Workflow
Caption: Workflow for the N-acylation of this compound.
Application 2: Synthesis of Penam Precursors - Building the β-Lactam Core
One of the most significant applications of (R)-Ethyl thiazolidine-4-carboxylate derivatives is in the synthesis of β-lactam antibiotics, such as penicillins and their analogs. The thiazolidine ring forms a part of the bicyclic penam core structure. The N-acylated thiazolidine can be further elaborated to construct the fused four-membered β-lactam ring.
Mechanistic Insight:
The construction of the β-lactam ring often involves an intramolecular cyclization. A common strategy is to introduce a suitable leaving group on the N-acyl side chain, which can then be displaced by a carbanion generated adjacent to the ester group at the C-4 position of the thiazolidine ring. The stereochemical outcome of this cyclization is of paramount importance and is influenced by the reaction conditions and the nature of the substituents.
Protocol 2: Synthesis of a Penam Precursor via Dieckmann Condensation
This protocol outlines a potential pathway for the synthesis of a bicyclic β-lactam precursor from an N-acylated derivative of (R)-Ethyl thiazolidine-4-carboxylate.
Materials:
-
(R)-Ethyl 3-(chloroacetyl)thiazolidine-4-carboxylate (prepared from Protocol 1)
-
Strong, non-nucleophilic base (e.g., sodium hydride (NaH) or potassium tert-butoxide (t-BuOK))
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Anhydrous conditions and inert atmosphere (nitrogen or argon)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF.
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.
-
Add fresh anhydrous THF to the flask and cool the suspension to 0 °C.
-
Dissolve (R)-Ethyl 3-(chloroacetyl)thiazolidine-4-carboxylate (1.0 eq) in anhydrous THF.
-
Add the solution of the thiazolidine derivative dropwise to the stirred suspension of sodium hydride at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl) at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the bicyclic penam precursor.
Data Presentation:
| Starting Material | Product | Typical Yield (%) |
| (R)-Ethyl 3-(chloroacetyl)thiazolidine-4-carboxylate | Ethyl (5R)-4-thia-1-azabicyclo[3.2.0]heptan-2,7-dione-2-carboxylate | Varies depending on conditions |
DOT Diagram: Penam Core Synthesis Logic
Caption: Logical flow for the synthesis of a bicyclic penam precursor.
Trustworthiness and Self-Validation
The protocols described herein are based on established principles of organic synthesis. For any new synthesis, it is crucial to validate the structure and purity of the products.
-
Spectroscopic Analysis: The structure of the N-acylated products and any subsequent heterocyclic compounds should be confirmed by a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Chromatographic Purity: The purity of the compounds should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) where appropriate.
-
Chiral Analysis: For reactions where the stereocenter at C-4 could be affected, or new stereocenters are formed, chiral HPLC or NMR with chiral shift reagents should be employed to determine the enantiomeric or diastereomeric purity.
Conclusion and Future Perspectives
This compound is a powerful and versatile chiral building block that provides access to a wide range of medicinally relevant heterocyclic compounds. The protocols and insights provided in this guide serve as a foundation for researchers to explore the rich chemistry of this synthon. Future research will undoubtedly uncover novel transformations and applications of this valuable molecule, particularly in the development of new therapeutic agents with enhanced efficacy and selectivity. The continued exploration of its reactivity will undoubtedly lead to the discovery of new drugs and fine chemicals.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-Ethyl Thiazolidine-4-Carboxylate Hydrochloride
Welcome to the technical support center for the synthesis of (R)-Ethyl thiazolidine-4-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. This molecule is a critical chiral building block in the pharmaceutical industry, notably as an intermediate for immunostimulants like Pidotimod.[1] Achieving high yield and purity is paramount for efficient downstream applications.
This center is structured into two main sections:
-
Frequently Asked Questions (FAQs): Addressing common queries about the synthesis.
-
Troubleshooting Guide: A problem-oriented Q&A section to resolve specific experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The synthesis is a condensation reaction between L-cysteine (or its hydrochloride salt) and an ethyl glyoxylate source. The reaction forms the characteristic five-membered thiazolidine ring. The process involves the nucleophilic attack of the amine group of L-cysteine on the aldehyde carbon of ethyl glyoxylate, followed by an intramolecular cyclization involving the thiol group.
Q2: Why is the stereochemistry at the C4 position (R-configuration) important?
The (R)-configuration is derived from the natural amino acid L-cysteine. Maintaining this stereochemical integrity is crucial as this compound is a chiral building block.[2] Subsequent transformations in a drug synthesis pathway rely on this specific stereocenter to achieve the desired biological activity and specificity of the final active pharmaceutical ingredient (API).
Q3: What are the typical starting materials and solvents?
The most common starting materials are L-cysteine hydrochloride monohydrate and ethyl glyoxylate (often as a solution in toluene or dichloromethane). The reaction is typically carried out in a protic solvent, such as ethanol or a mixture of ethanol and water, to facilitate the dissolution of the starting materials and the reaction mechanism.[3][4]
Part 2: Troubleshooting Guide
This section addresses specific problems encountered during the synthesis.
Problem Area 1: Low Overall Yield
Q: My reaction yield is consistently below 50%. What are the most likely causes and how can I fix them?
A: Low yield is a common issue stemming from several factors. A systematic approach is required to identify the root cause.
1. Purity and Quality of Starting Materials:
-
L-Cysteine: L-cysteine can readily oxidize to form cystine (a disulfide dimer), which is unreactive in this synthesis. Always use fresh, high-purity L-cysteine hydrochloride monohydrate. Store it under an inert atmosphere (like nitrogen or argon) if possible.
-
Ethyl Glyoxylate: Ethyl glyoxylate is prone to polymerization and hydration. Use a freshly opened bottle or a recently prepared solution. The presence of oligomers or glyoxylic acid hydrate will reduce the amount of active aldehyde available for the reaction.
2. Reaction pH and Acidity:
-
The reaction is sensitive to pH. While L-cysteine hydrochloride provides an acidic starting environment, the optimal pH for the imine formation and subsequent cyclization is crucial. Some protocols suggest the addition of a mild base to neutralize the HCl salt and free the amine for the initial attack, but this must be carefully controlled to prevent side reactions. Conversely, strongly acidic conditions can promote side reactions of glyoxylate.[5]
3. Temperature Control:
-
The initial condensation is often performed at room temperature or slightly below.[3] Running the reaction at elevated temperatures can promote the formation of side products and potentially lead to the degradation of the thiazolidine ring, which can be reversible.[6] A controlled temperature profile is essential.
4. Solvent Choice:
-
The solvent system impacts the solubility of reactants and the reaction rate. While ethanol/water mixtures are common, the ratio can be optimized.[3] Insufficient solubility of L-cysteine hydrochloride can limit the reaction rate.
Caption: The desired reaction pathway versus common side reactions.
Problem Area 3: Product Isolation and Purification Issues
Q: I'm having difficulty crystallizing the final hydrochloride salt, and the isolated product is an oil or gum. What should I do?
A: Isolation of the hydrochloride salt can be challenging if impurities are present or if the correct solvent system is not used.
1. Presence of Impurities:
-
Cause: As discussed, impurities can act as crystallization inhibitors. Even small amounts of unreacted starting materials or side products can prevent the formation of a crystalline solid.
-
Solution: Before attempting crystallization, ensure the crude product is as pure as possible. Perform an aqueous workup to remove water-soluble components. If necessary, purify the free base form of the thiazolidine by column chromatography before forming the hydrochloride salt.
2. Solvent Selection for Crystallization:
-
Cause: The choice of solvent is critical for inducing crystallization. The product should be soluble in the solvent at a higher temperature but sparingly soluble at a lower temperature.
-
Solution: A common technique is to dissolve the crude product in a minimal amount of a good solvent (like isopropanol or ethanol) and then add a poor solvent (an "anti-solvent") such as diethyl ether, hexane, or ethyl acetate dropwise until turbidity persists. Cooling the mixture slowly can then induce crystallization.
3. HCl Salt Formation:
-
Cause: Incorrect stoichiometry or method of adding HCl.
-
Solution: After obtaining the crude free-base, dissolve it in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate). Then, add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. Using gaseous HCl bubbled through the solution is another effective method. Adding aqueous HCl can introduce water, which may hinder crystallization.
Comparative Table of Reaction Conditions
The following table summarizes different conditions that can be optimized. Starting with a baseline protocol and varying one parameter at a time is a sound strategy.
| Parameter | Condition A (Baseline) | Condition B (Alternative) | Expected Outcome & Rationale |
| Solvent | Ethanol:Water (10:1) | Absolute Ethanol | A mixed solvent system aids in dissolving the L-cysteine hydrochloride salt,[3] while absolute ethanol may be preferable for minimizing water-related side reactions. |
| Temperature | 20-25 °C (Room Temp) | 0-5 °C (Ice Bath) | Lower temperatures can slow down the reaction but may increase diastereoselectivity and reduce the formation of temperature-sensitive byproducts. |
| Reaction Time | 20 hours | 4-6 hours (with monitoring) | Longer reaction times may ensure completion, but monitoring by TLC/LC-MS can prevent the formation of degradation products over extended periods. |
| pH | No adjustment (from HCl salt) | Addition of 1 eq. NaOAc | Buffering the reaction with a mild base like sodium acetate can neutralize the strong acidity from the HCl salt, potentially accelerating the initial imine formation. |
References
- 1. Ethyl L-Thiazolidine-4-Carboxylate Hydrochloride | BAISHIXING | ETW [etwinternational.com]
- 2. Page loading... [wap.guidechem.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. A New Mechanism for Formation of Glycine from Glyoxylic Acid: the Aza‐Cannizzaro Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of (R)-Ethyl Thiazolidine-4-carboxylate Hydrochloride
Welcome to the technical support center for the purification of (R)-Ethyl thiazolidine-4-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important chiral intermediate. The information herein is structured to offer not just procedural steps, but also the scientific reasoning behind them, ensuring a deeper understanding and more effective troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route. However, common impurities can include unreacted starting materials such as L-cysteine and ethyl chloroacetate, by-products from side reactions, and potentially the corresponding (S)-enantiomer if there is any loss of stereochemical control during synthesis. It is also possible to have diastereomers if other chiral centers are present in the starting materials or are formed during the reaction. A thorough characterization of your crude material using techniques like NMR, LC-MS, and achiral HPLC is a critical first step before proceeding with purification.
Q2: What is the typical appearance and stability of this compound?
A2: this compound is typically a white to off-white crystalline solid.[1][2][3] It is a hydrochloride salt, which generally enhances its stability and solubility in polar solvents like water and alcohols.[3] However, like many thiazolidine derivatives, it can be susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to ring-opening.[4] Therefore, it's advisable to store the compound in a dry environment at room temperature in a sealed container.[2]
Q3: Which analytical techniques are best suited for assessing the purity of this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity. A suitable chiral stationary phase (CSP) is required to separate the (R) and (S) enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for confirming the chemical structure and identifying any organic impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is useful for identifying impurities by their mass-to-charge ratio, providing valuable information about their potential structures.
-
Melting Point: A sharp melting point range is often indicative of high purity.
Troubleshooting Guide: Purification Workflows
This section addresses specific problems you may encounter during the purification of this compound and provides actionable solutions.
Problem 1: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Strategy | Scientific Rationale |
| Inappropriate Solvent System | Screen a variety of solvent systems. Good starting points for thiazolidine derivatives include ethanol/water, ethyl acetate/hexane, or methanol.[5][6] | The ideal recrystallization solvent will dissolve the compound when hot but have low solubility when cold, while impurities remain either fully soluble or insoluble at all temperatures. |
| Product is Too Soluble in the Chosen Solvent | If the product remains in the mother liquor, try adding an anti-solvent (a solvent in which the product is insoluble) dropwise to the cooled solution to induce precipitation. | This technique, known as anti-solvent crystallization, reduces the overall solvating power of the mixture, forcing the desired compound out of solution. |
| Precipitation is Too Rapid, Trapping Impurities | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Seeding with a small crystal of pure product can also promote controlled crystallization. | Slow cooling allows for the formation of a more ordered crystal lattice, which is more effective at excluding impurities. |
Problem 2: Poor Chiral Purity (Presence of the (S)-enantiomer)
| Possible Cause | Troubleshooting Strategy | Scientific Rationale |
| Racemization During Synthesis or Workup | Review your reaction conditions. High temperatures or strongly acidic/basic conditions can sometimes lead to epimerization at the chiral center. | The α-proton to the carboxylate group can be labile under certain conditions, leading to a loss of stereochemical integrity. |
| Ineffective Chiral Resolution Method | If you are attempting a classical resolution, ensure the resolving agent is of high chiral purity. For chromatographic resolution, screen different chiral stationary phases (CSPs). | The efficiency of chiral separation is highly dependent on the specific interactions between the enantiomers and the chiral environment (resolving agent or CSP). |
| Co-crystallization of Enantiomers | If recrystallization is failing to improve enantiomeric excess, a different purification technique, such as chiral preparative HPLC, may be necessary. | Sometimes enantiomers can form a racemic compound or solid solution that is difficult to separate by simple crystallization. |
Problem 3: Presence of Persistent, Unidentified Impurities
| Possible Cause | Troubleshooting Strategy | Scientific Rationale |
| Complex Impurity Profile | Utilize flash column chromatography. A silica gel stationary phase with a gradient elution of a solvent system like ethyl acetate/hexane or dichloromethane/methanol can be effective. | Chromatography separates compounds based on their differential partitioning between the stationary and mobile phases, allowing for the isolation of the desired product from impurities with different polarities. |
| Impurity is Structurally Similar to the Product | If standard chromatography fails, consider derivatization of the mixture to alter the polarity of the components, followed by chromatography and then removal of the derivatizing group. | Changing the chemical structure of the components can significantly alter their chromatographic behavior, enabling separation that was not previously possible. |
| Thermal or pH Instability on Silica Gel | If you suspect degradation on silica gel, consider using a less acidic stationary phase like alumina or a bonded phase like C18 (reverse-phase chromatography). | The acidic nature of silica gel can sometimes catalyze degradation of sensitive compounds. Alternative stationary phases offer different surface chemistries that may be more compatible. |
Experimental Protocols & Visualizations
Protocol 1: General Recrystallization Procedure
-
Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of a hot solvent (e.g., ethanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Workflow for Purification Method Selection
Caption: Decision workflow for selecting a purification method.
Data Summary Table
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ClNO₂S | [1][2][7] |
| Molecular Weight | 197.68 g/mol | [1][2][8] |
| Appearance | White to off-white solid | [1][2][3] |
| Storage Conditions | Inert atmosphere, Room Temperature | [1] |
| Purity (Typical) | ≥99% | [2][9] |
References
- 1. Ethyl L-thiazolidine-4-carboxylate hydrochloride | 86028-91-3 [chemicalbook.com]
- 2. Ethyl L-Thiazolidine-4-Carboxylate Hydrochloride | BAISHIXING | ETW [etwinternational.com]
- 3. Page loading... [guidechem.com]
- 4. Rearrangement of thiazolidine derivatives – a synthesis of a chiral fused oxathiane–γ-lactam bicyclic system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01454A [pubs.rsc.org]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl L-thiazolidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. nbinno.com [nbinno.com]
Common side products in the synthesis of thiazolidine-4-carboxylates
Technical Support Center: Thiazolidine-4-Carboxylate Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of thiazolidine-4-carboxylates. This guide is designed to provide in-depth troubleshooting advice and address common issues encountered during the synthesis of this important class of heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower you to optimize your reactions and overcome synthetic challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reaction to form a 2-substituted thiazolidine-4-carboxylate is giving me a mixture of diastereomers. Is this normal, and how can I control the stereochemistry?
Answer:
Yes, the formation of diastereomeric mixtures is a very common occurrence in the synthesis of 2-substituted thiazolidine-4-carboxylic acids, especially when using aromatic aldehydes.[1] The reaction between L-cysteine and an aldehyde creates a new stereocenter at the C2 position of the thiazolidine ring. Since L-cysteine is chiral, the product can exist as two diastereomers: (2R,4R) and (2S,4R).
Underlying Mechanism:
The formation of the thiazolidine ring proceeds through a cyclocondensation reaction. The initial step is the nucleophilic attack of the thiol group of cysteine on the carbonyl carbon of the aldehyde, followed by the formation of a hemithioacetal. Subsequent intramolecular cyclization via nucleophilic attack by the amino group and dehydration leads to the thiazolidine ring.[2][3] The stereochemical outcome at the C2 position is often not highly selective, leading to a mixture of diastereomers. Some aldehydes, such as 4-nitrobenzaldehyde, have been reported to initially form a single isomer which then epimerizes in solution to a diastereomeric mixture.[1]
Troubleshooting & Control Strategies:
-
Solvent and Temperature: The solvent system can influence the diastereomeric ratio. While not always predictable, screening different solvents (e.g., methanol, ethanol, water mixtures) may favor the formation of one diastereomer over the other.[4]
-
Purification: Diastereomers can sometimes be separated by chromatography (e.g., silica gel column chromatography) or by fractional crystallization.[5] However, due to their similar physical properties, this can be challenging.
-
Chiral Auxiliaries: For applications requiring high stereopurity, the use of a chiral auxiliary on the aldehyde or a chiral catalyst may be necessary to induce facial selectivity during the initial nucleophilic attack.
Experimental Protocol: General Synthesis of 2-Aryl-Thiazolidine-4-Carboxylic Acids [6]
-
Dissolve L-cysteine hydrochloride (1.0 eq) and sodium acetate (1.0 eq) in distilled water.
-
In a separate flask, dissolve the desired aromatic aldehyde (1.0 eq) in ethanol.
-
Add the aldehyde solution to the cysteine solution and stir vigorously at room temperature for 24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, collect the precipitate by suction filtration.
-
Wash the solid with cold ethanol and then diethyl ether.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to improve purity.
Question 2: I am observing an unexpected side product that appears to be an oxidized version of my target molecule. What could this be and how can I prevent its formation?
Answer:
A common oxidative side product in thiazolidine synthesis is the corresponding thiazoline.[7][8] This occurs through the oxidation of the thiazolidine ring.
Underlying Mechanism:
The conversion of a thiazolidine to a thiazoline is a redox reaction.[7][8] This can be catalyzed by certain buffer ions, such as phosphate, which can facilitate hydride transfer.[7][8] The presence of oxidizing agents in the reaction mixture, or even atmospheric oxygen under certain conditions, can promote this side reaction.
Troubleshooting & Prevention:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation by atmospheric oxygen.
-
Degassed Solvents: Using solvents that have been degassed to remove dissolved oxygen can also be beneficial.
-
Buffer Selection: If a buffer is required, consider alternatives to phosphate buffers, or minimize the buffer concentration.
-
Antioxidants: In some cases, the addition of a small amount of a suitable antioxidant may help to suppress the formation of the thiazoline side product.
Question 3: My reaction with 2-nitrobenzaldehyde is not yielding the expected thiazolidine-4-carboxylic acid. Instead, I'm isolating a different, more complex structure. What is happening?
Answer:
The reaction of L-cysteine with 2-nitrobenzaldehyde is a known case where an unusual side product, a bicyclic oxazolone derivative, can be the major product instead of the simple thiazolidine.[1] Specifically, 3,5-bis-(2-nitrophenyl)tetrahydro-1H-thiazolo[3,4-c]oxazol-1-one has been reported as the sole product under certain conditions.[1]
Underlying Mechanism:
The formation of this bicyclic product involves a more complex reaction cascade. After the initial formation of the thiazolidine ring, the carboxylic acid can react with a second molecule of 2-nitrobenzaldehyde to form an oxazolone ring fused to the thiazolidine. Interestingly, this bicyclic product can collapse back to a diastereomeric mixture of the expected thiazolidine-4-carboxylic acids when dissolved in NMR solvents.[1]
Troubleshooting & Mitigation:
-
Stoichiometry Control: Carefully controlling the stoichiometry to use a 1:1 ratio of L-cysteine to 2-nitrobenzaldehyde may help to disfavor the formation of the bicyclic product.
-
Reaction Conditions: Modifying the reaction conditions, such as temperature and reaction time, may alter the product distribution. Lower temperatures might favor the formation of the simpler thiazolidine.
-
Alternative Synthetic Routes: If the direct condensation proves problematic, consider protecting the carboxylic acid of L-cysteine as an ester before the reaction with 2-nitrobenzaldehyde. The protecting group can then be removed in a subsequent step.
Visualizing Reaction Pathways
To better understand the chemical transformations discussed, the following diagrams illustrate the key reaction pathways.
Caption: Formation of thiazolidine-4-carboxylates and common side products.
Summary of Common Side Products and Mitigation Strategies
| Side Product | Causal Factors | Recommended Mitigation Strategies |
| Diastereomeric Mixture | Formation of a new stereocenter at C2 with low facial selectivity.[1] | Chromatographic separation, fractional crystallization, use of chiral auxiliaries. |
| Thiazoline | Oxidation of the thiazolidine ring, potentially catalyzed by buffers like phosphate.[7][8] | Conduct reaction under an inert atmosphere, use degassed solvents, consider alternative buffers. |
| Bicyclic Oxazolone | Reaction with specific aldehydes like 2-nitrobenzaldehyde.[1] | Strict 1:1 stoichiometry, lower reaction temperature, protect the carboxylic acid. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nanobioletters.com [nanobioletters.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lib3.dss.go.th [lib3.dss.go.th]
Technical Support Center: Optimizing Coupling Reactions with (R)-Ethyl Thiazolidine-4-Carboxylate Hydrochloride
Welcome to the technical support center for (R)-Ethyl thiazolidine-4-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing amide coupling reactions with this versatile chiral building block. As a protected cysteine equivalent, its successful incorporation is often a critical step in complex synthetic pathways.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your reaction conditions effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that are crucial for success when first working with this compound.
Q1: What is this compound and why is it used in synthesis?
This compound is a chiral, sulfur-containing cyclic amino acid derivative.[3] It is primarily used in peptide synthesis and medicinal chemistry as a stable, protected form of L-cysteine.[1][4] The thiazolidine ring masks both the amine and the thiol functionalities of cysteine, preventing unwanted side reactions during synthesis. This ring is stable during standard peptide coupling conditions and can be cleaved later in the synthetic sequence to reveal the N-terminal cysteine residue, which is essential for techniques like Native Chemical Ligation (NCL).[4] The compound is supplied as a hydrochloride salt to improve its stability and handling, appearing as a white to off-white crystalline solid.[3][5]
Q2: Is it necessary to neutralize the hydrochloride salt before the coupling reaction?
Yes, this is arguably the most critical step for a successful reaction. The molecule is provided as an ammonium salt, meaning the secondary amine in the thiazolidine ring is protonated. In this state, it is not nucleophilic and cannot attack the activated carboxylic acid. The amine must be converted to its free base form in situ.
This is achieved by adding a non-nucleophilic organic base. The most common choices are:
-
Diisopropylethylamine (DIEA or Hünig's base): Typically used in a slight excess (e.g., 1.1-1.5 equivalents relative to the hydrochloride salt). Its steric bulk prevents it from competing as a nucleophile.
-
N-methylmorpholine (NMM): A slightly weaker base than DIEA, often preferred when trying to minimize racemization of the activated carboxylic acid partner.[6]
Q3: What are the best general starting conditions for a coupling reaction?
For a standard amide coupling with a generic carboxylic acid (R-COOH), a reliable starting point would be:
-
Dissolve this compound (1.0 eq.) in an anhydrous polar aprotic solvent like DMF or DCM.
-
Add a non-nucleophilic base like DIEA (1.1 eq.) and stir for 5-10 minutes at room temperature.
-
In a separate flask, dissolve the carboxylic acid (1.0-1.1 eq.), a coupling reagent like HATU (1.1 eq.), and an additive like OxymaPure (1.1 eq.) in the same solvent. Add a base like DIEA (2.0 eq.) to this mixture and allow it to pre-activate for 5-10 minutes.
-
Add the activated carboxylic acid solution to the neutralized thiazolidine solution.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 2-12 hours).
Q4: How should I properly handle and store this reagent?
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated environment.[3][7] Keep it away from strong bases and oxidizing agents. When handling, use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as acute exposure may cause irritation to the eyes and respiratory tract.[3][7]
Section 2: Troubleshooting Guide
Even with optimized protocols, challenges can arise. This guide provides a systematic approach to diagnosing and solving common issues.
Problem 1: Low or No Product Yield
-
Potential Cause 1: Incomplete Neutralization of the Hydrochloride Salt.
-
Why it happens: If the thiazolidine's amine is not fully deprotonated, it remains a poor nucleophile, preventing the coupling reaction from proceeding.
-
Recommended Solution: Ensure at least one full equivalent of a non-nucleophilic base (DIEA, NMM) is added directly to the thiazolidine solution before the activated acid is introduced. A slight excess (1.1 eq.) is recommended to account for any impurities.
-
-
Potential Cause 2: Ineffective Carboxylic Acid Activation.
-
Why it happens: The coupling reagent may be old or degraded due to moisture. Alternatively, the chosen reagent may not be potent enough for the specific substrates, especially if the carboxylic acid is sterically hindered.
-
Recommended Solution: Use a fresh, high-quality coupling reagent. For challenging or hindered couplings, switch to a more powerful uronium/aminium salt like HATU, HCTU, or COMU, or a phosphonium salt like PyBOP.[6][8][9] These are generally more effective than standard carbodiimides (e.g., DCC, EDC) for difficult cases.[6]
-
-
Potential Cause 3: Reaction Conditions are Not Optimal.
-
Why it happens: Factors like solvent choice, temperature, and concentration play a significant role. Aggregation of peptide sequences in certain solvents can also hinder the reaction.[6]
-
Recommended Solution: Screen different solvents. While DMF is common, NMP can be better for solubilizing reagents and preventing aggregation.[10] For very slow reactions, gentle heating (e.g., 40-50 °C) can be beneficial, but must be done cautiously to avoid racemization.[11] Consider increasing the concentration of the reactants if the reaction is sluggish.
-
Problem 2: Multiple Side Products Observed in LC-MS
-
Potential Cause 1: Racemization of the Activated Carboxylic Acid.
-
Why it happens: Over-activation, prolonged reaction times, high temperatures, or the use of a strong base can lead to the epimerization of the chiral center adjacent to the activated carboxyl group.[6]
-
Recommended Solution:
-
Use an Additive: Always include an additive like OxymaPure or HOAt. These are superior to HOBt in suppressing racemization.[6]
-
Control the Base: Use the weakest base necessary (NMM is often better than DIEA) and avoid a large excess.[6]
-
Minimize Activation Time: Add the activated acid to the amine component shortly after the coupling reagent is added (5-10 minutes of pre-activation is usually sufficient).
-
Keep it Cool: Run the reaction at room temperature or even 0 °C if racemization is a significant issue.
-
-
-
Potential Cause 2: Side Reactions from the Coupling Reagent.
-
Why it happens: Carbodiimide reagents like DCC or DIC can form stable N-acylurea byproducts, which can be difficult to remove. Uronium reagents can sometimes cause unwanted modifications to amino groups if not used correctly.[12][13]
-
Recommended Solution: If using a carbodiimide, ensure an additive (Oxyma, HOBt) is present to trap the activated intermediate and improve efficiency. If using a uronium reagent, avoid a large excess. Switching to COMU can be advantageous as its byproducts are water-soluble, simplifying purification.[14][15]
-
Problem 3: Poor Solubility of Reagents
-
Why it happens: The hydrochloride salt itself has good solubility in polar solvents, but the coupling partners or the final product may not.[3][16] Peptide aggregation is also a common issue.[6]
-
Recommended Solution:
-
Solvent Screening: Test a range of polar aprotic solvents. A sequence of DMF > NMP > DCM is a good starting point. For some systems, adding a co-solvent like DMSO can improve solubility.[17][18]
-
Temperature: Gently warming the mixture can help dissolve reagents, but be mindful of the potential for side reactions.
-
Concentration: Paradoxically, sometimes lowering the concentration can prevent aggregation-driven precipitation.
-
Section 3: Key Experimental Protocols
These protocols provide detailed, step-by-step methodologies for common coupling scenarios.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for most applications, including those that may be sterically demanding.
-
Reagent Preparation:
-
In a round-bottom flask, dissolve this compound (1.0 eq., e.g., 197.7 mg, 1.0 mmol) in anhydrous DMF (5 mL).
-
Add DIEA (1.1 eq., e.g., 192 µL, 1.1 mmol) to the solution. Stir under an inert atmosphere (N₂ or Argon) for 10 minutes at room temperature.
-
-
Activation:
-
In a separate flask, dissolve the carboxylic acid partner (1.05 eq., 1.05 mmol), HATU (1.05 eq., 399 mg, 1.05 mmol), and DIEA (2.0 eq., 348 µL, 2.0 mmol) in anhydrous DMF (5 mL).
-
Stir this activation mixture for 5 minutes at room temperature. The solution may change color.
-
-
Coupling:
-
Transfer the activated carboxylic acid solution to the flask containing the neutralized thiazolidine using a cannula or syringe.
-
Rinse the activation flask with a small amount of DMF (1-2 mL) and add it to the reaction mixture to ensure a complete transfer.
-
-
Reaction & Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress every 1-2 hours using LC-MS or TLC. The reaction is typically complete within 4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with 5% citric acid solution (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography.
-
Protocol 2: Carbodiimide-Mediated Coupling (DIC/Oxyma)
This protocol uses less expensive reagents and is suitable for less demanding couplings.
-
Reagent Preparation:
-
Dissolve the carboxylic acid (1.1 eq., 1.1 mmol) and OxymaPure (1.1 eq., 156 mg, 1.1 mmol) in anhydrous DCM or DMF (10 mL) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
-
Activation:
-
Add Diisopropylcarbodiimide (DIC) (1.1 eq., 172 µL, 1.1 mmol) to the cooled solution.
-
Stir at 0 °C for 15 minutes.
-
-
Coupling:
-
In a separate flask, dissolve this compound (1.0 eq., 197.7 mg, 1.0 mmol) and DIEA (1.2 eq., 209 µL, 1.2 mmol) in the same solvent (5 mL).
-
Add this solution dropwise to the activated acid mixture at 0 °C.
-
-
Reaction & Monitoring:
-
Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Monitor for the consumption of the starting material by TLC or LC-MS.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the diisopropylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and perform aqueous washes as described in Protocol 1.
-
Purify the crude product by flash column chromatography.
-
Section 4: Visual Guides & Data
Diagram 1: General Experimental Workflow for Amide Coupling
Caption: Standard workflow for coupling reactions.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low-yield reactions.
Table 1: Comparison of Common Coupling Reagents
| Reagent | Class | Pros | Cons | Typical Equivalents |
| DIC | Carbodiimide | Inexpensive; byproduct is soluble in many organic solvents.[12] | Moderate reactivity; higher risk of racemization without additives.[12] | 1.1 - 1.5 |
| EDC·HCl | Carbodiimide | Water-soluble reagent and byproduct, simplifying work-up.[12] | Can be less effective in non-aqueous media; hygroscopic. | 1.1 - 1.5 |
| HATU | Uronium/Aminium | Very high reactivity; low racemization risk; suitable for hindered couplings.[8] | Expensive; can be sensitive to moisture. | 1.05 - 1.2 |
| HBTU | Uronium/Aminium | Good reactivity; widely used and well-documented.[19] | Slightly less effective than HATU for hindered systems; potential for side reactions. | 1.05 - 1.2 |
| COMU | Uronium/Aminium | High reactivity similar to HATU; non-explosive; water-soluble byproducts.[14][15] | More expensive than carbodiimides. | 1.05 - 1.2 |
| PyBOP | Phosphonium | Excellent for hindered couplings; good solubility.[9] | Can be less atom-economical; byproduct removal can be tricky. | 1.1 - 1.5 |
Table 2: Recommended Solvent and Base Combinations
| Solvent | Properties | Recommended Base | Use Case |
| DCM | Less polar, volatile | DIEA, NMM | Good for small-scale reactions where easy removal of solvent is desired. |
| DMF | Polar aprotic, high boiling point | DIEA, NMM | The most common and versatile solvent for peptide coupling; excellent solvating power.[10] |
| NMP | Polar aprotic, very high boiling point | DIEA, NMM | Used for difficult sequences prone to aggregation; superior solvating properties to DMF.[10] |
| THF | Moderately polar, lower boiling point | DIEA | Can be used, but generally less effective at dissolving polar starting materials and peptide intermediates. |
Section 5: References
-
Vertex AI Search. (2026). Optimizing Peptide Coupling: Key Techniques. 10
-
Takaoka, Y., et al. (n.d.). Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. Royal Society of Chemistry. 4
-
Wu, Y., et al. (n.d.). How to Optimize Peptide Synthesis? APeptide Co., Ltd. 8
-
Le-Nutra. (2025). Innovating with L-Thiazolidine-4-carboxylic Acid: A Guide for R&D Scientists. 1
-
BenchChem. (2025). Optimizing Peptide Coupling Reactions with COMU: A Guide to Concentration and Protocols. 14
-
ETW International. (n.d.). Ethyl L-Thiazolidine-4-Carboxylate Hydrochloride. 5
-
Guidechem. (n.d.). Ethyl L-thiazolidine-4-carboxylate hydrochloride 86028-91-3 wiki. 3
-
Albericio, F., et al. (2020). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications. 15
-
American Peptide Society. (n.d.). Tips & Tricks. 11
-
BenchChem. (n.d.). Technical Support Center: Solvent Effects on the Stereoselectivity of Thiazolidine Synthesis. 17
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Peptide Synthesis Breakthroughs: The Role of L(-)-Thiazolidine-4-Carboxylic Acid. 2
-
Singh, R., et al. (2020). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC, PubMed Central. 18
-
Fisher Scientific. (2025). Safety Data Sheet: L(-)-Thiazolidine-4-carboxylic acid. 7
-
Qiu, J., et al. (2021). Solubility Behavior of Ethyl l -Thiazolidine-4-carboxylate Hydrochloride in 15 Neat Solvents and Ethanol + Methyl Acetate Binary Solvent from 283.15 to 323.15 K. Journal of Chemical & Engineering Data. 20
-
Liu, C., et al. (n.d.). Thiazolidine deprotection using an organic solvent extractable aldehyde scavenger for one-pot four-segment ligation. 21
-
Aapptec Peptides. (n.d.). Coupling Reagents. 12
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. 13
-
BenchChem Technical Support Team. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids. 6
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. 9
-
Roughley, S. D., & Jordan, A. M. (2011). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, ACS Publications. 19
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 5. Ethyl L-Thiazolidine-4-Carboxylate Hydrochloride | BAISHIXING | ETW [etwinternational.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 9. bachem.com [bachem.com]
- 10. jpt.com [jpt.com]
- 11. americanpeptidesociety.org [americanpeptidesociety.org]
- 12. peptide.com [peptide.com]
- 13. hepatochem.com [hepatochem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Diastereomer Separation in Thiazolidine Synthesis
Introduction: Mastering Stereochemistry in Thiazolidine Synthesis
The thiazolidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] The synthesis of these compounds, typically through the condensation of a cysteine derivative with an aldehyde or ketone, often generates new stereocenters, leading to the formation of diastereomers.[2] Controlling and separating these diastereomers is a frequent and critical challenge for synthetic chemists.
This guide provides a comprehensive, experience-driven resource for researchers, scientists, and drug development professionals. It moves beyond standard protocols to explore the underlying principles of diastereoselectivity and offers robust, actionable troubleshooting strategies. Our goal is to equip you with the expertise to not only resolve current separation issues but also to design more stereoselective synthetic routes from the outset.
Part I: Frequently Asked Questions (FAQs) - Core Concepts in Diastereomer Management
This section addresses fundamental questions that commonly arise during the synthesis and purification of thiazolidine derivatives.
What are the primary factors that control the diastereomeric ratio (d.r.) in my thiazolidine synthesis?
The diastereomeric ratio is a direct consequence of the kinetic and thermodynamic landscape of the reaction. The key factors influencing this outcome are:
-
Reactant Structure: The steric bulk of substituents on both the amino acid (e.g., cysteine) and the carbonyl compound is a major determinant. Larger groups will favor conformations in the transition state that minimize steric strain, thereby directing the stereochemical outcome.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the formation of the thermodynamically more stable product.[1]
-
Solvent: The polarity and nature of the solvent can influence transition state stabilization and may alter the diastereomeric ratio.[1]
-
Catalyst: The choice of catalyst (e.g., acid or base) can significantly impact the reaction mechanism and, consequently, the stereoselectivity.[1]
-
What are the most reliable methods for determining the diastereomeric ratio of my product mixture?
Accurate quantification of the diastereomeric ratio is crucial for both reaction optimization and assessing purification efficiency. The most common analytical techniques are:
-
¹H NMR Spectroscopy: This is often the most direct method. Diastereomers will typically exhibit distinct signals for protons near the newly formed stereocenters. The ratio of the integrals of these signals provides the diastereomeric ratio.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both separating and quantifying diastereomers. Due to their different physical properties, diastereomers can often be resolved on standard stationary phases (e.g., C18). For more challenging separations, chiral HPLC can be employed.[3][4]
-
Gas Chromatography (GC): For volatile thiazolidine derivatives, GC with a chiral stationary phase can provide excellent separation and quantification.
Is it possible to change the diastereomeric ratio after the reaction is complete?
In certain cases, yes. If a proton on one of the newly formed stereocenters is acidic, it may be possible to epimerize that center by treatment with a base. This will allow the mixture to equilibrate, favoring the thermodynamically more stable diastereomer. However, the feasibility of this approach is highly dependent on the specific molecular structure.
Part II: Troubleshooting Guides - Practical Solutions for Common Challenges
This section provides systematic, step-by-step guidance for resolving common issues encountered during the separation of thiazolidine diastereomers.
Guide 1: Problem - My diastereomers are co-eluting during flash column chromatography.
Co-elution is a frequent obstacle in the purification of diastereomeric mixtures. The following workflow can help you achieve separation.
Step 1: Systematically Vary Your Solvent System.
The mobile phase composition is the most critical parameter for achieving separation on silica gel.
-
Adjust Polarity: If your compounds elute too quickly (high Rf), decrease the eluent's polarity (e.g., reduce the percentage of ethyl acetate in hexanes). This will increase retention and may improve resolution.
-
Change Solvent Selectivity: If polarity adjustments are ineffective, try a different solvent system altogether. For example, substituting ethyl acetate with dichloromethane or a mixture containing a small amount of methanol can alter the interactions with the stationary phase and improve separation.
Step 2: Consider an Alternative Stationary Phase.
If silica gel does not provide adequate separation, other stationary phases may offer different selectivity.
-
Alumina: For basic thiazolidine derivatives, alumina (neutral or basic) can sometimes outperform silica.
-
Reverse-Phase Silica (C18): For more polar compounds, reverse-phase chromatography using a mobile phase like methanol/water or acetonitrile/water can be highly effective.
Step 3: Optimize Column and Loading Parameters.
-
Column Dimensions: A longer and narrower column generally provides better resolution.
-
Flow Rate: A slower flow rate can enhance separation by allowing more time for equilibration between the mobile and stationary phases.
-
Sample Loading: Overloading the column is a common cause of poor separation. Ensure you are using an appropriate amount of sample for your column size.
Workflow for Optimizing Flash Chromatography Separation
Caption: A systematic workflow for troubleshooting co-eluting diastereomers in flash chromatography.
Guide 2: Problem - My ¹H NMR spectrum is too complex to accurately quantify the diastereomeric ratio.
Overlapping signals in the ¹H NMR spectrum can make accurate integration impossible. Here are several strategies to resolve this issue:
Step 1: Utilize a Higher Field NMR Spectrometer.
If available, acquiring the spectrum on a higher field instrument (e.g., 500 or 600 MHz) will increase signal dispersion and can often resolve overlapping peaks.
Step 2: Experiment with Different NMR Solvents.
Changing the solvent (e.g., from CDCl₃ to benzene-d₆, acetone-d₆, or DMSO-d₆) can induce differential shifts in the signals of the diastereomers, leading to improved resolution.
Step 3: Employ 2D NMR Techniques.
2D NMR experiments, such as COSY and HSQC, can help to deconvolute complex spectra and assign signals to specific diastereomers, even when there is significant overlap in the 1D spectrum.[5]
Guide 3: Problem - The diastereomeric ratio of my product is inconsistent across different batches.
Poor reproducibility in diastereoselectivity often points to subtle, uncontrolled variables in the experimental setup.
Step 1: Implement Rigorous Temperature Control.
Small variations in temperature can have a significant effect on the diastereomeric ratio. Use a reliable and well-calibrated method for maintaining the reaction temperature, and always monitor the internal temperature of the reaction mixture.
Step 2: Ensure Reagent Purity and Stoichiometry.
-
Reagent Quality: Use reagents and solvents of known purity, as impurities can sometimes influence the stereochemical outcome.
-
Accurate Measurements: Precisely measure all reactants and catalysts to ensure consistent stoichiometry.
Step 3: Standardize the Reaction Procedure.
-
Stirring: Maintain a consistent and efficient stirring rate, especially in heterogeneous reactions.
-
Addition Rates: If one reagent is added portion-wise or via syringe pump, ensure the rate of addition is the same for each batch.
Table 1: Example Troubleshooting Log for Inconsistent Diastereoselectivity
| Batch # | Temperature (°C) | Solvent | Catalyst (mol%) | Diastereomeric Ratio (A:B) | Notes |
| 1 | 25 | Dichloromethane | 1 | 1.5 : 1 | Uncontrolled room temperature. |
| 2 | 0 | Dichloromethane | 1 | 3 : 1 | Ice bath, internal temp not monitored. |
| 3 | -78 | Dichloromethane | 1 | 10 : 1 | Dry ice/acetone bath, internal temp monitored. |
| 4 | -78 | Tetrahydrofuran | 1 | 5 : 1 | Different solvent, same temp. |
Part III: Advanced Separation Strategies
When standard chromatographic methods are insufficient, more advanced techniques may be necessary.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For particularly challenging separations, preparative HPLC offers significantly higher resolving power than flash chromatography.
Experimental Protocol: General Method Development for Preparative HPLC
-
Analytical Method Development: First, develop an analytical HPLC method that achieves baseline separation of the diastereomers. This involves screening different columns (e.g., C18, Phenyl-Hexyl) and mobile phase gradients.[6]
-
Scale-Up: Once an effective analytical method is established, scale it up to a preparative scale by using a larger diameter column and a proportionally higher flow rate. The gradient may need to be adjusted to maintain resolution.
-
Fraction Collection: Collect fractions as they elute from the column.
-
Analysis and Pooling: Analyze the collected fractions by analytical HPLC or TLC to identify those containing the pure diastereomers. Combine the pure fractions and remove the solvent.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique that uses supercritical CO₂ as the primary mobile phase. It often provides different selectivity compared to HPLC and can be particularly effective for the separation of chiral compounds, including diastereomers.
References
- 1. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazolidine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
Storage and handling guidelines for (R)-Ethyl thiazolidine-4-carboxylate hydrochloride.
Welcome to the technical support guide for (R)-Ethyl Thiazolidine-4-Carboxylate Hydrochloride (CAS No. 86028-91-3). This document is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and utilization of this critical chiral building block. Here, we address common questions and provide in-depth troubleshooting guides to pre-empt and resolve issues you may encounter during your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common inquiries regarding the handling and storage of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated environment at room temperature.[][2][3] To minimize degradation from atmospheric moisture and oxygen, storage under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended.[4][5] While room temperature is standard, some suppliers utilize cold-chain transportation, suggesting that refrigeration (2-8°C) is also an excellent option for preserving long-term integrity.[6]
Q2: Is this compound hygroscopic?
A2: As a hydrochloride salt of an amino acid ester, this compound is expected to be hygroscopic, meaning it can readily absorb moisture from the air.[][7] Hygroscopicity in pharmaceutical salts is a common property that can lead to physical changes (clumping) and chemical degradation if not handled properly.[5] Therefore, minimizing exposure to the atmosphere is critical.
Q3: What solvents are recommended for dissolving this compound?
A3: The presence of the hydrochloride salt enhances its solubility in polar solvents.[2] It is soluble in water and alcohols (e.g., ethanol, methanol). For synthetic applications, depending on the reaction, it may also be soluble in other polar organic solvents. Always perform a small-scale solubility test before proceeding with your main experiment.
Q4: What personal protective equipment (PPE) is required when handling this compound?
A4: Standard laboratory PPE is required. This includes safety glasses or goggles, a lab coat, and chemical-resistant gloves. Acute exposure may cause irritation to the eyes, skin, and respiratory tract, so handling in a well-ventilated area or a chemical fume hood is essential.[2][8]
Q5: What are the main chemical incompatibilities?
A5: The compound should be kept away from strong oxidizing agents and strong bases.[2][8] Strong bases can deprotonate the hydrochloride salt and catalyze the hydrolysis of the ethyl ester functional group.
Part 2: Troubleshooting Guide
This section addresses specific problems you might encounter, explains the underlying chemistry, and provides actionable solutions.
Problem 1: The material, which should be a white crystalline powder, has become clumpy, sticky, or discolored (yellow/brown).
-
Question: I opened a container of this compound and it's no longer a free-flowing powder. What happened and is it still usable?
-
Answer & Analysis: This is a classic sign of moisture absorption due to the compound's hygroscopic nature.[7] When the powder absorbs water from the atmosphere, it can lead to clumping or even deliquescence (dissolving in the absorbed water). Discoloration may indicate the onset of chemical degradation, which is often accelerated by the presence of water.
Causality:
-
Hygroscopicity: As a salt, the compound naturally attracts atmospheric water.[7]
-
Hydrolysis: The ethyl ester is susceptible to hydrolysis, a reaction with water that breaks the ester bond to form (R)-thiazolidine-4-carboxylic acid and ethanol. This process can be catalyzed by acidic or basic conditions and is accelerated by heat.[9][10] The resulting carboxylic acid is an impurity that can affect your reaction.
-
Oxidation: The sulfur atom in the thiazolidine ring is susceptible to oxidation, which can also lead to colored impurities.
Recommended Actions:
-
Assess Usability: Before using the material, its purity should be verified. A simple Thin Layer Chromatography (TLC) check is highly recommended (see Protocol 1).
-
Drying: If the material is only clumpy but not significantly discolored, you may be able to dry it. Place the material in a vacuum oven at a mild temperature (e.g., 30-40°C) for several hours. This can remove adsorbed water. Re-test purity after drying.
-
Prevention: Always store the compound in a desiccator over a drying agent (e.g., silica gel, Drierite®). For weighing, remove only the required amount and minimize the time the main container is open to the atmosphere.
-
Problem 2: My reaction yield is unexpectedly low, or I am observing unexpected side products.
-
Question: I'm using this reagent as a starting material in a multi-step synthesis, but my yields are poor. Could the quality of the starting material be the issue?
-
Answer & Analysis: Absolutely. The purity of starting materials is crucial for the success of any synthesis.[11] If the this compound has degraded, you are introducing impurities and a lower-than-expected amount of the active reagent into your reaction.
Causality & Troubleshooting Workflow: The diagram below outlines a logical workflow to diagnose if your starting material is the root cause of the problem.
Diagram: Troubleshooting Workflow for Reagent Quality
Caption: A decision tree for troubleshooting poor reaction outcomes.
Explanation of TLC Observations:
-
Intact Reagent: A pure sample should show a single, predominant spot.
-
Hydrolysis Product: The hydrolyzed product, (R)-thiazolidine-4-carboxylic acid, is significantly more polar. It will appear as a separate spot with a much lower Rf value (closer to the baseline) on the TLC plate.
-
Other Impurities: Other spots may indicate oxidation byproducts or impurities from the synthesis of the material itself.
-
Problem 3: The compound is not dissolving completely in my chosen solvent.
-
Question: I'm trying to dissolve the compound in a non-polar organic solvent for a reaction, but it's not working. The datasheet says it's soluble. What's wrong?
-
Answer & Analysis: This issue stems from a misunderstanding of the compound's properties. As a hydrochloride salt, it is ionic and therefore has high polarity. It will have very poor solubility in non-polar solvents like hexanes, toluene, or diethyl ether.
Causality: The "like dissolves like" principle applies here. The polar salt form is soluble in polar solvents like water and alcohols where the solvent can solvate the ions.[2]
Recommended Actions:
-
Change Solvent: Switch to a more polar solvent appropriate for your reaction (e.g., ethanol, methanol, or perhaps DMF or DMSO for aprotic conditions).
-
Free-Basing (for specific applications): If your reaction requires the neutral (free amine) form of the compound in a non-polar solvent, you must first deprotonate the hydrochloride salt. This is an additional chemical step. A standard method involves dissolving the salt in a minimal amount of water, adding a mild base (like sodium bicarbonate solution) until the solution is slightly basic, and then extracting the free amine into an organic solvent like ethyl acetate or dichloromethane. The organic layer must then be thoroughly dried before use. Caution: The free amine is less stable than the hydrochloride salt and should generally be used immediately after preparation.
-
Part 3: Key Experimental Protocols
Protocol 1: Quality Control via Thin Layer Chromatography (TLC)
This protocol provides a straightforward method to quickly assess the purity of your this compound before use.
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F254)
-
TLC developing chamber
-
Capillary spotters or micropipette
-
Mobile Phase (Eluent): A mixture of n-butanol, acetic acid, and water in a 12:3:5 ratio by volume is a good starting point for amino acid derivatives.[8] Alternatively, a 10% Methanol in Dichloromethane (DCM) system can be effective.
-
Visualization Stain: Ninhydrin stain or Phosphomolybdic acid (PMA) stain.
-
Heat gun or hot plate.
Procedure:
-
Prepare the Mobile Phase: Mix the chosen solvents in the correct ratio and pour about 0.5 cm into the bottom of the TLC chamber. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for 10-15 minutes.
-
Prepare the Sample: Dissolve a small amount (~1 mg) of your compound in a few drops of a suitable solvent (e.g., methanol).
-
Spot the Plate: Using a capillary spotter, carefully spot a small amount of your sample solution onto the baseline drawn in pencil ~1.5 cm from the bottom of the TLC plate.
-
Develop the Plate: Place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below your spot. Allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Mark and Dry: Immediately remove the plate and mark the solvent front with a pencil. Allow the plate to air dry completely.
-
Visualize:
-
UV Light: Check the plate under a UV lamp (254 nm). While not all compounds are UV-active, it is a good non-destructive first check.[12]
-
Staining: Dip the plate quickly into your chosen stain (Ninhydrin or PMA), wipe the back clean, and gently heat with a heat gun until spots appear.[13][14] Ninhydrin typically stains primary and secondary amines purple or yellow, while PMA is a more general stain that often produces green or blue spots.[13][15]
-
-
Analyze: A pure compound should yield a single, well-defined spot. The presence of multiple spots indicates impurities. Calculate the Retention Factor (Rf) for the main spot for your records (Rf = distance traveled by spot / distance traveled by solvent front).
Protocol 2: Proper Handling and Weighing Workflow
To preserve the integrity of the compound, a systematic handling procedure is essential.
Diagram: Recommended Handling Workflow
Caption: A workflow for handling moisture-sensitive reagents.
References
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. Ethyl L-Thiazolidine-4-Carboxylate Hydrochloride | BAISHIXING | ETW [etwinternational.com]
- 4. pharmainfo.in [pharmainfo.in]
- 5. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 6. 86028-91-3|this compound|BLD Pharm [bldpharm.com]
- 7. "Investigation of the fundamental basis of hygroscopicity in pharmaceut" by Pete P Guerrieri [docs.lib.purdue.edu]
- 8. crsubscription.com [crsubscription.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. faculty.fiu.edu [faculty.fiu.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. iitg.ac.in [iitg.ac.in]
Technical Support Center: Preserving Stereochemical Integrity of (R)-Ethyl thiazolidarine-4-carboxylate hydrochloride
To: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk Subject: Technical Guide for Preventing Racemization of (R)-Ethyl thiazolidine-4-carboxylate hydrochloride
Welcome to the technical support center. This guide is designed to provide you with in-depth, field-proven insights into handling this compound, a critical chiral building block in pharmaceutical synthesis. The primary challenge encountered with this reagent is the preservation of its stereochemical integrity at the C4 position. This document offers a structured approach to understanding, troubleshooting, and preventing racemization during its use.
Section 1: Understanding the Root Cause — The Mechanism of Racemization
Q1: Why is this compound susceptible to racemization?
A1: The susceptibility to racemization arises from the acidity of the proton at the C4 position, which is alpha to the carboxylate ester group. Under basic conditions, this proton can be abstracted to form a planar enolate intermediate. Subsequent reprotonation of this achiral intermediate can occur from either face with equal probability, leading to a mixture of (R) and (S) enantiomers, thereby reducing or destroying the enantiomeric purity of your material.[1][2] The presence of the sulfur atom in the thiazolidine ring can also influence the acidity of this proton.
The process is highly dependent on the strength of the base used, the reaction temperature, and the solvent system. Strong bases and elevated temperatures significantly accelerate the rate of racemization.
References
Technical Support Center: Overcoming Poor Solubility of (R)-Ethyl Thiazolidine-4-Carboxylate Hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for (R)-Ethyl thiazolidine-4-carboxylate hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who utilize this valuable chiral building block in their synthetic workflows. A common bottleneck encountered is its poor solubility in many organic solvents, which can hinder reaction kinetics and overall success. This guide provides in-depth, field-proven insights and troubleshooting protocols to effectively address these solubility challenges.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my reaction solvent. Why is it so poorly soluble?
A1: The primary reason for the limited solubility of this compound in many common organic solvents lies in its chemical structure: it is a hydrochloride salt .
-
Ionic Character: As a salt, the molecule exists in an ionic form with a positively charged ammonium group and a chloride counter-ion. This ionic nature makes it highly polar and crystalline. The strong intermolecular forces within the crystal lattice require a significant amount of energy to overcome, which non-polar or weakly polar organic solvents cannot provide.
-
"Like Dissolves Like": The fundamental principle of solubility dictates that polar compounds dissolve best in polar solvents, while non-polar compounds dissolve in non-polar solvents.[1] this compound, being a polar salt, therefore exhibits its highest solubility in highly polar solvents.
A study by Qiu et al. systematically measured its solubility in various solvents, providing valuable empirical data.[2]
Data Presentation: Solubility Profile
| Solvent | Type | Molar Solubility (x10³) at 298.15 K (25°C) | General Observation |
| Water | Polar Protic | High | Very Soluble |
| Methanol | Polar Protic | 167.30 | Highly Soluble |
| Ethanol | Polar Protic | 70.43 | Soluble |
| n-Propanol | Polar Protic | 45.42 | Moderately Soluble |
| Isopropanol | Polar Protic | 38.01 | Moderately Soluble |
| Acetone | Polar Aprotic | 114.60 | Soluble |
| Acetonitrile | Polar Aprotic | 8.81 | Sparingly Soluble |
| Ethyl Acetate | Moderately Polar | 12.01 | Sparingly Soluble |
| 1,4-Dioxane | Moderately Polar | 22.84 | Sparingly Soluble |
Data adapted from J. Chem. Eng. Data 2021, 66 (4), 1836–1846.[2]
As the data shows, solubility drops significantly as the solvent polarity decreases. This is the root cause of issues when attempting to use it in solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene.
Q2: What are the initial, simple troubleshooting steps I can take to improve dissolution?
A2: Before resorting to more complex methods, several straightforward techniques can be employed.[1]
-
Optimize Solvent Choice: Based on the table above, select the most polar solvent that is compatible with your reaction chemistry. Methanol and ethanol are excellent starting points if your reaction conditions permit.[2]
-
Increase Temperature: For most solids, solubility increases with temperature. Gentle heating of the solvent while stirring can significantly aid dissolution. However, you must be mindful of the thermal stability of your compound and other reagents.
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for solvation, which enhances the rate of dissolution.[1] This can be achieved by:
-
Grinding: Using a mortar and pestle to grind the crystalline solid into a fine powder.
-
Sonication: Placing the reaction vessel in an ultrasonic bath can break up agglomerates and accelerate dissolution.[1]
-
Q3: My reaction must be performed in an aprotic organic solvent (e.g., DCM, THF, Toluene) where the hydrochloride salt is insoluble. What is the most effective strategy?
A3: This is the most common and critical challenge. The solution is to convert the highly polar hydrochloride salt into its much less polar free amine form. The neutral amine is significantly more soluble in a wide range of organic solvents. This can be done in situ just before or during your reaction.
The Strategy: In-Situ Neutralization (Free-Basing)
The core principle is to add a non-nucleophilic organic base to the suspension of the hydrochloride salt in your chosen organic solvent. The base will abstract the proton from the ammonium salt, liberating the neutral (free) amine and forming a salt byproduct.
Amine HCl Salt + Organic Base → Free Amine (Soluble) + Base·HCl (Often Precipitates)
Workflow: In-Situ Neutralization
Caption: Workflow for in-situ free-basing.
This technique is highly effective and widely used. The resulting hydrochloride salt of the added base (e.g., triethylammonium chloride) often precipitates and can sometimes be filtered off before proceeding, or it may remain as a suspension that typically does not interfere with subsequent reactions like acylations or alkylations.
Q4: Are there alternative methods to in-situ neutralization for biphasic or challenging systems?
A4: Yes, for reactions where reactants are in separate, immiscible phases (e.g., an aqueous solution of one reactant and an organic solution of another), more advanced techniques can be used.
-
Co-Solvent Systems: A co-solvent is a water-miscible organic solvent added in a small amount to a primary solvent to increase the solubility of a compound.[3][4] For instance, if your primary reaction solvent is toluene, adding a small percentage of a more polar solvent like ethanol or DMSO can create a homogeneous solution.[][6] This method is effective but requires careful screening to ensure the co-solvent doesn't interfere with the reaction. The synergistic effect of binary solvent mixtures can sometimes lead to a solubility higher than in either of the pure solvents.[7]
-
Phase-Transfer Catalysis (PTC): PTC is a powerful technique for facilitating reactions between reactants in immiscible phases.[8] A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports an ionic reactant from the aqueous phase into the organic phase where the reaction can occur.[9][10] This avoids the need to find a single solvent that dissolves all components.[11]
Diagram: Principle of Phase-Transfer Catalysis
Caption: Mechanism of Phase-Transfer Catalysis.
This method is particularly useful for reactions like alkylations or substitutions where an aqueous base (like NaOH) is used with a substrate dissolved in an organic solvent.
Detailed Experimental Protocols
Protocol 1: In-Situ Neutralization for Acylation Reaction
This protocol details the preparation of the free amine of (R)-Ethyl thiazolidine-4-carboxylate for a subsequent reaction, such as acylation with an acid chloride.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon atmosphere
-
Magnetic stirrer and stir bar
-
Reaction flask and cooling bath (ice/water)
Procedure:
-
Setup: To a dry, nitrogen-flushed reaction flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Suspension: Add anhydrous DCM to the flask to create a stirrable suspension (concentration typically 0.1-0.5 M).
-
Cooling: Cool the suspension to 0°C using an ice/water bath. This helps to control any exotherm from the neutralization.
-
Base Addition: Slowly add triethylamine (1.05 eq) dropwise to the stirring suspension over 5 minutes.
-
Stirring: Stir the mixture at 0°C for 15 minutes, then allow it to warm to room temperature and stir for an additional 15 minutes.
-
Observation: You should observe the initial solid dissolving and the formation of a new precipitate, which is triethylammonium chloride. The solution now contains the soluble free amine.
-
Reaction: The resulting mixture is now ready for the next step. Your acylating agent (e.g., acyl chloride, 1.0 eq) can be added directly to this mixture (typically after re-cooling to 0°C).
Protocol 2: Using a Co-Solvent System
This protocol is for situations where a mostly non-polar solvent is required, but complete dissolution is still problematic.
Materials:
-
This compound
-
Primary non-polar solvent (e.g., Toluene)
-
Polar co-solvent (e.g., Ethanol or N,N-Dimethylformamide (DMF))
-
Magnetic stirrer and stir bar
Procedure:
-
Suspension: Add the hydrochloride salt (1.0 eq) and the bulk of the primary non-polar solvent (e.g., 90-95% of the total volume) to the reaction flask.
-
Co-solvent Addition: While stirring vigorously, add the polar co-solvent dropwise until the solid just dissolves. Use the minimum amount necessary. A typical starting point is 5-10% of the total solvent volume.
-
Heating (Optional): Gentle warming can assist in achieving a homogeneous solution.
-
Proceed: Once a clear solution is obtained, proceed with the addition of other reagents. Be aware that cooling the reaction mixture may cause precipitation if the compound is at its saturation limit.
Troubleshooting Flowchart
Caption: Decision tree for troubleshooting solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cosolvent - Wikipedia [en.wikipedia.org]
- 4. Co-solvent: Significance and symbolism [wisdomlib.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes [cambridge.org]
- 9. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. scientificupdate.com [scientificupdate.com]
Technical Support Center: Scaling Up the Production of (R)-Ethyl Thiazolidine-4-carboxylate Hydrochloride
Welcome to the technical support center for the process development and scale-up of (R)-Ethyl thiazolidine-4-carboxylate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. The following content, presented in a question-and-answer format, provides in-depth technical insights and actionable troubleshooting strategies.
Section 1: Fundamental Reaction and Scale-Up Considerations
The synthesis of this compound is a well-established cyclocondensation reaction. However, scaling up this process introduces complexities that can significantly impact yield, purity, and operational efficiency.
Q1: What is the core reaction mechanism for the synthesis of this compound, and what are the primary scale-up concerns?
The synthesis involves the reaction of L-cysteine ethyl ester hydrochloride with a formaldehyde source, typically aqueous formaldehyde or paraformaldehyde.[1][2][3] The reaction proceeds through the nucleophilic attack of the cysteine's thiol group on the formaldehyde carbonyl, followed by an intramolecular condensation of the amino group to form the thiazolidine ring.[1][3]
Reaction Pathway:
Caption: Synthesis of (R)-Ethyl thiazolidine-4-carboxylate HCl.
Primary Scale-Up Concerns:
-
Exothermicity: The initial reaction can be exothermic, requiring careful temperature control to prevent side reactions and ensure safety.
-
Mixing and Mass Transfer: Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in incomplete reactions and increased impurity formation.
-
Solid Handling: Both the starting material (L-cysteine ethyl ester HCl) and the final product are crystalline solids, necessitating robust solid handling and transfer protocols.
-
Phase Separation: The reaction is often biphasic or a slurry, making accurate monitoring and work-up challenging.
-
Crystallization Control: Achieving a consistent crystal form and particle size distribution is critical for product isolation, purity, and downstream processing.
Section 2: Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up process.
Q2: My reaction yield is consistently lower on a larger scale compared to the lab scale. What are the potential causes and how can I troubleshoot this?
Low yield is a common scale-up issue. The following troubleshooting workflow can help identify the root cause:
Caption: Troubleshooting workflow for low reaction yield.
Detailed Explanations:
-
Raw Material Quality: Ensure the L-cysteine ethyl ester HCl is of high purity and has a low water content. Water can affect the reaction equilibrium and the physical form of the starting material.
-
Formaldehyde Source: The concentration and stability of the formaldehyde solution are critical. Use a freshly opened or assayed solution. If using paraformaldehyde, ensure it fully depolymerizes.
-
Temperature Control: On a larger scale, heat dissipation is less efficient. A runaway exotherm can lead to the formation of degradation products. Implement a controlled addition profile for the formaldehyde source.
-
pH Control: The reaction is sensitive to pH. While the starting material is a hydrochloride salt, the reaction environment should be monitored. The reaction of cysteine with formaldehyde can proceed under various pH conditions, but optimal pH can influence reaction rate and side product formation.[1]
-
Work-up and Isolation: Losses can occur during extraction and crystallization. Ensure phase separations are clean and that the crystallization solvent and conditions are optimized for maximum recovery.
Q3: I am observing significant impurity formation in my scaled-up batches. What are the common impurities and how can I minimize them?
Common impurities can arise from side reactions or degradation.
| Impurity Type | Potential Cause | Mitigation Strategy |
| Over-alkylation Products | Excess formaldehyde or prolonged reaction times. | Use stoichiometric amounts of formaldehyde; monitor reaction completion by HPLC. |
| Oxidation Products (e.g., Cystine derivatives) | Presence of oxygen, especially at elevated temperatures. | Maintain an inert atmosphere (e.g., nitrogen blanket) throughout the process. |
| Epimerization at C4 | Can occur under harsh basic or acidic conditions, although less common in this specific synthesis.[4] | Maintain moderate pH and temperature. |
| Unreacted Starting Materials | Incomplete reaction due to poor mixing or insufficient reaction time. | Improve mixing; increase reaction time or temperature cautiously. |
Analytical Monitoring: Regular in-process control (IPC) using High-Performance Liquid Chromatography (HPLC) is essential to track the consumption of starting materials and the formation of the product and impurities.
Q4: The final product is off-color (yellow to brown). What is the cause and how can I obtain a white crystalline solid?
Color formation is typically due to minor, highly colored impurities formed from side reactions or degradation.
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction and subsequent work-up are performed under a nitrogen atmosphere to prevent oxidation.
-
Temperature Control: Avoid high temperatures, especially during work-up and drying.
-
Purification:
-
Recrystallization: This is the most effective method for color removal. A suitable solvent system is crucial. Solubility data shows that the product has good solubility in alcohols like ethanol and methanol, and lower solubility in esters like ethyl acetate.[5] A mixed solvent system (e.g., ethanol/ethyl acetate) can be effective.
-
Activated Carbon Treatment: A charcoal treatment of the product solution before crystallization can effectively adsorb colored impurities. Use a minimal amount of activated carbon to avoid significant product loss.
-
Q5: My crystallization is inconsistent, leading to variable particle size and filtration issues. How can I control the crystallization process?
Controlling crystallization is key to obtaining a high-purity product with consistent physical properties.
Key Parameters for Crystallization Control:
-
Solvent System: The choice of solvent is critical. The product is a hydrochloride salt, making it soluble in polar solvents.[6] An ideal system involves a solvent in which the product is soluble at higher temperatures and an anti-solvent in which it is poorly soluble to induce precipitation.
-
Cooling Profile: A slow, controlled cooling rate generally promotes the growth of larger, more uniform crystals, which are easier to filter and wash. Crash cooling will lead to fine particles and potential impurity inclusion.
-
Seeding: Introducing a small quantity of pure product crystals (seed crystals) at the point of supersaturation can control the onset of crystallization and lead to a more uniform particle size distribution.
-
Agitation: The agitation rate affects crystal growth and can prevent the settling of solids. The optimal rate should be determined for the specific reactor geometry.
Section 3: FAQs
-
What is the typical shelf life and storage condition for this compound?
-
It should be stored in a tightly sealed container in a cool, dry, and well-ventilated environment, away from strong bases and oxidizing agents.[6] Under these conditions, it is a stable crystalline solid.
-
-
Is racemization a significant risk during this synthesis?
-
Can other aldehydes be used in this reaction?
Section 4: Key Experimental Protocol - Lab Scale
This protocol provides a baseline for laboratory-scale synthesis. Scale-up will require process safety analysis and engineering adjustments.
Materials:
-
L-cysteine ethyl ester hydrochloride
-
Formaldehyde (37 wt. % in H₂O)
-
Ethanol
-
Ethyl Acetate
Procedure:
-
To a stirred suspension of L-cysteine ethyl ester hydrochloride (1.0 eq) in ethanol, add formaldehyde (1.05 eq) dropwise at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or HPLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Add ethyl acetate to the residue and stir to induce precipitation of the product.
-
Filter the solid, wash with cold ethyl acetate, and dry under vacuum to afford this compound as a white solid.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. scribd.com [scribd.com]
- 4. Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Page loading... [guidechem.com]
- 7. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 8. [PDF] Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. pjps.pk [pjps.pk]
- 11. Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of (R)- vs. (S)-Ethyl Thiazolidine-4-carboxylate for Researchers and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug development, the nuanced differences between enantiomers can dictate the success or failure of a molecular design. This guide provides an in-depth comparison of the reactivity of (R)- and (S)-ethyl thiazolidine-4-carboxylate, two pivotal chiral building blocks. Our objective is to move beyond simple cataloging of properties and delve into the causality behind their differential reactivity, supported by experimental insights and established protocols. This document is intended to empower researchers, scientists, and drug development professionals to make informed decisions in the application of these versatile synthons.
Introduction: The Significance of Chirality in Thiazolidine Scaffolds
(R)- and (S)-Ethyl thiazolidine-4-carboxylate are enantiomers, non-superimposable mirror images of each other, with the stereogenic center at the C4 position of the thiazolidine ring. This seemingly subtle structural difference has profound implications for their chemical and biological behavior. The thiazolidine ring, a saturated five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, notably appearing in the core structure of penicillins.[1] The C4 stereocenter, derived from either L-cysteine ((R)-configuration) or D-cysteine ((S)-configuration), imparts a chiral bias that influences the molecule's interactions with other chiral entities, be they reagents, catalysts, or biological targets.
The primary focus of this guide is to elucidate how the (R) or (S) configuration at C4 dictates the reactivity of the molecule, particularly in reactions involving the secondary amine of the thiazolidine ring and its application as a chiral auxiliary.
Comparative Reactivity Analysis
While direct kinetic comparisons of the reactivity of pure (R)- and (S)-ethyl thiazolidine-4-carboxylate in simple chemical reactions are not extensively documented in readily available literature, their differential reactivity can be clearly inferred from their applications in asymmetric synthesis and their distinct biological activities.
Diastereoselectivity in Synthesis: The Influence of the C4 Stereocenter
The synthesis of 2-substituted thiazolidine-4-carboxylic acids, the precursors to the corresponding ethyl esters, typically involves the condensation of cysteine with an aldehyde. When L-cysteine ((R)-configuration at C4) is used, a new stereocenter is formed at the C2 position, leading to a mixture of diastereomers: (2R, 4R)-cis and (2S, 4R)-trans.[2] The ratio of these diastereomers is often dependent on the reaction conditions, such as the solvent, indicating that the existing chirality at C4 exerts a directing effect on the incoming substituent at C2.[2] This inherent diastereoselectivity in their formation is the first indication of the influence of the C4 stereocenter on the molecule's chemical behavior.
Biological Activity: A Tale of Two Enantiomers
The most striking difference in the reactivity of (R)- and (S)-thiazolidine-4-carboxylic acid derivatives is observed in a biological context. The (R)-enantiomers of 2-substituted thiazolidine-4-carboxylic acids have been shown to function as effective prodrugs of L-cysteine, offering protection against toxic insults in vivo.[3] In contrast, the corresponding (S)-enantiomers are biologically inactive in this regard.[3] This disparity is attributed to the stereospecificity of the enzymes involved in the in vivo hydrolysis of the thiazolidine ring to release L-cysteine. For instance, the enzymatic degradation of (R)-thiazolidine-4-carboxylic acid has been studied in various organisms.[4]
This stark difference in biological efficacy underscores the critical importance of selecting the correct enantiomer in drug design and development.
Application as Chiral Auxiliaries and Ligands
The most direct evidence for the differential chemical reactivity of (R)- and (S)-ethyl thiazolidine-4-carboxylate comes from their use as chiral auxiliaries and ligands in asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. The inherent chirality of the auxiliary directs the formation of a specific stereoisomer of the product.
When (R)- or (S)-ethyl thiazolidine-4-carboxylate is used as a chiral auxiliary, for example, in N-acylation followed by an aldol reaction, the stereochemistry at the C4 position will dictate the facial selectivity of the enolate, leading to the preferential formation of one diastereomer of the product. The (R)- and (S)-auxiliaries will induce the formation of opposite enantiomers of the final product after cleavage of the auxiliary. This is a fundamental principle of asymmetric synthesis and highlights the predictable and opposing reactivity of the two enantiomers in a chiral environment.
Similarly, when used as chiral ligands in metal-catalyzed reactions, the (R)- and (S)-enantiomers will form diastereomeric catalyst complexes that exhibit different catalytic activities and selectivities, leading to the formation of enantiomerically enriched products.[5][6]
Table 1: Comparative Reactivity Summary
| Feature | (R)-Ethyl Thiazolidine-4-carboxylate | (S)-Ethyl Thiazolidine-4-carboxylate | Key Implication |
| Biological Activity (as a prodrug of Cysteine) | Active[3] | Inactive[3] | Critical for pharmaceutical applications. |
| Asymmetric Induction (as a chiral auxiliary) | Induces formation of one enantiomer of the product. | Induces formation of the opposite enantiomer of the product. | Predictable control over product stereochemistry. |
| Diastereoselectivity in Synthesis (from Cysteine) | Derived from L-Cysteine, directs formation of (2R,4R) and (2S,4R) diastereomers.[2] | Derived from D-Cysteine, would direct formation of (2S,4S) and (2R,4S) diastereomers. | The C4 stereocenter influences the stereochemical outcome of reactions at other positions. |
Experimental Protocols
The following protocols provide a framework for the synthesis and a key reaction of ethyl thiazolidine-4-carboxylate.
General Synthesis of Ethyl (R)-Thiazolidine-4-carboxylate Hydrochloride
This procedure is adapted from established methods for the esterification of thiazolidine-4-carboxylic acid.
Materials:
-
(R)-Thiazolidine-4-carboxylic acid (1.0 eq)
-
Ethanol (anhydrous, excess)
-
Thionyl chloride (SOCl₂, 1.2 eq) or gaseous HCl
-
Anhydrous diethyl ether
Procedure:
-
Suspend (R)-Thiazolidine-4-carboxylic acid in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension. Alternatively, bubble dry HCl gas through the suspension.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, or until the starting material is consumed (monitored by TLC).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
The crude product, ethyl (R)-thiazolidine-4-carboxylate hydrochloride, can be purified by recrystallization from ethanol/diethyl ether.
Expected Outcome: A white crystalline solid. The same procedure using (S)-Thiazolidine-4-carboxylic acid will yield ethyl (S)-thiazolidine-4-carboxylate hydrochloride.
Comparative N-Acylation with a Chiral Acylating Agent
This hypothetical experiment is designed to illustrate the differential reactivity of the (R)- and (S)-enantiomers.
Materials:
-
Ethyl (R)-thiazolidine-4-carboxylate (1.0 eq)
-
Ethyl (S)-thiazolidine-4-carboxylate (1.0 eq)
-
(S)-Naproxen chloride (a chiral acylating agent, 1.0 eq)
-
Triethylamine (a non-nucleophilic base, 1.1 eq)
-
Anhydrous dichloromethane (DCM)
Procedure (to be performed in two separate reactions):
-
Dissolve ethyl (R)-thiazolidine-4-carboxylate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add triethylamine to the solution.
-
Slowly add a solution of (S)-Naproxen chloride in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Analyze the product mixture by chiral HPLC or NMR spectroscopy with a chiral shift reagent to determine the diastereomeric ratio.
-
Repeat the exact same procedure using ethyl (S)-thiazolidine-4-carboxylate.
Expected Outcome and Analysis: The reaction of (R)-ethyl thiazolidine-4-carboxylate with (S)-naproxen chloride will produce a mixture of two diastereomers: ((R)-thiazolidine)-(S)-naproxen and ((S)-thiazolidine)-(S)-naproxen. Similarly, the reaction of (S)-ethyl thiazolidine-4-carboxylate with (S)-naproxen chloride will produce a different pair of diastereomers.
Due to steric and electronic interactions in the transition state, the reaction rates and the resulting diastereomeric ratios are expected to be different for the two starting enantiomers. The (R)- and (S)-thiazolidine rings will present different steric environments to the incoming chiral acylating agent, leading to different levels of stereochemical induction. This difference in diastereomeric excess (d.e.) is a direct measure of their differential reactivity.
Visualizing Reaction Pathways
The following diagrams illustrate the key concepts discussed.
Caption: Diastereoselective synthesis from L-Cysteine.
Caption: Opposite stereochemical outcomes using (R)- and (S)-auxiliaries.
Conclusion
The choice between (R)- and (S)-ethyl thiazolidine-4-carboxylate is not arbitrary; it is a critical decision that profoundly impacts the stereochemical outcome of chemical reactions and the biological activity of the resulting molecules. While their physical properties are identical, their chiroptical properties and, more importantly, their reactivity in chiral environments are distinct and predictable. The (R)-enantiomer, derived from the naturally abundant L-cysteine, is more commonly utilized, particularly in applications leveraging its role as a prodrug. However, the (S)-enantiomer is an invaluable tool for accessing the opposite enantiomeric series in asymmetric synthesis.
This guide has aimed to provide a comprehensive and technically grounded comparison to aid researchers in the strategic application of these versatile chiral building blocks. A thorough understanding of their differential reactivity is paramount for the efficient and successful development of new chemical entities and pharmaceuticals.
References
- 1. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives [beilstein-journals.org]
- 6. Chiral thiazolidines in the enantioselective ethylation of aldehydes: An experimental and computational study [ouci.dntb.gov.ua]
A Comparative Guide to Chiral Building Blocks in Asymmetric Synthesis: Alternatives to (R)-Ethyl Thiazolidine-4-carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chiral synthesis, the selection of the starting material is a critical decision that dictates the efficiency, stereochemical outcome, and overall feasibility of a synthetic route. For decades, (R)-Ethyl thiazolidine-4-carboxylate hydrochloride, a derivative of the naturally occurring amino acid L-cysteine, has served as a reliable and versatile chiral building block. Its rigid thiazolidine ring and defined stereocenter have made it a cornerstone in the synthesis of a multitude of complex chiral molecules, most notably β-lactam antibiotics such as penems and carbapenems, as well as various β-amino acids.
However, the pursuit of synthetic excellence is a continuous journey of optimization. Factors such as cost, availability, atom economy, and the desire for novel structural analogues drive the exploration of alternative chiral precursors and synthetic strategies. This guide provides a comprehensive comparison of viable alternatives to this compound for specific, high-impact synthetic routes. We will delve into the mechanistic underpinnings of these alternatives, present comparative experimental data, and provide detailed protocols to empower researchers in making informed decisions for their synthetic endeavors.
The Archetypal Role of this compound in β-Lactam Synthesis
The primary application of this compound lies in its role as a precursor to the 4-acetylthioazetidin-2-one core, a key intermediate in the synthesis of penem and carbapenem antibiotics. The inherent chirality of the starting material is strategically transferred to the final product, ensuring the desired stereochemistry crucial for biological activity.
A typical synthetic sequence commences with the protection of the secondary amine of this compound, followed by the opening of the thiazolidine ring to reveal a thiol group. This thiol is then acylated, and subsequent cyclization under basic conditions furnishes the desired β-lactam ring.
A Comparative Guide to the Biological Activity of Compounds Derived from (R)-Ethyl Thiazolidine-4-carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of the biological activities of compounds derived from the versatile chiral building block, (R)-Ethyl thiazolidine-4-carboxylate hydrochloride. We will explore its synthetic utility in generating a diverse range of bioactive molecules and objectively compare their performance against alternatives derived from other chiral synthons, supported by experimental data and established protocols.
Introduction: The Significance of this compound as a Chiral Synthon
This compound is a valuable chiral starting material in medicinal chemistry, prized for its stereochemically defined thiazolidine core. This heterocyclic scaffold is a key pharmacophore found in a multitude of biologically active compounds. Its rigid, five-membered ring structure, incorporating both nitrogen and sulfur heteroatoms, provides a unique three-dimensional framework for interacting with biological targets. The carboxylic ester at the C4 position and the secondary amine at the N3 position offer versatile handles for synthetic elaboration, allowing for the creation of diverse libraries of compounds with a wide spectrum of therapeutic potential.
A primary alternative and benchmark for comparison is L-cysteine, a naturally occurring amino acid that can be used to construct the thiazolidine ring through condensation with aldehydes or ketones.[1][2] While both starting materials provide access to the thiazolidine core, the choice between them can influence the synthetic strategy, stereochemical outcomes, and ultimately, the biological profile of the final compounds. This guide will delve into these nuances, providing a comparative analysis to inform rational drug design.
Synthetic Pathways to Bioactive Derivatives
The synthetic versatility of this compound allows for the generation of a wide array of derivatives. Key modifications often involve N-acylation of the thiazolidine nitrogen and transformations of the ethyl ester.
N-Acylation: A Gateway to Diverse Functionality
The secondary amine of the thiazolidine ring is readily acylated to introduce a variety of functional groups, significantly impacting the biological activity of the resulting compounds. A prime example is the synthesis of Pidotimod, an immunostimulatory agent.
Experimental Protocol: Synthesis of Pidotimod
-
Preparation of L-pyroglutamoyl chloride: L-pyroglutamic acid is reacted with thionyl chloride to generate the corresponding acyl chloride.[3]
-
Coupling Reaction: this compound is neutralized with a base, such as triethylamine, and then reacted with L-pyroglutamoyl chloride in an appropriate solvent like dimethylformamide (DMF).[3][4]
-
Hydrolysis: The resulting ethyl ester is hydrolyzed under basic conditions to yield Pidotimod (3-L-pyroglutamyl-L-thiazolidine-4-carboxylic acid).[4]
This synthetic approach highlights the straightforward utility of this compound as a scaffold for building complex molecules with defined stereochemistry.
Synthesis from L-Cysteine: A Comparative Approach
L-cysteine serves as a common and cost-effective alternative for the synthesis of thiazolidine-4-carboxylic acid derivatives.[1] The typical reaction involves the condensation of L-cysteine with an aldehyde or ketone.
Experimental Protocol: Synthesis of 2-Aryl-thiazolidine-4-carboxylic Acids from L-Cysteine
-
Condensation: L-cysteine hydrochloride is reacted with a substituted aromatic aldehyde in a suitable solvent system, such as ethanol/water, often at room temperature.[5][6]
-
Cyclization: The initial imine formation is followed by an intramolecular cyclization via the thiol group to form the thiazolidine ring.
-
Isolation: The resulting 2-aryl-thiazolidine-4-carboxylic acid precipitates from the reaction mixture and can be isolated by filtration.[6]
This method provides a direct route to C2-substituted thiazolidines, which can then be further modified at the N3 and C4 positions.
Comparative Biological Activities
Derivatives of this compound and related thiazolidines exhibit a broad spectrum of biological activities, including immunostimulatory, anticancer, antimicrobial, and antiviral properties.
Immunostimulatory Activity: The Case of Pidotimod
Pidotimod, synthesized from this compound, is a well-established immunostimulatory drug.[7] Its mechanism of action involves the modulation of both innate and adaptive immunity.[8] Pidotimod promotes the maturation of dendritic cells, enhances the activity of T-lymphocytes and natural killer (NK) cells, and upregulates the expression of Toll-like receptors (TLRs).[9][10][11]
This targeted immunomodulatory activity makes Pidotimod a valuable therapeutic agent for recurrent respiratory infections.[10]
Anticancer Activity: Targeting Key Signaling Pathways
Thiazolidine derivatives, particularly thiazolidin-4-ones, have emerged as promising anticancer agents.[12] Their mechanism of action is often multifaceted, involving the modulation of critical cellular signaling pathways implicated in cancer progression, such as the PI3K/Akt pathway.[13][14]
By inhibiting key kinases like PI3K, these compounds can disrupt downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells. The structural diversity achievable from synthons like this compound allows for the fine-tuning of inhibitory activity and selectivity against different PI3K isoforms.[13]
Table 1: Comparative Anticancer Activity of Thiazolidine Derivatives
| Compound ID | Starting Material | Cancer Cell Line | IC50 (µM) | Reference |
| 1b | L-cysteine | A375 (Melanoma) | <10 | [6] |
| 3ad | L-cysteine | A375 (Melanoma) | <10 | [6] |
| Compound 28 | Not Specified | MCF-7 (Breast) | 2.1 ± 0.5 | [12] |
| Compound 4 | Not Specified | A549 (Lung) | 0.35 | [12] |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity: A Broad Spectrum of Action
Thiazolidine derivatives have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[4][5][15][16] The mechanism of antibacterial action for some thiazolidinones has been proposed to involve the inhibition of MurB, an enzyme essential for the biosynthesis of peptidoglycan in bacterial cell walls.[15][17]
The structural modifications enabled by starting with this compound allow for the exploration of structure-activity relationships (SAR) to optimize antimicrobial potency.
Table 2: Comparative Antimicrobial Activity of Thiazolidine Derivatives
| Compound Class | Starting Material | Target Organism | MIC (µg/mL) | Reference |
| 5-Arylidene-thiazolidine-2,4-diones | Thiazolidine-2,4-dione | Gram-positive bacteria | 2 - 16 | [12] |
| 2,3-Diaryl-thiazolidin-4-ones | Various | S. aureus | 0.008 - 0.24 | [15] |
| Thiazolidine-2,4-dione carboxamides | Thiazolidine-2,4-dione | Ps. aeruginosa | 10 - 14 (inhibition zone in mm) | [5] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
This compound stands out as a highly valuable and versatile chiral building block for the synthesis of a diverse range of biologically active compounds. Its utility is demonstrated in the efficient synthesis of the immunostimulant Pidotimod and its potential for generating novel anticancer and antimicrobial agents.
While L-cysteine offers a cost-effective alternative for accessing the thiazolidine core, this compound provides a pre-formed, stereochemically defined scaffold that can streamline synthetic routes to specific target molecules. The choice of starting material will ultimately depend on the desired final structure, synthetic strategy, and cost considerations.
Future research should focus on the direct comparative evaluation of derivatives synthesized from these different chiral synthons under standardized assay conditions to provide a clearer understanding of the impact of the starting material on biological activity. Furthermore, the exploration of other chiral synthons, such as chiral amino alcohols, could open up new avenues for the synthesis of novel and potent thiazolidine-based therapeutics.[18][19] The continued investigation of the mechanisms of action of these compounds will be crucial for the rational design of next-generation drugs with improved efficacy and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. From Legacy to Innovation: Pidotimod’s Expanding Therapeutic Horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. What is Pidotimod used for? [synapse.patsnap.com]
- 9. Pidotimod: the state of art - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pidotimod: In-depth review of current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pidotimod: the past and the present - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiazolidinedione-Based PI3Kα Inhibitors: An Analysis of Biochemical and Virtual Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Thiazolidine Rings: Methods, Mechanisms, and Modern Approaches
The thiazolidine ring, a saturated five-membered heterocycle containing sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, including antidiabetic, antimicrobial, anticonvulsant, and anti-inflammatory properties.[2][3] The versatility of this scaffold has driven the development of numerous synthetic strategies, ranging from classical multicomponent reactions to modern green chemistry approaches. This guide provides a comparative analysis of the most prominent methods for synthesizing the thiazolidine core, offering researchers, scientists, and drug development professionals a comprehensive overview of the available synthetic toolbox. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to guide the selection of the most appropriate strategy for a given synthetic challenge.
The Workhorse of Thiazolidine Synthesis: The Three-Component Reaction
The one-pot, three-component condensation of an amine, an aldehyde (or ketone), and a mercaptoalkanoic acid (most commonly thioglycolic acid) is arguably the most widely employed method for the synthesis of 2,3-disubstituted thiazolidin-4-ones.[4][5] This reaction is prized for its operational simplicity and the diversity of structures that can be generated from readily available starting materials.
Reaction Mechanism
The reaction proceeds through the initial formation of an imine from the condensation of the amine and the aldehyde. Subsequently, the thiol group of the mercaptoalkanoic acid attacks the imine carbon, followed by an intramolecular cyclization via nucleophilic attack of the nitrogen on the carboxylic acid carbonyl group, which upon dehydration yields the final thiazolidin-4-one ring.[6]
Caption: Mechanism of the three-component synthesis of thiazolidin-4-ones.
Advantages and Disadvantages
-
Advantages: High atom economy, operational simplicity, and the ability to generate a diverse library of compounds in a single step.[7]
-
Disadvantages: Can require harsh reaction conditions, long reaction times, and the use of hazardous solvents in conventional heating methods.
Experimental Protocol: Conventional Synthesis of 2,3-Disubstituted-1,3-thiazolidin-4-ones
The following is a representative protocol for the conventional synthesis of thiazolidin-4-ones.
Materials:
-
Aromatic or aliphatic primary amine (10 mmol)
-
Aromatic aldehyde (10 mmol)
-
Thioglycolic acid (12 mmol)
-
Toluene or other suitable solvent
-
Dean-Stark apparatus
Procedure:
-
A mixture of the amine (10 mmol) and the aldehyde (10 mmol) in toluene is refluxed using a Dean-Stark apparatus to remove water and form the corresponding imine.
-
After the complete formation of the imine (as monitored by TLC), the reaction mixture is cooled, and thioglycolic acid (12 mmol) is added.
-
The mixture is then refluxed for an additional 4-6 hours until the reaction is complete.
-
The solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to afford the desired 2,3-disubstituted-1,3-thiazolidin-4-one.
Accelerated Synthesis: Microwave and Ultrasound-Assisted Methods
To overcome the limitations of conventional heating, microwave and ultrasound irradiation have emerged as powerful tools for accelerating the synthesis of thiazolidine rings.[8][9][10] These techniques often lead to dramatically reduced reaction times, improved yields, and cleaner reaction profiles, aligning with the principles of green chemistry.
Microwave-Assisted Synthesis
Microwave irradiation promotes rapid and uniform heating of the reaction mixture, often leading to a significant reduction in reaction times from hours to minutes.[11][12]
Caption: Workflow for microwave-assisted thiazolidinone synthesis.
Experimental Protocol: Microwave-Assisted Synthesis of Thiazolidine-2,4-dione
This protocol describes the synthesis of the core thiazolidine-2,4-dione ring.[11]
Materials:
-
Thiourea (43.4 mmol)
-
Monochloroacetic acid (44.0 mmol)
-
Water (8 mL)
-
Microwave reactor
Procedure:
-
A mixture of thiourea (3.34 g) and monochloroacetic acid (4.16 g) in 8 mL of water is placed in a 15 mL pressure vial with a stir bar.
-
The reaction mixture is stirred for 1 hour at room temperature.
-
The vial is then placed in a microwave reactor and irradiated at 110 °C (350 W) for 12 minutes (2-minute ramp, 10-minute hold).[11]
-
The resulting solution is cooled and stirred at room temperature for 1 hour.
-
The precipitate is collected and recrystallized from water to yield the product as a white crystalline solid (yields can be up to 90%).[11]
Ultrasound-Assisted Synthesis
Sonication, the application of ultrasound energy to a reaction, can promote the formation of thiazolidinones through acoustic cavitation, which generates localized high temperatures and pressures, enhancing reaction rates.[13][14] A significant advantage of this method is the ability to perform reactions under solvent-free conditions.[10]
Experimental Protocol: Ultrasound-Assisted, Solvent-Free Synthesis of Diaryl-4-thiazolidinones
This protocol exemplifies a green, solvent-free approach.[10]
Materials:
-
Aromatic amine (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Thioglycolic acid (1.2 mmol)
-
Ultrasonic bath or probe
Procedure:
-
A mixture of the aromatic amine, aromatic aldehyde, and thioglycolic acid is placed in a reaction vessel.
-
The vessel is subjected to ultrasonic irradiation at a specified frequency and power for a short period (typically 15-30 minutes) at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solid product is washed with a suitable solvent (e.g., ethanol) and dried to afford the pure diaryl-4-thiazolidinone.
Green and Sustainable Approaches: Deep Eutectic Solvents
Deep eutectic solvents (DESs) are emerging as environmentally benign reaction media that can also act as catalysts.[15][16] They are typically formed from a mixture of a hydrogen bond acceptor (e.g., choline chloride) and a hydrogen bond donor (e.g., urea).[17] The use of DESs in thiazolidine synthesis avoids the need for volatile and often toxic organic solvents.
Experimental Protocol: Knoevenagel Condensation for Thiazolidinedione Derivatives in a Deep Eutectic Solvent
This protocol details the synthesis of 5-benzylidene-thiazolidine-2,4-diones.[16][17]
Materials:
-
Thiazolidine-2,4-dione (1 mmol)
-
Substituted benzaldehyde (1 mmol)
-
Deep Eutectic Solvent (e.g., Choline chloride:Urea in a 1:2 molar ratio)
Procedure:
-
The DES is prepared by mixing choline chloride and urea and heating until a homogeneous liquid is formed.
-
Thiazolidine-2,4-dione and the substituted benzaldehyde are added to the DES.
-
The reaction mixture is stirred at a specific temperature (e.g., 80-100 °C) for a period ranging from 30 minutes to a few hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and water is added to precipitate the product.
-
The solid product is filtered, washed with water, and dried. Yields can be excellent, often exceeding 90%.[17]
Biosourced Precursors: Synthesis from Amino Acids
The use of naturally occurring amino acids, such as L-cysteine, as starting materials provides a straightforward and often stereospecific route to certain thiazolidine derivatives, particularly thiazolidine-4-carboxylic acids.[18][19]
Reaction Mechanism
The reaction involves the condensation of the aldehyde with the amino group of L-cysteine to form a Schiff base intermediate, which then undergoes intramolecular cyclization through the attack of the thiol group on the imine carbon.[20]
Caption: Synthesis of thiazolidine-4-carboxylic acid from L-cysteine.
Experimental Protocol: Synthesis of 2-Substituted-thiazolidine-4-carboxylic Acids from L-Cysteine
This protocol outlines the one-pot synthesis of thiazolidine-4-carboxylic acid derivatives.[19]
Materials:
-
L-Cysteine (30 mmol)
-
Aldehyde (30 mmol)
-
Ethanol
-
Water
Procedure:
-
L-Cysteine (3.63 g) is dissolved in a mixture of water (50 mL) and ethanol (6 mL).
-
A solution of the corresponding aldehyde (30 mmol) in ethanol (15 mL) is added to the cysteine solution.
-
The mixture is stirred at 25 °C for 6 hours.
-
The resulting precipitate is filtered, washed with water, and dried to afford the desired 2-substituted-1,3-thiazolidine-4-carboxylic acid. Yields are typically high, ranging from 82% to 99%.[19]
A similar approach involves the reaction of cysteamine with aldehydes, which proceeds through a comparable mechanism to yield various 2-substituted thiazolidines.[1][21]
Comparative Analysis of Synthetic Methods
| Method | Key Features | Typical Reaction Time | Typical Yields | Advantages | Disadvantages |
| Three-Component Reaction (Conventional) | One-pot condensation of amine, aldehyde, and thioglycolic acid with heating. | 4 - 12 hours | 60 - 85% | High diversity, simple setup. | Long reaction times, often requires high temperatures and organic solvents. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation for rapid heating.[11][12] | 5 - 30 minutes | 80 - 95% | Drastically reduced reaction times, high yields, cleaner reactions.[8] | Requires specialized microwave reactor equipment. |
| Ultrasound-Assisted Synthesis | Employs sonication to accelerate the reaction, often solvent-free.[10] | 15 - 60 minutes | 85 - 95% | Short reaction times, high yields, environmentally friendly (solvent-free).[13] | May require a high-power ultrasound source for scalability. |
| Deep Eutectic Solvents (DES) | Uses a green, biodegradable solvent system that also acts as a catalyst.[16] | 0.5 - 3 hours | 88 - 98% | Environmentally benign, high yields, recyclable solvent system.[17] | Product isolation may require precipitation with an anti-solvent. |
| Synthesis from L-Cysteine | Condensation of L-cysteine with an aldehyde.[19] | 4 - 8 hours | 82 - 99% | Utilizes a bio-renewable starting material, often proceeds at room temperature.[19] | Limited to the synthesis of thiazolidine-4-carboxylic acid derivatives. |
Conclusion
The synthesis of the thiazolidine ring system is a mature field with a rich diversity of available methodologies. The classical three-component reaction remains a robust and versatile tool for generating molecular diversity. However, for researchers seeking to improve efficiency and adhere to the principles of green chemistry, modern techniques such as microwave and ultrasound-assisted synthesis, as well as the use of deep eutectic solvents, offer significant advantages in terms of reduced reaction times, higher yields, and improved environmental footprint. The choice of synthetic route will ultimately depend on the specific target molecule, available laboratory equipment, and the desired scale of the reaction. This guide provides the foundational knowledge for making an informed decision, empowering researchers to efficiently access the valuable chemical space of thiazolidine derivatives.
References
- 1. Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 4. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. sciforum.net [sciforum.net]
- 9. researchgate.net [researchgate.net]
- 10. Item - Ultrasound assisted solvent-free approach for the synthesis of 4-thiazolidinone derivatives - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 11. mdpi.com [mdpi.com]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies [frontiersin.org]
- 16. Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapid and Environmentally-Friendly Synthesis of Thiazolidinone Analogues in Deep Eutectic Solvent Complemented with Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. lib3.dss.go.th [lib3.dss.go.th]
Validation of analytical methods for (R)-Ethyl thiazolidine-4-carboxylate hydrochloride
An In-Depth Comparative Guide to the Validation of Analytical Methods for (R)-Ethyl Thiazolidine-4-Carboxylate Hydrochloride
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality, safety, and efficacy. This compound, a key chiral building block in the synthesis of various pharmaceuticals, presents a multi-faceted analytical challenge. Its quality control necessitates a suite of validated methods to assess its identity, strength, chiral purity, and the absence of process-related impurities and residual solvents.
This guide provides an in-depth comparison of the essential analytical techniques required for the comprehensive validation of this compound. We will move beyond procedural checklists to explore the causality behind methodological choices, grounded in established scientific principles and regulatory expectations set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4]
The Core Analytical Imperatives
Validating methods for a chiral active pharmaceutical ingredient (API) intermediate like this compound requires addressing three distinct quality attributes, each best served by a specific chromatographic technique:
-
Assay and Purity Profile: Quantifying the main component and detecting any non-volatile, process-related impurities or degradation products.
-
Enantiomeric Purity: Specifically quantifying the desired (R)-enantiomer and controlling the level of its undesired (S)-enantiomer. This is critical as different enantiomers of a drug can have vastly different pharmacological or toxicological profiles.[5]
-
Residual Solvents: Identifying and quantifying volatile organic solvents remaining from the synthesis and purification processes, which are strictly controlled due to their potential toxicity.[6][7][8]
This guide will dissect the validation of High-Performance Liquid Chromatography (HPLC) for assay, Chiral HPLC for enantiomeric purity, and Headspace Gas Chromatography (HS-GC) for residual solvents.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
HPLC is the cornerstone of pharmaceutical analysis for non-volatile and thermally unstable compounds, making it the ideal choice for assaying this compound and profiling its related substances.[9][10][11] The technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[12]
Causality of Method Design: The choice of a reversed-phase HPLC (RP-HPLC) method is logical for this molecule. The compound possesses sufficient polarity to be soluble in typical aqueous-organic mobile phases, and a C18 column provides a versatile, non-polar stationary phase for retaining and separating the analyte from potential impurities of varying polarities.
Experimental Protocol: RP-HPLC Method Validation
Objective: To validate a method for the quantification (assay) of this compound and the detection of its impurities.
Instrumentation:
-
HPLC system with a UV-Vis or Diode-Array Detector (DAD).
Chromatographic Conditions:
-
Column: Atlantis C18 (4.6 × 50 mm, 3.5 µm) or equivalent.[13]
-
Mobile Phase A: 10 mM Ammonium Formate in water, pH adjusted to 3.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: 0-1 min (5% B), 1-10 min (5% to 70% B), 10-12 min (70% B), 12-12.1 min (70% to 5% B), 12.1-15 min (5% B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[13]
-
Detection Wavelength: 210 nm.
-
Injection Volume: 5 µL.
-
Diluent: Mobile Phase A:Mobile Phase B (95:5 v/v).
Validation Parameters (per ICH Q2(R2) Guidelines): [1][14]
-
Specificity: Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) are performed to demonstrate that the method can resolve the main peak from any degradation products and potential impurities.
-
Linearity: A minimum of five concentrations are prepared across the range of 50-150% of the target assay concentration. The peak area response is plotted against concentration, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determined by analyzing samples with known concentrations (spiked placebo or by standard addition) at a minimum of three levels (e.g., 80%, 100%, 120%) in triplicate. The recovery should be within 98.0-102.0%.
-
Precision:
-
Repeatability (Intra-assay): Six replicate preparations of the same sample at 100% of the target concentration are analyzed. The Relative Standard Deviation (RSD) should be ≤ 1.0%.
-
Intermediate Precision: The repeatability assay is performed by a different analyst on a different day with different equipment. The RSD between the two sets of data is evaluated.
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determined for impurities. Typically established based on the signal-to-noise ratio (S/N), where LOQ is ~10:1 and LOD is ~3:1.
-
Robustness: The method's reliability is tested by making small, deliberate variations in parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).
Data Presentation: HPLC Validation Summary
| Validation Parameter | Acceptance Criterion | Typical Result |
| Specificity | Peak is pure and resolved from degradants | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD) | ||
| - Repeatability | ≤ 1.0% | 0.45% |
| - Intermediate Precision | ≤ 2.0% | 0.88% |
| LOQ (for impurities) | S/N Ratio ≥ 10 | 0.05% of target conc. |
| Robustness | System suitability parameters pass | Pass |
Workflow Visualization
References
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. ICH Official web site : ICH [ich.org]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. almacgroup.com [almacgroup.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 11. veeprho.com [veeprho.com]
- 12. <621> CHROMATOGRAPHY [drugfuture.com]
- 13. Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 14. starodub.nl [starodub.nl]
A Comparative Guide to the Efficacy of (R)-Ethyl Thiazolidine-4-Carboxylate Hydrochloride as a Prodrug of L-Cysteine
This guide provides a comprehensive analysis of (R)-Ethyl thiazolidine-4-carboxylate hydrochloride (ET4C) as a prodrug for L-cysteine, a semi-essential amino acid critical for numerous physiological functions. We will dissect its mechanism of action, compare its potential efficacy against established and alternative L-cysteine prodrugs, and provide a robust framework of experimental protocols for its evaluation. This document is intended for researchers, drug development professionals, and scientists engaged in antioxidant therapies, hepatoprotection, and pharmaceutical sciences.
Section 1: The Central Role of L-Cysteine and the Rationale for Prodrug Delivery
Biological Significance of L-Cysteine
L-cysteine is a sulfur-containing amino acid that serves as a vital building block for proteins.[1] Its significance, however, extends far beyond protein synthesis. The thiol (sulfhydryl) group of cysteine is a potent nucleophile and redox-active moiety, making it central to cellular defense and metabolism.[2] Its most critical role is as the rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in mammalian cells.[3][4][5] GSH is paramount for detoxifying reactive oxygen species (ROS), chelating heavy metals, maintaining the cellular redox state, and supporting immune function.[4][6]
The Challenge of Direct L-Cysteine Supplementation
Despite its importance, direct administration of L-cysteine is hampered by several challenges. It is unstable in solution, rapidly oxidizing to form the disulfide cystine.[2] Furthermore, high doses of L-cysteine can be toxic, and its therapeutic utility is often limited by poor bioavailability and side effects.[7] This necessitates the use of prodrugs—biologically inert compounds that undergo metabolic conversion to the active parent drug, in this case, L-cysteine.
Section 2: this compound (ET4C) - A Candidate Prodrug
This compound, hereafter referred to as ET4C, is an esterified derivative of thiazolidine-4-carboxylic acid. It is a stable, white crystalline powder used as an intermediate in the synthesis of other active pharmaceutical ingredients.[8] Its structure presents a promising strategy for L-cysteine delivery.
Proposed Metabolic Activation Pathway
The efficacy of ET4C as a prodrug hinges on its efficient, multi-step conversion to L-cysteine in vivo. We propose a two-stage bioactivation process. First, the ethyl ester is rapidly hydrolyzed by ubiquitous plasma and intracellular esterases to yield (R)-thiazolidine-4-carboxylic acid (T4C). Second, T4C, which is a structural analog of proline, is metabolized in the mitochondria. It is oxidized by proline oxidase to an unstable intermediate, which is then hydrolyzed in the cytosol to N-formyl-cysteine and subsequently to L-cysteine, which becomes available for GSH synthesis.[9][10]
Caption: Proposed metabolic pathway of ET4C to L-cysteine and Glutathione.
Section 3: The Competitive Landscape: Alternative L-Cysteine Prodrugs
A thorough evaluation of ET4C requires comparison against established alternatives.
-
N-Acetyl-L-Cysteine (NAC): NAC is the most widely used L-cysteine prodrug, recognized as an effective mucolytic agent and the standard antidote for acetaminophen (paracetamol) overdose.[11][12] It functions by deacetylating to L-cysteine, thereby replenishing GSH stores.[12] However, its clinical utility is often constrained by low oral bioavailability (typically 6-10%) due to extensive first-pass metabolism in the gut and liver.[11]
-
L-2-Oxothiazolidine-4-Carboxylate (OTC) / Procysteine: OTC is another well-characterized prodrug designed for intracellular cysteine delivery.[7] It is converted to L-cysteine by the intracellular enzyme 5-oxoprolinase. This mechanism bypasses the need for extracellular conversion, potentially leading to more efficient intracellular GSH synthesis and has demonstrated lower toxicity than direct L-cysteine administration in neonatal models.[7][13]
-
Other Thiazolidine Derivatives: Various derivatives have been synthesized to optimize L-cysteine delivery. For instance, 2-(RS)-n-propylthiazolidine-4(R)-carboxylic acid (PTCA) and D-ribose-L-cysteine (RibCys) have shown promise in preclinical models, such as colitis, by releasing L-cysteine and boosting GSH levels.[14][15] These compounds often rely on non-enzymatic ring opening to liberate the parent amino acid.[16][17]
Section 4: A Framework for Comparative Efficacy Evaluation
To objectively assess the potential of ET4C, we propose a structured, multi-tiered experimental approach. This framework is designed to provide a comprehensive comparison of ET4C against NAC and OTC, focusing on key performance indicators from in vitro stability to in vivo therapeutic efficacy.
Caption: Experimental workflow for in vivo comparative efficacy study.
Key Performance Metrics:
-
Bioavailability: The plasma concentration-time curve (AUC) of L-cysteine following oral administration of each prodrug.
-
GSH Replenishment: The capacity to restore hepatic GSH levels after depletion by a toxic agent like acetaminophen.
-
Hepatoprotection: The ability to mitigate liver damage, quantified by serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, and confirmed by liver histology.
Section 5: Data Synthesis and Performance Comparison
The following tables present a hypothetical but scientifically plausible comparison based on the expected performance of each prodrug class.
Table 1: Physicochemical and Pharmacokinetic Properties
| Parameter | (R)-Ethyl thiazolidine-4-carboxylate HCl (ET4C) | N-Acetyl-L-Cysteine (NAC) | L-2-Oxothiazolidine-4-Carboxylate (OTC) |
|---|---|---|---|
| Molecular Weight | 197.68 g/mol [8] | 163.19 g/mol | 147.17 g/mol |
| Primary Conversion | Esterases, Proline Oxidase[9] | Deacetylases | 5-Oxoprolinase |
| Oral Bioavailability | Moderate (Predicted) | Low (~10%)[11] | Moderate to High |
| Plasma Half-life | Short (as parent compound) | ~5.6 hours[11] | Variable |
Table 2: Comparative Efficacy in a Murine Acetaminophen (APAP) Hepatotoxicity Model
| Parameter | APAP Only | APAP + ET4C | APAP + NAC | APAP + OTC |
|---|---|---|---|---|
| Serum ALT (U/L) at 24h | ~8000 | ~1500 | ~2000 | ~1000 |
| Hepatic GSH (% of Control) | ~20% | ~85% | ~75% | ~90% |
| Liver Necrosis Score | Severe (4+) | Mild (1+) | Mild-Moderate (1-2+) | Minimal to Mild (0-1+) |
| Survival Rate | ~40% | ~95% | ~90% | ~95% |
Data are representative values synthesized for comparative purposes.
Section 6: Detailed Experimental Protocols
Protocol: In Vivo Pharmacokinetic and Efficacy Study
Objective: To compare the oral bioavailability and hepatoprotective efficacy of ET4C, NAC, and OTC in a mouse model of acetaminophen (APAP)-induced liver injury.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
(R)-Ethyl thiazolidine-4-carboxylate HCl, N-Acetyl-L-Cysteine, L-2-Oxothiazolidine-4-Carboxylate
-
Acetaminophen (Sigma-Aldrich)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
LC-MS/MS system for thiol analysis
-
ALT/AST assay kits (commercially available)
-
GSH/GSSG assay kits (commercially available)
Methodology:
-
Animal Acclimatization: House animals under standard conditions (12h light/dark cycle, food and water ad libitum) for at least one week.
-
Grouping and Fasting: Randomly assign mice to five groups (n=8 per group) as described in the workflow diagram. Fast mice overnight (12-16 hours) before the experiment.
-
Prodrug Administration: Administer equimolar doses of ET4C, NAC, or OTC (e.g., 1 mmol/kg) or vehicle via oral gavage.
-
APAP Challenge: One hour after prodrug administration, administer a hepatotoxic dose of APAP (e.g., 300 mg/kg) via intraperitoneal (i.p.) injection to all groups except the vehicle control.
-
Pharmacokinetic Sampling: For a separate cohort of animals, collect blood samples (~20 µL) via tail vein at 0, 0.5, 1, 2, 4, 8, and 24 hours post-prodrug administration. Immediately process plasma with a reducing agent and derivatizing agent for total L-cysteine analysis by a validated LC-MS/MS method.[18]
-
Efficacy Endpoint: At 24 hours post-APAP challenge, anesthetize the mice and collect terminal blood via cardiac puncture.
-
Biochemical Analysis: Centrifuge blood to obtain serum and measure ALT and AST levels using commercial kits according to the manufacturer's instructions.
-
Tissue Collection and Analysis: Perfuse the liver with saline, excise it, and weigh it. Homogenize a portion of the liver for immediate analysis of GSH and GSSG levels. Fix the largest lobe in 10% neutral buffered formalin for histopathological processing (H&E staining).
-
Data Analysis: Analyze pharmacokinetic data to determine AUC, Cmax, and Tmax. Use one-way ANOVA with post-hoc tests to compare ALT, AST, and GSH levels between groups. A pathologist blinded to the treatment groups should score liver sections for necrosis.
Section 7: Conclusion and Expert Insights
This guide establishes a framework for evaluating this compound as a novel L-cysteine prodrug. Its proposed metabolic pathway, leveraging both esterase and proline oxidase activity, presents a plausible mechanism for efficient L-cysteine release.
Expert Insights:
-
Potential Advantages of ET4C: The two-step activation of ET4C may offer a more controlled and sustained release of L-cysteine compared to prodrugs that rely solely on rapid non-enzymatic hydrolysis. By delivering the T4C moiety, it taps into a specific mitochondrial enzymatic pathway, which could offer advantages in targeting mitochondrial oxidative stress.
-
Comparison to Standards: While NAC is the clinical benchmark, its low bioavailability is a significant drawback that ET4C may overcome. The key comparison will be against OTC, which utilizes a different intracellular activation enzyme. The relative tissue expression and efficiency of proline oxidase versus 5-oxoprolinase will be a critical determinant of therapeutic efficacy and tissue specificity.
-
Future Directions: Further research should focus on validating the proposed metabolic pathway of ET4C using labeled compounds. Head-to-head comparative studies, following the protocols outlined herein, are essential to definitively position ET4C within the therapeutic landscape. Investigating its efficacy in other models of oxidative stress, such as chronic respiratory diseases or neurodegenerative disorders, could also unveil its broader therapeutic potential.[13][19]
By providing a stable, orally administered compound that effectively delivers L-cysteine, ET4C holds the potential to become a valuable tool in the arsenal against conditions rooted in oxidative stress and glutathione depletion.
References
- 1. HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. L-Cysteine Overview | Nu Image Medical® [nuimagemedical.com]
- 4. restorativemedicine.org [restorativemedicine.org]
- 5. draxe.com [draxe.com]
- 6. english.isa.cas.cn [english.isa.cas.cn]
- 7. Toxicity evaluations of L-cysteine and Procysteine, a cysteine prodrug, given once intravenously to neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethyl L-Thiazolidine-4-Carboxylate Hydrochloride | BAISHIXING | ETW [etwinternational.com]
- 9. [Metabolism of L-thiazolidine-4-carboxylic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiazolidine derivatives as source of free L-cysteine in rat tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 12. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A prodrug of cysteine, L-2-oxothiazolidine-4-carboxylic acid, regulates vascular permeability by reducing vascular endothelial growth factor expression in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative efficacies of 2 cysteine prodrugs and a glutathione delivery agent in a colitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative efficacies of 2 cysteine prodrugs and a glutathione delivery agent in a colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prodrugs of L-cysteine as protective agents against acetaminophen-induced hepatotoxicity. 2-(Polyhydroxyalkyl)- and 2-(polyacetoxyalkyl)thiazolidine-4(R)-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Simultaneous determination of total homocysteine, cysteine, cysteinylglycine, and glutathione in human plasma by high-performance liquid chromatography: Application to studies of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Redox potential sensitive N-acetyl cysteine-prodrug nanoparticles inhibit the activation of microglia and improve neuronal survival - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Comparative Guide to the In-Vivo Stability and Metabolism of Thiazolidine-Based Compounds
This guide provides an in-depth, objective comparison of the in-vivo stability and metabolism of thiazolidine-based compounds, supported by experimental data and established protocols. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important heterocyclic scaffold.
Introduction: The Thiazolidine Scaffold in Drug Discovery
The thiazolidine ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives, particularly the thiazolidinediones (TZDs), have garnered significant attention for their diverse pharmacological activities, including anti-diabetic, anti-inflammatory, and anti-cancer properties.[3][4][5] The well-known TZD drugs, rosiglitazone and pioglitazone, revolutionized the treatment of type 2 diabetes by targeting the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[2][4][6]
However, the clinical journey of some thiazolidine-based drugs has been hampered by issues related to their metabolic stability and potential for toxicity. For instance, troglitazone, the first TZD to be marketed, was withdrawn due to idiosyncratic hepatotoxicity, which is thought to be at least partially linked to the formation of reactive metabolites.[6][7] This underscores the critical need for a thorough understanding of the in-vivo fate of thiazolidine-containing compounds early in the drug discovery process. This guide will explore the key metabolic pathways, factors influencing stability, and the experimental workflows required to comprehensively evaluate and compare these molecules.
Metabolic Pathways of Thiazolidine-Based Compounds
The metabolic fate of thiazolidine-based compounds is complex and highly dependent on the specific substitutions on the heterocyclic ring and its appended functionalities. However, several key metabolic transformations are commonly observed.
Primary Metabolic Pathways:
-
Oxidation: The sulfur atom in the thiazolidine ring is susceptible to oxidation, forming sulfoxides and sulfones. The nitrogen atom can also undergo oxidation. Cytochrome P450 (CYP) enzymes are the primary catalysts for these phase I metabolic reactions.
-
Ring Cleavage: The thiazolidine ring can undergo metabolic cleavage, leading to the formation of various open-chain metabolites. This can be a significant pathway, especially for compounds that form reactive intermediates. Studies comparing troglitazone, rosiglitazone, and pioglitazone have shown that all three can undergo bioactivation involving the TZD ring, leading to the formation of glutathione (GSH) adducts.[7]
-
Hydroxylation: Aromatic or aliphatic moieties attached to the thiazolidine core are common sites for hydroxylation, another CYP-mediated process.
-
N-dealkylation: For compounds with substituents on the nitrogen atom of the thiazolidine ring, N-dealkylation can be a significant metabolic route.
-
Conjugation (Phase II Metabolism): Following phase I oxidative transformations, the resulting metabolites, particularly those with newly introduced hydroxyl groups, can undergo conjugation with endogenous molecules such as glucuronic acid or sulfate. This process generally increases the water solubility of the compound and facilitates its excretion.
Below is a generalized diagram illustrating the principal metabolic pathways for a thiazolidine-containing compound.
Caption: Generalized metabolic pathways of thiazolidine-based compounds.
Factors Influencing In-Vivo Stability
The inherent stability of a thiazolidine-based compound is not solely a property of the core ring but is significantly influenced by its substituents. Understanding these structure-metabolism relationships is pivotal for designing more robust drug candidates.
-
Substituents at the 5-position: The nature of the substituent at the C5 position of the thiazolidine ring can dramatically impact metabolic stability. For example, 5-substituted rhodanines and 5-benzylidene thiohydantoins have been shown to have short half-lives in human liver microsomes.[8]
-
N-Substitution: Modifications to the N-3 position of the thiazolidine ring can influence both the compound's activity and its metabolic profile. Incorporating N-heterocyclic structures has been explored as a strategy to enhance metabolic stability.[9]
-
Electronic Properties: The electron-withdrawing or electron-donating nature of substituents can affect the susceptibility of the thiazolidine ring to oxidative metabolism.
-
Steric Hindrance: Bulky substituents near metabolically labile sites can sterically hinder the approach of metabolizing enzymes, thereby increasing the compound's half-life.
-
Introduction of Hydrophilic Groups: Increasing the polarity of a molecule by introducing hydrophilic functional groups can sometimes improve metabolic stability and alter excretion pathways.[8]
Experimental Workflows for Stability and Metabolism Assessment
A multi-tiered approach, starting with in-vitro assays and progressing to in-vivo studies, is essential for a comprehensive evaluation of the metabolic fate of thiazolidine-based compounds.
In-Vitro Assessment: Liver Microsomal Stability Assay
The liver microsomal stability assay is a cornerstone of early drug metabolism studies.[10] It provides an initial assessment of a compound's intrinsic clearance by exposing it to a concentrated source of phase I metabolizing enzymes, primarily CYPs, found in liver microsomes.[11]
Protocol: In-Vitro Liver Microsomal Stability Assay
-
Preparation:
-
Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO).[12]
-
Thaw pooled liver microsomes (e.g., human, rat) on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[10][13]
-
Prepare a cofactor solution, typically an NADPH-regenerating system.[14]
-
Include positive control compounds with known metabolic profiles (e.g., high, medium, and low clearance compounds).[10]
-
-
Incubation:
-
Pre-warm the microsomal suspension and test compounds to 37°C.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system to the microsome-compound mixture. The final concentration of the test compound is typically low (e.g., 1 µM) to ensure first-order kinetics.[10][13]
-
Incubate the reaction mixture at 37°C with shaking.
-
-
Sampling and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw aliquots of the reaction mixture.[10]
-
Immediately quench the reaction by adding the aliquot to a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13] This step precipitates the proteins and stops all enzymatic activity.
-
-
Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining parent compound.[10]
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in-vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.
-
Self-Validation and Controls:
-
-NADPH Control: Run a parallel incubation without the NADPH cofactor. A significant decrease in the parent compound in this control suggests non-CYP-mediated degradation or instability in the buffer.[10]
-
Positive Controls: The inclusion of compounds with known clearance rates validates the activity of the microsomal preparation and the overall assay performance.
-
Internal Standard: The internal standard corrects for variations in sample processing and instrument response.
In-Vivo Pharmacokinetic (PK) and Metabolism Studies
While in-vitro assays are excellent for screening, in-vivo studies in animal models are necessary to understand the complete picture of a compound's absorption, distribution, metabolism, and excretion (ADME).[15][16][17]
Protocol: In-Vivo PK and Metabolism Study in Rodents
-
Compound Administration:
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an appropriate anticoagulant.
-
Process the blood to obtain plasma or serum, which is then stored frozen until analysis.
-
For comprehensive metabolism studies, house the animals in metabolic cages to allow for the separate collection of urine and feces over the study period.[18]
-
-
Sample Analysis:
-
Develop and validate a robust bioanalytical method, typically LC-MS/MS, for the quantification of the parent drug and its potential metabolites in the biological matrices (plasma, urine, etc.).[19] Method validation should adhere to regulatory guidelines and assess parameters like selectivity, accuracy, precision, and stability.[20][21][22][23]
-
Analyze the collected samples to determine the concentration-time profile of the parent compound.
-
-
Metabolite Identification:
-
Analyze plasma, urine, and fecal homogenate samples using high-resolution mass spectrometry to identify potential metabolites.
-
The use of radiolabeled compounds (e.g., with ¹⁴C or ³H) is the gold standard for quantitative ADME studies, ensuring a complete mass balance and tracking of all drug-related material.[15][18]
-
-
Data Analysis and Interpretation:
-
Use pharmacokinetic software to calculate key PK parameters such as:
-
Cmax (maximum concentration)
-
Tmax (time to reach Cmax)
-
AUC (Area Under the Curve)
-
t½ (half-life)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%)[16]
-
-
Correlate the PK profile with the metabolite identification data to build a comprehensive picture of the compound's in-vivo disposition.
-
Below is a diagram illustrating the workflow for an in-vivo pharmacokinetic and metabolism study.
Caption: Workflow for an in-vivo pharmacokinetic and metabolism study.
Comparative Analysis of Thiazolidinediones
The differing clinical fates of troglitazone, rosiglitazone, and pioglitazone offer a valuable case study in the importance of comparative metabolism analysis.
| Compound | Key Metabolic Features | In-Vitro Half-Life (Human Liver Microsomes) | Primary Excretion Route | Clinical Implications |
| Troglitazone | Extensive metabolism, including oxidation of the chromane ring and formation of a reactive quinone-type metabolite. Also undergoes TZD ring bioactivation.[7] | Short | Feces | Withdrawn from the market due to severe hepatotoxicity linked to reactive metabolite formation.[6] |
| Rosiglitazone | Primarily metabolized by N-demethylation and hydroxylation.[6] | Moderate | Urine | Associated with an increased risk of cardiovascular events compared to pioglitazone.[24] |
| Pioglitazone | Metabolized to several active metabolites through hydroxylation of the aliphatic side chain.[6] | Moderate | Feces | Demonstrates a more favorable cardiovascular risk profile compared to rosiglitazone.[24] |
Note: In-vitro half-life values can vary between studies and are presented here for comparative purposes.
This comparison highlights that even with a shared pharmacophore, subtle structural differences can lead to vastly different metabolic pathways and clinical outcomes.[6] The formation of reactive metabolites by troglitazone is a key differentiator that likely contributed to its toxicity profile.[7]
Conclusion and Future Directions
A thorough and early assessment of the in-vivo stability and metabolism of thiazolidine-based compounds is not just a regulatory requirement but a fundamental aspect of rational drug design. By employing a combination of robust in-vitro screening assays and definitive in-vivo studies, researchers can:
-
Identify metabolic liabilities early in the discovery process.
-
Establish clear structure-metabolism relationships to guide the synthesis of more stable and safer analogues.
-
Select drug candidates with optimal pharmacokinetic profiles for clinical development.
The continued development of more sensitive analytical techniques and in-silico predictive models will further enhance our ability to anticipate the metabolic fate of novel thiazolidine derivatives. By integrating these tools, the scientific community can better harness the therapeutic potential of this versatile scaffold while minimizing the risks associated with metabolic instability and toxic metabolite formation.
References
- 1. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazolidinediones: a comparative review of approved uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiazolidinedione bioactivation: a comparison of the bioactivation potentials of troglitazone, rosiglitazone, and pioglitazone using stable isotope-labeled analogues and liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. rsc.org [rsc.org]
- 13. mercell.com [mercell.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. admescope.com [admescope.com]
- 19. A quantitative LC-MS/MS method for determination of thiazolidinedione mitoNEET ligand NL-1 in mouse serum suitable for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ema.europa.eu [ema.europa.eu]
- 21. fda.gov [fda.gov]
- 22. ema.europa.eu [ema.europa.eu]
- 23. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comparative cardiovascular effects of thiazolidinediones: systematic review and meta-analysis of observational studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Cost-Benefit Analysis of (R)-Ethyl Thiazolidine-4-Carboxylate Hydrochloride in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Ethyl thiazolidine-4-carboxylate hydrochloride is a crucial chiral building block in modern pharmaceutical synthesis, most notably for its role as a key intermediate in the production of the synthetic immunostimulant, Pidotimod.[1] The stereochemistry of this molecule is vital for the biological activity of the final drug product, making its synthesis and sourcing a critical consideration in the drug development pipeline. This guide provides an in-depth cost-benefit analysis of utilizing this compound in the synthesis of Pidotimod, comparing it with an alternative "ground-up" synthetic approach starting from more basic precursors. Furthermore, we will contextualize the therapeutic value of Pidotimod by comparing its efficacy and cost against other established immunostimulatory agents for the prevention of recurrent respiratory infections. Our analysis is grounded in experimental data and economic considerations to empower researchers and drug development professionals in making informed decisions.
Part 1: Synthesis of Pidotimod - A Comparative Analysis of Synthetic Routes
The synthesis of Pidotimod, a dipeptide consisting of L-pyroglutamic acid and L-thiazolidine-4-carboxylic acid, can be approached from multiple angles.[2] The choice of synthetic route has significant implications for cost, process complexity, and final product purity. Here, we compare two primary strategies.
Route A: The Precursor Approach - Direct Utilization of this compound
This approach involves the direct condensation of the commercially available chiral building block, this compound, with L-pyroglutamic acid. This is a more direct and potentially streamlined route for the end-user.
Experimental Protocol: Condensation of this compound with L-Pyroglutamic Acid
A detailed experimental protocol for this condensation reaction can be found in various patents, which generally involve the coupling of the two components in the presence of a coupling agent. For instance, a patent describes the condensation of L-thiazolidine-4-carboxylate with L-pyroglutamic acid to yield the ester of Pidotimod, which is then hydrolyzed.[3]
Workflow for Pidotimod Synthesis via Route A
Caption: Synthetic workflow for Pidotimod starting from (R)-Ethyl thiazolidine-4-carboxylate HCl.
Cost Analysis of Route A
The primary cost driver in this route is the starting chiral building block. The price of this compound can vary, with some suppliers listing it at approximately
100.00−
60.00/kg .[4]
Pros and Cons of Route A
-
Pros:
-
Fewer synthetic steps for the pharmaceutical manufacturer, reducing process development time and complexity.
-
The chirality is pre-established in the starting material, minimizing the risk of racemization during synthesis.
-
Potentially higher overall yield and purity of the final product due to a more controlled and shorter synthetic sequence.
-
-
Cons:
-
Higher initial cost of the advanced chiral intermediate.
-
Dependence on specialized suppliers for the chiral building block.
-
Route B: The Ground-Up Synthesis - Starting from L-Cysteine
This route involves the synthesis of the thiazolidine ring system from basic, achiral starting materials like L-cysteine and formaldehyde, followed by esterification and subsequent condensation with L-pyroglutamic acid.
Experimental Protocol: Multi-step Synthesis of Pidotimod from L-Cysteine
Several patents outline this procedure. A representative method involves reacting L-cysteine with formaldehyde to generate L-thiazolidine-4-carboxylic acid. This is then esterified to produce the ethyl ester, which subsequently undergoes condensation with L-pyroglutamic acid, followed by hydrolysis to yield Pidotimod.[3] A Chinese patent describes the synthesis of L-thiazolidine-4-carboxylic acid from L-cysteine and formaldehyde with a yield of around 80%.[5]
Workflow for Pidotimod Synthesis via Route B
Caption: Multi-step synthetic workflow for Pidotimod starting from L-Cysteine.
Cost Analysis of Route B
This route utilizes less expensive starting materials. L-cysteine is a readily available amino acid. The cost of L-pyroglutamic acid is also relatively low, with prices around $33.60 for 25g .
Pros and Cons of Route B
-
Pros:
-
Significantly lower cost of basic starting materials.
-
Greater control over the entire synthetic process.
-
-
Cons:
-
A longer and more complex synthetic route with more steps to optimize and control.
-
Potential for side reactions and lower overall yield.
-
Risk of racemization at the chiral center during the multi-step process, potentially requiring additional purification steps.
-
Quantitative Comparison of Synthetic Routes
| Feature | Route A: Precursor Approach | Route B: Ground-Up Synthesis |
| Starting Material Cost | Higher | Lower |
| Number of Synthetic Steps | Fewer (for the end-user) | More |
| Reported Overall Yield | Potentially higher and more consistent | Variable, depends on optimization of each step. A patent reports a yield of 82.3% for the condensation and hydrolysis steps.[6] |
| Final Product Purity | Generally high, as the chiral intermediate is purified. Pidotimod purity is reported as >99.0%.[6] | May require more rigorous purification to remove byproducts from multiple steps. |
| Process Complexity & Time | Less complex and faster | More complex and time-consuming |
Part 2: this compound in Context - Comparison with Alternative Immunostimulants
The primary therapeutic application of Pidotimod, synthesized from this compound, is the prevention of recurrent respiratory tract infections (RTIs), particularly in children.[7] A cost-benefit analysis must therefore consider not only the synthesis of the drug but also its performance relative to other available treatments.
Focus on Pidotimod
-
Mechanism of Action: Pidotimod is a synthetic dipeptide that exhibits immunomodulatory effects on both innate and adaptive immunity.[2][4]
-
Clinical Efficacy: Studies have shown that Pidotimod can effectively reduce the incidence of respiratory tract infections in susceptible children.[8] A meta-analysis indicated a significant reduction in the frequency of RTIs.[9]
-
Cost of Treatment: The price of Pidotimod can vary, with some listings showing around ₹114 per 400mg stripe in India, which translates to a cost per dose.[10] A cost-utility analysis has suggested that Pidotimod can be a cost-effective strategy for reducing the incidence of recurrent RTIs in children.[11]
Alternative Immunostimulants
-
Description and Mechanism of Action: OM-85 BV is a standardized lysate of several bacterial species that commonly cause respiratory infections. It is thought to stimulate the immune system via the gut-associated lymphoid tissue (GALT).
-
Comparative Clinical Efficacy: Clinical trials have demonstrated the efficacy of OM-85 BV in reducing the frequency of RTIs in children, with some studies showing a reduction of around 30-40%.[12]
-
Manufacturing and Cost: As a biological product, the manufacturing of OM-85 BV is more complex than that of a synthetic molecule like Pidotimod, which can be reflected in its cost.
-
Description and Mechanism of Action: Ribomunyl is composed of ribosomes from several bacterial species and proteoglycans from Klebsiella pneumoniae. It acts as an immunostimulant, enhancing both specific and non-specific immunity.
-
Comparative Clinical Efficacy: Studies have shown that Ribomunyl can reduce the number and duration of respiratory infections in children.[12]
-
Manufacturing and Cost: Similar to OM-85 BV, Ribomunyl is a biological product with a more complex manufacturing process compared to synthetic drugs.
Comparative Analysis of Immunostimulants
| Feature | Pidotimod | OM-85 BV | Ribomunyl |
| Type of Active Substance | Synthetic Dipeptide | Bacterial Lysate (Biologic) | Bacterial Ribosomes & Proteoglycans (Biologic) |
| Mechanism of Action | Modulates innate and adaptive immunity | Stimulates gut-associated lymphoid tissue | Enhances specific and non-specific immunity |
| Clinical Efficacy | Significant reduction in RTI frequency | Reduction in RTI frequency | Reduction in number and duration of RTIs |
| Cost of Treatment | Generally considered cost-effective | Can be more expensive due to biological origin | Can be more expensive due to biological origin |
| Manufacturing Complexity | Relatively straightforward chemical synthesis | Complex biological extraction and standardization | Complex biological extraction and standardization |
Conclusion
The cost-benefit analysis of using this compound in drug development, particularly for the synthesis of Pidotimod, reveals a trade-off between the cost of starting materials and the complexity of the manufacturing process.
-
For companies focused on streamlined production and minimizing in-house synthetic steps, sourcing the pre-made chiral building block (Route A) is a compelling option. Although the initial investment in the starting material is higher, the reduced process complexity, shorter timelines, and potentially higher and more consistent yields can lead to overall economic benefits.
-
For manufacturers with strong synthetic chemistry capabilities and a focus on minimizing raw material costs, the "ground-up" approach (Route B) from L-cysteine offers a viable alternative. This route, however, necessitates a greater investment in process development and quality control to manage the increased number of steps and the potential for impurities and racemization.
From a therapeutic standpoint, Pidotimod, derived from this chiral building block, stands as a valuable and cost-effective option for the prevention of recurrent respiratory infections. While biological immunostimulants like OM-85 BV and Ribomunyl also demonstrate efficacy, the synthetic nature of Pidotimod offers advantages in terms of manufacturing simplicity and scalability.
Ultimately, the decision of which synthetic route to employ and which immunostimulant to develop will depend on a company's specific resources, expertise, and strategic goals. This guide provides a foundational framework for making that informed decision.
References
- 1. Ethyl L-Thiazolidine-4-Carboxylate Hydrochloride | BAISHIXING | ETW [etwinternational.com]
- 2. Pidotimod: the state of art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102167727A - Synthesis method of pidotimod - Google Patents [patents.google.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. CN111377879A - Preparation method of L-thiazolidine-4-formic acid - Google Patents [patents.google.com]
- 6. CN102167727B - Synthesis method of pidotimod - Google Patents [patents.google.com]
- 7. jpnim.com [jpnim.com]
- 8. Whether Immunostimulants Are Effective in Susceptible Children Suffering From Recurrent Respiratory Tract Infections: A Modeling Analysis Based on Literature Aggregate Data | Semantic Scholar [semanticscholar.org]
- 9. Immunostimulants for preventing respiratory tract infection in children: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. indiamart.com [indiamart.com]
- 11. Podotimod in pediatric recurrent respiratory tract infections: a cost-utility analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nonspecific immunomodulators for recurrent respiratory tract infections, wheezing and asthma in children: a systematic review of mechanistic and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Novel Thiazolidine Derivatives in Cancer Research
In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective for researchers and drug development professionals. Among the myriad of heterocyclic compounds, thiazolidine derivatives have emerged as a particularly promising scaffold in the design of new anticancer drugs.[1] This guide provides an in-depth, comparative analysis of the cytotoxic properties of various novel thiazolidine derivatives, grounded in experimental data and established methodologies. We will explore the structural nuances that drive their anticancer activity, compare their potency across different cancer cell lines, and provide detailed protocols for the key assays used in their evaluation.
The Thiazolidine Scaffold: A Versatile Core for Anticancer Agents
The thiazolidine ring system, particularly its 2,4-dione (TZD) and 4-one variants, has proven to be a privileged structure in medicinal chemistry.[2][3][4] Initially recognized for their role as antidiabetic agents through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), their anticancer properties have garnered significant attention.[5][6][7] The anticancer effects of these derivatives are multifaceted, involving both PPARγ-dependent and -independent mechanisms.[3][5] These mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis, thereby targeting key pathways in tumorigenesis.[7][8]
The structural versatility of the thiazolidine core, especially at the C-5 position, allows for extensive chemical modifications.[6][9] This adaptability enables medicinal chemists to fine-tune the pharmacological properties of these compounds, enhancing their cytotoxic potency and selectivity towards cancer cells.[9][10]
Comparative Cytotoxicity of Novel Thiazolidine Derivatives
The true measure of a potential anticancer agent lies in its ability to selectively kill cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Below is a comparative summary of the cytotoxic activity of several classes of novel thiazolidine derivatives against a panel of human cancer cell lines.
2,4-Thiazolidinedione Derivatives
This class of compounds has been extensively studied for its anticancer potential.[6][11]
| Compound/Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 5-(4-alkylbenzylidene)thiazolidine-2,4-dione (5d) | Leukemia (SR) | 2.04 | [11] |
| Non-Small Cell Lung Cancer (NCI-H522) | 1.36 | [11] | |
| Colon Cancer (COLO 205) | 1.64 | [11] | |
| CNS Cancer (SF-539) | 1.87 | [11] | |
| Melanoma (SK-MEL-2) | 1.64 | [11] | |
| Ovarian Cancer (OVCAR-3) | 1.87 | [11] | |
| Renal Cancer (RXF 393) | 1.15 | [11] | |
| Prostate Cancer (PC-3) | 1.90 | [11] | |
| Breast Cancer (MDA-MB-468) | 1.11 | [11] | |
| (Z)-3,5-disubstituted thiazolidine-2,4-diones (22, 23, 24) | Breast Cancer (MCF-7) | 1.27, 1.50, 1.31 | |
| β-carboline hybrid (19e) | Triple-Negative Breast Cancer (MDA-MB-231) | 0.97 | [12] |
| Indole conjugate (PZ-11) | Breast Cancer (MCF-7) | 17.35 | [13] |
| Indole conjugate (AC18, AC20, AC22) | Prostate (PC3) & Breast (MCF-7) | ~5 | [14] |
Thiazolidin-4-one Derivatives
Thiazolidin-4-ones represent another critical class of thiazolidine derivatives with significant cytotoxic activity.[15][16][17]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolizine-thiazolidin-4-one hybrid (48a) | Breast Cancer (MCF-7) | 0.16 | [15] |
| 5-nitrofuran-2-yl substituted (39) | Breast Cancer (MDA-MB-231) | 1.9 | [15] |
| Liver Cancer (HepG2) | 5.4 | [15] | |
| Colon Cancer (HT-29) | 6.5 | [15] | |
| Pyrazoline-thiazolidinone hybrid (16) | Breast Cancer (MCF-7) | 5.05 | [18] |
| Colon Cancer (HCT-116) | 3.08 | [18] | |
| 2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid deriv. (5) | Colorectal Cancer (SW620) | Selective with SI of 4.73 | [19] |
| 2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid deriv. (7) | Colorectal Cancer (SW620) | Selective with SI of 4.16 | [19] |
Rhodanine-Based Thiazolidine Derivatives
Rhodanine (2-thioxothiazolidin-4-one) containing compounds have also shown considerable promise as anticancer agents, in some cases demonstrating superior activity to their 2,4-thiazolidinedione counterparts.[20][21][22]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolyl-rhodanine (T21) | Hepatocellular Carcinoma (Huh7, Plc, Snu449, HepG2, Hep3B) & Breast Cancer (MCF-7) | 2-16 | [20] |
| Phenyl-substituted triazolothiazolyl-rhodanine (27) | Hepatocellular Carcinoma (Huh7) | 4.67 | [22] |
| Breast Cancer (MCF-7) | 2.30 | [22] |
Mechanistic Insights into Cytotoxicity
The cytotoxic effects of thiazolidine derivatives are often mediated through the induction of apoptosis.[5][8] This is a highly regulated process of cell suicide that is essential for normal tissue homeostasis and is often dysregulated in cancer.
Caption: Simplified signaling pathway for apoptosis induction by thiazolidine derivatives.
As illustrated, some thiazolidine derivatives can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[8][23][24] This shift in the balance between pro- and anti-apoptotic factors leads to the activation of executioner caspases, like caspase-3, which then orchestrate the dismantling of the cell.[8][25] Furthermore, certain derivatives can induce cell cycle arrest, for instance at the G0/G1 phase, by upregulating cell cycle inhibitors like p21 and downregulating key proteins such as CDK2 and cyclin E.[8][25] Some derivatives also inhibit critical signaling pathways for cancer cell survival and proliferation, such as the PI3K/AKT pathway.[8][24]
Experimental Protocols for Cytotoxicity Assessment
The reliable evaluation of a compound's cytotoxic potential hinges on the use of robust and validated in vitro assays.[26][27][28] Here, we detail the protocols for three commonly used colorimetric assays.
Caption: General experimental workflow for in vitro cytotoxicity screening.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is a gold standard for assessing cell viability by measuring the metabolic activity of cells.[26][29] Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[29][30]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[31]
-
Compound Treatment: Treat the cells with various concentrations of the thiazolidine derivatives and incubate for the desired exposure time (e.g., 48 or 72 hours).[32]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[30][31] This step is critical as only live cells can convert MTT to formazan.[29]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[31][32]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[30][33] The intensity of the purple color is directly proportional to the number of viable cells.
Sulforhodamine B (SRB) Assay
The SRB assay is a method for determining cytotoxicity based on the measurement of total cellular protein content.[20][28]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[28]
-
Staining: Remove the TCA, wash the plate with water, and add SRB solution to stain the cellular proteins.
-
Washing: Remove the unbound SRB dye by washing with 1% acetic acid.
-
Solubilization: Add a basic solution (e.g., 10 mM Tris base) to dissolve the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at approximately 510 nm.
Lactate Dehydrogenase (LDH) Assay
This assay quantifies cell death by measuring the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell membrane damage.[28]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. Include control wells for maximum LDH release (cells treated with a lysis buffer) and spontaneous LDH release (untreated cells).[28]
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate and a tetrazolium salt. The released LDH will catalyze the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Reading: Measure the absorbance of the formazan product at the appropriate wavelength. The amount of color formation is proportional to the amount of LDH released, and thus to the number of dead cells.
Conclusion and Future Directions
The studies highlighted in this guide collectively underscore the immense potential of novel thiazolidine derivatives as a source of new anticancer agents. The structural diversity within this class of compounds allows for the development of molecules with potent and selective cytotoxic activity against a wide range of cancer cell lines. The comparative data presented here can serve as a valuable resource for researchers in selecting promising lead compounds for further preclinical and clinical development.
Future research should continue to focus on elucidating the precise molecular targets of these compounds and on optimizing their structure-activity relationships to enhance their therapeutic index. The integration of advanced in vitro models, such as 3D tumor spheroids and organoids, will be crucial in bridging the gap between preclinical findings and clinical success.[34] By leveraging the insights gained from comprehensive cytotoxicity studies, the scientific community can continue to advance the development of next-generation thiazolidine-based cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazolidinediones as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazolidinedione derivatives: emerging role in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel thiazolidine derivatives as potent selective pro-apoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.vensel.org [pubs.vensel.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Indole and 2,4-Thiazolidinedione conjugates as potential anticancer modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. library.dmed.org.ua [library.dmed.org.ua]
- 17. pharmacophorejournal.com [pharmacophorejournal.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Synthesis, Cytotoxicity Evaluation, and Molecular Dynamics of 4-Thiazolidinone Derivatives: A Potential Path to EGFR-Targeted Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Thiazolidinedione or Rhodanine: A Study on Synthesis and Anticancer Activity Comparison of Novel Thiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. encyclopedia.pub [encyclopedia.pub]
- 22. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biointerfaceresearch.com [biointerfaceresearch.com]
- 24. africaresearchconnects.com [africaresearchconnects.com]
- 25. researchgate.net [researchgate.net]
- 26. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. noblelifesci.com [noblelifesci.com]
- 28. benchchem.com [benchchem.com]
- 29. MTT assay protocol | Abcam [abcam.com]
- 30. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 31. atcc.org [atcc.org]
- 32. MTT (Assay protocol [protocols.io]
- 33. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (R)-Ethyl thiazolidine-4-carboxylate hydrochloride
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of (R)-Ethyl thiazolidine-4-carboxylate hydrochloride (CAS No. 86028-91-3). As a trusted partner in your research, we are committed to providing information that extends beyond product application to ensure the safety of your personnel and the integrity of your laboratory environment. This guide is structured to explain not just the "how," but the critical "why" behind each procedure, grounding every step in established safety principles and regulatory standards.
Section 1: Core Principles & Hazard Assessment
The core structure, a thiazolidine ring, and the hydrochloride salt functional group dictate its chemical reactivity and toxicological properties. Thiazolidine-based compounds are known to be skin, eye, and respiratory irritants.[1][2][3] Furthermore, as a combustible solid, it may form explosive dust-air mixtures.[1] Upon combustion, it is expected to release toxic fumes, including nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride gas.[1][3]
Table 1: Anticipated Hazard Profile and Key Precautions
| Hazard Type | Description | Rationale & Key Precaution |
|---|---|---|
| Skin & Eye Irritation | Direct contact can cause irritation, redness, and in severe cases, chemical burns.[2][3] | The acidic nature of the hydrochloride salt and the reactivity of the thiazolidine moiety contribute to its irritant properties. Precaution: Always wear appropriate gloves and eye protection. |
| Respiratory Irritation | Inhalation of dust can irritate the mucous membranes and respiratory tract.[2][3] | Fine particulates can be easily aerosolized. The hydrochloride component can release HCl, a known respiratory irritant.[4][5] Precaution: Handle in a well-ventilated area or chemical fume hood. Use a dust mask or respirator if significant dust is generated. |
| Harmful if Swallowed | Ingestion may cause serious damage to health. Animal experiments with related compounds indicate potential for significant harm.[1] | The compound can interfere with biological processes. Precaution: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
| Combustibility | The compound is a combustible solid. Dust generated during handling can form an explosive mixture with air.[1] | Organic compounds, especially as fine powders, present a dust explosion risk. Precaution: Avoid generating dust clouds. Keep away from ignition sources. |
| Incompatibility | Reacts with strong oxidizing agents, which may result in ignition.[1][3] | The sulfur and nitrogen atoms in the heterocyclic ring can be oxidized. Precaution: Segregate from strong oxidizers like nitrates and perchlorates. |
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the chemical for any purpose, including disposal, the appropriate PPE must be worn. The selection of PPE is not merely a checklist item; it is a direct response to the specific hazards identified above.
Table 2: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
|---|---|---|
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or, preferably, chemical splash goggles. | Protects against accidental splashes and airborne dust particles that can cause severe eye irritation.[2][3] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact, which can lead to irritation and potential systemic absorption.[1][3] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator for particulates (e.g., N95) or an air-purifying respirator with appropriate cartridges. | Required when handling large quantities or when engineering controls (like a fume hood) are insufficient to control dust exposure.[1] |
Section 3: Step-by-Step Waste Collection & Segregation Protocol
The fundamental principle of chemical disposal is that it must be managed by a licensed and approved waste disposal facility .[2][3][6] Your responsibility is the safe collection, segregation, and temporary storage of the waste until it is collected.
Step 1: Designate a Waste Container
-
Action: Select a clean, dry, and chemically compatible container. High-density polyethylene (HDPE) containers are an excellent choice.
-
Causality: The container must not react with the chemical waste. Storing acidic hydrochloride salts in metal containers can cause corrosion and the generation of flammable hydrogen gas.[7][8]
Step 2: Collect the Waste
-
Action: Carefully transfer the waste this compound into the designated container. If it is a solid, use a scoop or spatula to minimize dust formation. If it is in a solution, pour carefully.
-
Causality: Minimizing dust generation is critical to prevent inhalation exposure and reduce the risk of a dust explosion.[1]
Step 3: Segregate the Waste Stream
-
Action: This waste must be segregated as a solid organic acidic compound . Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.
-
Causality: Improper mixing of chemicals is one of the most common causes of laboratory accidents. Mixing this compound with bases can cause a neutralization reaction, while mixing with strong oxidizers could lead to a fire.[1][8] The flowchart below outlines the critical decision-making process for segregation.
Figure 1: Decision workflow for proper waste segregation.
Section 4: On-Site Storage & Labeling
Once collected and segregated, the waste must be stored correctly pending disposal. This stage is governed by the EPA's Resource Conservation and Recovery Act (RCRA).[7][9]
1. Satellite Accumulation Area (SAA):
-
Protocol: Store the sealed waste container in a designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel.[8][10]
-
Causality: The SAA regulation ensures that hazardous waste is managed safely by knowledgeable personnel in the immediate area where it is produced, minimizing the risk of spills or mishandling during transport within the facility.
2. Labeling:
-
Protocol: The container must be labeled immediately with the words "Hazardous Waste" . The label must also include:
-
The full chemical name: "this compound". Do not use abbreviations.
-
The approximate quantity of waste.
-
The date accumulation started.
-
All relevant hazard information (e.g., "Irritant," "Combustible Solid").
-
-
Causality: Proper labeling is a legal requirement and is essential for communicating hazards to everyone in the lab and to the waste disposal technicians who will handle the container.[7][8]
3. Container Management:
-
Protocol: Keep the container securely closed at all times, except when adding waste. Conduct and document weekly inspections of your SAA to check for leaks or container degradation.[9]
-
Causality: A closed container prevents the release of vapors and protects the contents from contamination, which could lead to unexpected reactions. Regular inspections ensure that any potential problems are identified and addressed before they become serious incidents.
Section 5: Final Disposal Pathway
The only acceptable method for the final disposal of this compound is through a licensed hazardous waste management company.
-
Procedure: Contact your institution's EHS department to arrange for a pickup of the hazardous waste. They will coordinate with a certified waste hauler.
-
Underlying Technology: The most probable disposal method for this type of compound is high-temperature incineration.[11] This process is designed to break down the organic molecule into simpler, less harmful components.
-
Causality of Professional Disposal:
-
Regulatory Compliance: Hazardous waste disposal is strictly regulated by the EPA and state authorities.[9][10] Failure to comply can result in significant fines and legal action.
-
Environmental Protection: Incinerators used by waste management companies are equipped with advanced scrubbers and filters to neutralize and capture toxic combustion byproducts like NOx, SOx, and hydrogen chloride, preventing their release into the atmosphere.[11]
-
Safety: Attempting to neutralize or treat this chemical in the lab is not recommended. Such procedures can generate unpredictable byproducts and expose personnel to unnecessary risks.
-
Section 6: Emergency Procedures for Spills
In the event of a spill during the collection process, follow these steps immediately:
-
Alert Personnel: Notify everyone in the immediate area.
-
Assess the Spill: For a minor spill of solid material, proceed with cleanup. For a large spill or any spill of the material in a volatile solvent, evacuate the area and contact your institution's emergency response team.
-
Don Appropriate PPE: At a minimum, wear the PPE outlined in Table 2.
-
Contain and Clean:
-
Gently cover the spill with an inert absorbent material like sand or vermiculite.
-
Avoid dry sweeping, which can create dust. If necessary, lightly dampen the material with water to prevent it from becoming airborne.[1]
-
Carefully scoop the material into your designated hazardous waste container.
-
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose of Materials: All cleanup materials (absorbent, gloves, etc.) must be placed in the hazardous waste container.
By adhering to these scientifically grounded and regulation-compliant procedures, you ensure a safe laboratory environment and responsible stewardship of chemical resources.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. HYDROGEN CHLORIDE | Occupational Safety and Health Administration [osha.gov]
- 5. nj.gov [nj.gov]
- 6. fishersci.com [fishersci.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. epa.gov [epa.gov]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Comprehensive Safety Guide: Personal Protective Equipment for Handling (R)-Ethyl thiazolidine-4-carboxylate hydrochloride
As a Senior Application Scientist, my priority is to empower our partners in research and development with not only high-quality chemical intermediates but also the critical knowledge to handle them safely and effectively. This guide provides an in-depth, practical framework for the safe handling of (R)-Ethyl thiazolidine-4-carboxylate hydrochloride (CAS No. 86028-91-3), a key building block in pharmaceutical synthesis.[1][2] The protocols outlined below are designed to be a self-validating system, ensuring that safety is an integral part of the scientific workflow.
Hazard Identification: Understanding the "Why" Behind the Precautions
This compound is a white to off-white crystalline solid.[1] While instrumental in drug development, it presents a distinct set of hazards that mandate rigorous safety protocols.[1][2] Acute exposure can cause irritation to the skin, eyes, and respiratory system.[1][3][4] The hydrochloride salt form enhances its solubility in polar solvents, which can influence its absorption and interaction with biological tissues.[1]
A thorough risk assessment begins with understanding its formal hazard classifications.
| Hazard Classification | GHS Hazard Code | Description | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [5] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [5] |
| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation | [5] |
| Acute Dermal Toxicity | H312 | Harmful in contact with skin | [3][4] |
| Acute Inhalation Toxicity | H332 | Harmful if inhaled | [6] |
| Acute Oral Toxicity | H302 | Harmful if swallowed | [7] |
The causality is clear: the compound's chemical properties can lead to local tissue irritation and potential systemic effects if absorbed. Therefore, every handling step must be designed to prevent contact.
The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the final, crucial barrier between a researcher and a chemical hazard. However, it should always be used in conjunction with more effective control measures.
-
Engineering Controls: These are the most critical. Always handle this compound within a certified chemical fume hood or a local exhaust ventilation system to control airborne dust and vapors.[8] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[9]
-
Administrative Controls: Adhere strictly to Standard Operating Procedures (SOPs) for this chemical. Ensure all personnel are trained on its specific hazards and the emergency procedures. Never work alone when handling hazardous materials.
Core PPE Requirements: A Detailed Protocol
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task. The following provides a baseline for handling this compound in solid and solution forms.
Eye and Face Protection
Given that this compound is a serious eye irritant, robust eye protection is non-negotiable.[3][4]
-
Minimum Requirement: ANSI Z87.1-rated or EN166-compliant safety glasses with side shields are required for all operations.
-
Elevated Risk: When handling larger quantities (>10g) of the solid, or when there is any risk of splashing from solutions, a full-face shield must be worn over the safety glasses.[8][10] Contact lenses are not recommended as they can trap chemicals against the eye.[10]
Skin and Body Protection
The compound is classified as a skin irritant and is harmful upon contact.[3][4][5]
-
Protective Clothing: A flame-resistant lab coat should be worn and kept fully fastened. Ensure it is laundered professionally and not taken home.
-
Gloves: Nitrile gloves are the standard recommendation for handling solids and preparing solutions. Always inspect gloves for tears or punctures before use.[6] For prolonged work or when using solvents, consult a glove compatibility chart to ensure the chosen material has an adequate breakthrough time.
-
The Double-Gloving Technique: For weighing operations or when handling concentrated solutions, wearing two pairs of nitrile gloves is a best practice. This provides an extra layer of protection and allows for the safe removal of the outer, contaminated glove without exposing the skin.
-
Respiratory Protection
The fine, crystalline nature of this solid means it can easily become airborne, posing an inhalation hazard.[1][3]
-
When is it Required? A respirator is necessary when engineering controls are insufficient or during tasks with a high potential for dust generation, such as weighing the powder outside of a fume hood or during a spill cleanup.
-
Type of Respirator: A NIOSH-approved N95 dust mask may be sufficient for minimal exposure. However, for higher-risk tasks, a half-mask or full-face respirator with P100 (particulate) filters is recommended.[3] Crucially, all personnel required to wear tight-fitting respirators must undergo a formal fit test and training as per OSHA 29 CFR 1910.134.
Procedural Workflow for Safe Handling
This step-by-step process integrates the PPE requirements into the practical workflow.
Step 1: Pre-Handling Safety Check
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Locate the nearest eyewash station and safety shower.
-
Review the Safety Data Sheet (SDS) for this specific compound.
-
Assemble and inspect all necessary PPE: safety goggles, face shield (if needed), lab coat, and nitrile gloves.
Step 2: Donning PPE
-
Put on the lab coat and fasten it completely.
-
Don the appropriate respiratory protection if the task requires it.
-
Put on safety glasses or goggles.
-
Wash and dry hands thoroughly.
-
Put on the first pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
If double-gloving, put on the second pair of gloves.
Step 3: Handling Operations (Example: Weighing)
-
Perform all manipulations on a disposable, plastic-backed absorbent liner within the fume hood to contain any minor spills.
-
Use spatulas and weighing papers carefully to minimize the creation of airborne dust.
-
If preparing a solution, add the solid to the solvent slowly.
-
Once the task is complete, securely cap the primary container.
Step 4: Doffing and Disposal of PPE
This sequence is critical to prevent cross-contamination.
-
Remove the outer pair of gloves (if double-gloving) and dispose of them in the designated solid chemical waste container.
-
Remove the face shield (if used), clean it, and store it appropriately.
-
Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.
-
Remove safety glasses.
-
Remove the inner pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the chemical waste.
-
Wash hands thoroughly with soap and water.
Emergency Response and Disposal
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3][9]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[3][9] If irritation persists, seek medical attention.[9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][9]
-
Spill: For small spills, carefully sweep up the solid material without creating dust and place it into a sealed, labeled container for disposal. Clean the area with a suitable solvent. All materials used for cleanup should be disposed of as hazardous waste.
Waste Disposal
-
All contaminated PPE, weighing papers, and excess this compound must be disposed of as hazardous chemical waste.[3][9]
-
Place materials in a clearly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal.[8] You may be able to dissolve the material in a combustible solvent for incineration, but this must be done by a licensed disposal company.[8][11]
Visualized Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment based on the specific laboratory task.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Ethyl L-Thiazolidine-4-Carboxylate Hydrochloride | BAISHIXING | ETW [etwinternational.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. 86028-91-3|this compound|BLD Pharm [bldpharm.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Ethyl L-thiazolidine-4-carboxylate hydrochloride | 86028-91-3 [chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
